Product packaging for 2-(Pyridin-2-YL)benzoic acid(Cat. No.:CAS No. 13764-20-0)

2-(Pyridin-2-YL)benzoic acid

Cat. No.: B1668698
CAS No.: 13764-20-0
M. Wt: 199.2 g/mol
InChI Key: GNWTWXOZRSBCOZ-UHFFFAOYSA-N
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Description

CC34301 is a PqsE inhibitor. CC34301 binds to the active center of PqsE, inhibiting its thioesterase activity in cell-based and in vitro assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B1668698 2-(Pyridin-2-YL)benzoic acid CAS No. 13764-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSUSQZZJTZSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577634
Record name 2-(Pyridin-2-yl)benzoic acid
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13764-20-0
Record name 2-(2-Pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13764-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)benzoic acid (CAS No. 13764-20-0), a bifunctional organic compound of significant interest to the scientific community. By virtue of its unique molecular architecture, which combines a pyridine ring and a benzoic acid moiety, this compound serves as a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science. This document delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, outlines its key applications in drug development, and establishes a robust analytical framework for its characterization and quality control. The insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to facilitate and accelerate research and development efforts involving this valuable scaffold.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of chemical sciences, molecules containing pyridine and benzoic acid derivatives are recognized as fundamental scaffolds.[1] Pyridine, a six-membered heteroaromatic ring, is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and improve solubility.[1] Benzoic acid and its derivatives have a long history as key intermediates and are prevalent in natural products and pharmaceuticals, often utilized for their antimicrobial properties and role in biosynthesis.[1][2]

The compound this compound, CAS No. 13764-20-0, emerges from the strategic combination of these two critical moieties.[1][3][4][5] Its structure, featuring a pyridine ring substituted at the 2-position with a benzoic acid group, creates a unique spatial and electronic arrangement.[5] This bifunctional nature is the primary driver for focused research into this molecule.

Rationale for Research Focus:

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group create a powerful chelating site for metal ions. This property is instrumental in the design of sophisticated Metal-Organic Frameworks (MOFs) and coordination complexes with applications in catalysis and materials science.[1][4]

  • Medicinal Chemistry: The scaffold serves as a versatile template for developing novel pharmaceutical agents. The pyridine moiety can interact with biological targets, while the carboxylic acid group allows for modifications such as esterification or amidation to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[1][5] It has been specifically identified as an inhibitor of PqsE, a key enzyme in bacterial quorum sensing, highlighting its potential in developing new antimicrobial strategies.[5]

  • Materials Science: The rigid structure and capacity for both hydrogen bonding and metal coordination make this compound a valuable component in crystal engineering, enabling the self-assembly of supramolecular structures with tailored electronic and optical properties.[1]

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is foundational to its application in any experimental setting. These parameters govern its solubility, stability, and reactivity.

PropertyValueSource
CAS Number 13764-20-0[1][3][5]
Molecular Formula C₁₂H₉NO₂[4][5][6]
Molecular Weight 199.21 g/mol [1][4]
Appearance Solid[4][5]
Boiling Point 357.3°C at 760 mmHg[4]
Synonyms 2-(2-Pyridinyl)benzoic acid; 2-(2-Pyridyl)benzoic acid[5]
InChI Key KTSUSQZZJTZSFA-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a cross-coupling reaction, which is a robust and highly efficient method for forming carbon-carbon bonds between two aromatic systems. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance and generally mild reaction conditions.

Representative Synthesis: Suzuki-Miyaura Coupling

The logical approach involves coupling a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative. This strategy is selected for its reliability and high yields. The key is the palladium-catalyzed catalytic cycle, which systematically joins the two organic fragments.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

Materials:

  • 2-Bromobenzoic acid

  • Pyridine-2-boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [P(Ph)₃]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Causality: Palladium is the catalyst. Triphenylphosphine is a ligand that stabilizes the palladium species, prevents its precipitation as palladium black, and facilitates the reductive elimination step.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio.

    • Causality: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.

  • Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 4-5. The product should precipitate out of the solution.

    • Causality: The product, being a carboxylic acid, is soluble in its deprotonated (salt) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the neutral molecule insoluble and causing it to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate to remove residual impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Visualization: Synthesis Workflow

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Process cluster_purification Work-up & Purification A 2-Bromobenzoic Acid F Suzuki-Miyaura Coupling (Dioxane/H₂O, 80-90°C) A->F B Pyridine-2-boronic Acid B->F C Pd(OAc)₂ (Catalyst) C->F D P(Ph)₃ (Ligand) D->F E K₂CO₃ (Base) E->F G Acidification (HCl) F->G H Precipitation & Filtration G->H I This compound (Final Product) H->I

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound is broad, spanning multiple scientific disciplines.

  • Pharmaceutical Intermediate: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been explored for anti-inflammatory, analgesic, and neurological applications.[4] The development of compounds targeting fibrosis has also utilized similar pyridine-pyrimidine scaffolds, suggesting a potential avenue for derivatives of this compound.[7]

  • Anticancer Research: While not directly tested in the provided literature, the pyridine scaffold is a common feature in molecules designed for anticancer activity.[8][9] The functional groups on this compound allow for the kind of late-stage functionalization that is critical in accelerating the hit-to-lead optimization process in drug discovery.[10]

  • Agrochemicals: Like many pyridine derivatives, this compound can serve as a precursor for agrochemicals, leveraging the biological activity often associated with this heterocycle.[5]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for this purpose.[11]

Experimental Protocol: HPLC-UV Analysis

This protocol provides a self-validating system for routine quality control.

Instrumentation & Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 mm x 150 mm.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

    • Causality: The C18 column provides excellent hydrophobic retention for the aromatic rings. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated (neutral) for consistent retention and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) or a 50:50 ACN:Water mixture to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested (the synthesized batch) in the same diluent to a concentration within the calibration range.

  • Filtration: Filter all solutions (standards and sample) through a 0.45 µm syringe filter before injection.

    • Causality: This step is critical to remove any particulate matter that could clog the HPLC column or tubing, thereby ensuring the longevity of the system and the reproducibility of the results.

  • Analysis: Inject the standards to establish a calibration curve, followed by the sample. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method).

Visualization: Analytical Workflow

G A Sample Weighing & Dissolution C Syringe Filtration (0.45 µm) A->C B Standard Weighing & Dilution Series B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection E->F G Data Acquisition & Integration F->G H Purity Calculation & Reporting G->H

Sources

2-(Pyridin-2-YL)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Pyridin-2-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, which rigidly links a pyridine ring and a benzoic acid moiety at the ortho position, makes it a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science.[1] The presence of a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group allows this compound to function as an effective chelating agent for metal ions, facilitating the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.[1] This guide provides a detailed examination of the molecular structure of this compound, elucidated through spectroscopic and crystallographic principles. Furthermore, it outlines a robust synthetic workflow for its preparation and discusses the structural implications for its primary applications.

Molecular Structure Elucidation

The definitive structure of this compound (C₁₂H₉NO₂) is established through a combination of spectroscopic techniques and analysis of its solid-state conformation. Each method provides complementary information, leading to a comprehensive understanding of its atomic connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Analysis

Spectroscopy is the primary method for confirming the identity and purity of a synthesized molecule. For this compound, NMR, IR, and mass spectrometry each provide unique and characteristic fingerprints.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for the free acid is not widely published, the data for its ethyl ester, ethyl 2-(pyridin-2-yl)benzoate, provides an excellent proxy for predicting the chemical shifts and coupling patterns. The primary difference for the free acid would be the presence of a broad carboxylic acid proton signal and the absence of the ethyl group signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-8.8 ppm) and one broad signal for the carboxylic acid proton. The ortho-substitution pattern leads to complex splitting, but the approximate chemical shifts can be predicted based on the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 unique signals, as all carbon atoms are in chemically distinct environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.

Table 1: Predicted NMR Chemical Shifts for this compound (based on its ethyl ester)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Pyridine C2'-~156.0Carbon attached to nitrogen and linked to the phenyl ring.
Pyridine C3'~7.6-7.8 (d)~127.5Aromatic CH adjacent to the point of linkage.
Pyridine C4'~7.6-7.8 (t)~137.0Aromatic CH.
Pyridine C5'~7.1-7.3 (t)~122.5Aromatic CH.
Pyridine C6'~8.6-8.8 (d)~149.5Aromatic CH adjacent to nitrogen, highly deshielded.
Phenyl C1-~143.0Quaternary carbon attached to the pyridine ring.
Phenyl C2-~131.0Quaternary carbon attached to the carboxyl group.
Phenyl C3~7.4-7.6 (d)~130.0Aromatic CH ortho to the pyridine substituent.
Phenyl C4~7.4-7.6 (t)~129.0Aromatic CH meta to the pyridine substituent.
Phenyl C5~7.4-7.6 (t)~128.0Aromatic CH para to the pyridine substituent.
Phenyl C6~8.0-8.2 (d)~131.5Aromatic CH ortho to the carboxyl group, deshielded.
Carboxyl C=O-~166.5Carbonyl carbon of the carboxylic acid.
Carboxyl OH~10-13 (br s)-Acidic proton, often broad and variable.

Note: Predicted shifts are approximate. Actual values depend on solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is dominated by features of the carboxylic acid and the aromatic rings.[2]

Table 2: Characteristic IR Absorption Bands [2]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.
3100-3000C-H stretchAromaticIndicates the presence of sp² C-H bonds in the pyridine and phenyl rings.
1700-1680 (strong)C=O stretchCarboxylic AcidA strong, sharp absorption confirming the carbonyl group.
~1600, ~1450C=C / C=N stretchAromatic RingsMultiple bands characteristic of aromatic ring systems.
1320-1210C-O stretchCarboxylic AcidAssociated with the carbon-oxygen single bond of the carboxyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 199.21 g/mol ), electrospray ionization (ESI) would typically show a strong protonated molecular ion [M+H]⁺ at m/z 200. Electron Ionization (EI) would show the molecular ion [M]⁺ at m/z 199.[3]

The fragmentation pattern is predicted to be similar to that of benzoic acid.[4]

  • [M]⁺ at m/z 199 : The parent molecular ion.

  • [M-OH]⁺ at m/z 182 : Loss of the hydroxyl radical from the carboxylic acid group is a common initial fragmentation step.

  • [M-COOH]⁺ at m/z 154 : Loss of the entire carboxyl group as a radical, yielding the 2-phenylpyridine cation. This is expected to be a very stable and thus abundant fragment.

X-ray Crystallography and Solid-State Conformation
  • Non-Planarity : Steric hindrance between the hydrogen atoms on C6 of the phenyl ring and C3' of the pyridine ring prevents the two aromatic rings from being coplanar. A significant dihedral angle is expected between the mean planes of the two rings.

  • Hydrogen Bonding : In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxyl groups. This is the dominant interaction that dictates the crystal packing.

  • Intramolecular Interactions : Depending on the conformation, a weak intramolecular hydrogen bond might exist between the carboxylic acid proton and the pyridine nitrogen, though intermolecular dimerization is generally more favorable.

Synthesis and Characterization Workflow

The most robust and common method for synthesizing 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method offers high yields, excellent functional group tolerance, and uses organoboron reagents that are more stable and less toxic than many alternatives like organostannanes (used in Stille coupling).[7]

Synthetic Strategy: Suzuki-Miyaura Coupling

The strategy involves coupling a halide (e.g., 2-bromobenzoic acid) with a boronic acid or ester (e.g., pyridine-2-boronic acid) in the presence of a palladium catalyst and a base.

G Reactant1 2-Bromobenzoic Acid (Aryl Halide) Mix Mix Reactants, Catalyst, Base in Solvent (e.g., Dioxane/H₂O) Reactant1->Mix Reactant2 Pyridine-2-boronic Acid (Organoboron Reagent) Reactant2->Mix Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mix Base Base (e.g., K₂CO₃, K₃PO₄) Base->Mix Heat Heat under Inert Atmosphere Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product This compound (Final Product) Purify->Product

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar substrates.[2][6][8]

  • Vessel Preparation : To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq.), pyridine-2-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the product is protonated and less water-soluble.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization

The identity and purity of the synthesized this compound must be confirmed using the spectroscopic methods detailed in Section 1.1. The acquired NMR, IR, and MS spectra should match the expected data.

Applications and Structural Relevance

The unique molecular structure of this compound is directly responsible for its utility in various scientific fields.

Role as a Bidentate Ligand

The ortho-positioning of the pyridine nitrogen and the carboxylate group creates an ideal geometry for chelation to a metal center. Upon deprotonation of the carboxylic acid, the molecule can act as a bidentate, monoanionic ligand, forming stable five-membered rings with metal ions. This property is fundamental to its use in constructing highly ordered MOFs and coordination polymers.

Caption: Chelation of a metal ion.

Scaffold for Rational Drug Design

In drug development, the 2-phenylpyridine core is considered a "privileged scaffold" as it appears in numerous biologically active compounds. The rigid structure of this compound provides a well-defined three-dimensional orientation for presenting functional groups to biological targets. The carboxylic acid can act as a hydrogen bond donor/acceptor or be converted into esters or amides to modulate properties like solubility and cell permeability, making it a valuable starting point for creating libraries of potential drug candidates.[1]

Conclusion

The molecular structure of this compound is characterized by a non-planar biaryl core featuring a chelating motif composed of a pyridine nitrogen and a carboxylic acid. This structure is definitively confirmed through a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. Its synthesis is reliably achieved via palladium-catalyzed cross-coupling reactions. The inherent structural rigidity and bifunctionality of this molecule establish it as a cornerstone building block for advanced applications in coordination chemistry and the rational design of novel therapeutics.

References

  • ElectronicsAndBooks. Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel. [Link]
  • Wikipedia. Stille reaction. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • IUCr Journals.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

Sources

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-2-YL)benzoic Acid

This compound is a bifunctional organic compound featuring a pyridine ring linked to a benzoic acid moiety at the ortho position. This unique arrangement makes it a highly valuable bidentate ligand, capable of coordinating with metal ions through both the pyridine nitrogen and the carboxylate oxygen. Its derivatives are pivotal in coordination chemistry, catalysis, and the development of advanced materials. Furthermore, the 2-arylpyridine framework is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs and biologically active compounds.[1]

The synthesis of this molecule, while conceptually straightforward, presents distinct challenges related to regioselectivity, cross-coupling compatibility, and the management of reactive intermediates. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the underlying mechanisms, explain the causality behind experimental choices, and provide detailed protocols for the most effective methods, including Palladium-Catalyzed Suzuki-Miyaura Coupling, Directed ortho-Metalation, Copper-Catalyzed Ullmann-Type Reactions, and Grignard Reagent-based syntheses.

The Workhorse Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for constructing C(sp²)–C(sp²) bonds, making it a primary strategy for synthesizing 2-arylpyridines.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Principle and Mechanism

The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., 2-halobenzoic acid), forming a Pd(II) complex. This step is often rate-determining.[3]

  • Transmetalation: The organic group from the activated organoboron species (the nucleophile, e.g., pyridin-2-ylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[3]

A significant challenge in this context is the "2-pyridyl problem," where 2-pyridylboronic acids are often unstable and prone to rapid protodeboronation.[5][6] Modern protocols circumvent this by using more stable boronate esters (e.g., pinacol esters) or specialized boronate salts (e.g., lithium triisopropyl 2-pyridylboronates), which exhibit greater stability and coupling efficiency.[5]

Synthetic Approaches

There are two primary Suzuki-Miyaura pathways to the target molecule:

  • Route A: Coupling a 2-halopyridine with (2-carboxyphenyl)boronic acid.

  • Route B: Coupling a pyridin-2-ylboronic acid or its ester with a 2-halobenzoic acid.

cluster_A Route A cluster_B Route B A1 2-Bromopyridine A_Product This compound A1->A_Product Pd Catalyst, Base A2 (2-Carboxyphenyl)boronic Acid A2->A_Product B1 Pyridin-2-ylboronic Acid Ester B_Product This compound B1->B_Product Pd Catalyst, Base B2 2-Iodobenzoic Acid B2->B_Product

Diagram 1: Suzuki-Miyaura Coupling Strategies.
Data Presentation: Comparison of Suzuki Coupling Conditions

The choice of catalyst, ligand, and base is critical for a successful coupling, especially with challenging substrates like 2-pyridyl boronates.

EntryPyridine PartnerBenzoic Acid PartnerCatalyst / LigandBaseSolventYield (%)Reference
12-BromopyridinePhenylboronic AcidPd(OAc)₂K₂CO₃Isopropanol/H₂O95[7]
2Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1KFDioxane74[5]
3Lithium triisopropyl 2-pyridylboronate2-BromotoluenePd₂(dba)₃ / Ligand 1KFDioxane85[5]
4Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O85[7]

Note: Yields are for analogous 2-arylpyridine syntheses, demonstrating the effectiveness of the respective conditions.

Experimental Protocol: Suzuki Coupling of a 2-Pyridylboronate

This protocol is adapted from a general method for coupling lithium triisopropyl 2-pyridylboronates with aryl bromides.[5]

  • Reagent Preparation: In a glovebox, add an oven-dried vial equipped with a stir bar, the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (KF, 3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.0-1.5 mol%) and the appropriate phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, L:Pd ratio = 3:1) in anhydrous dioxane (3 mL/mmol of halide).

  • Reaction Execution: Add the catalyst solution to the vial containing the reagents. Seal the vial with a Teflon-lined cap.

  • Heating and Monitoring: Remove the vial from the glovebox and heat it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Regioselective Functionalization: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[8]

Principle and Mechanism

The heteroatom of the DMG (e.g., the nitrogen in a pyridine ring) acts as a Lewis base, coordinating to the lithium atom of the organolithium reagent.[8] This brings the highly basic alkyl group into close proximity with the ortho-proton, facilitating its abstraction and forming a thermodynamically stable aryllithium intermediate. This intermediate can then be trapped by a wide range of electrophiles. For the synthesis of this compound, the pyridine nitrogen of a 2-phenylpyridine precursor is an excellent DMG, directing lithiation exclusively to the ortho-position of the phenyl ring, which is then quenched with carbon dioxide.[9]

Start 2-Phenylpyridine Step1 1. n-BuLi, THF, -78°C Start->Step1 Intermediate Ortho-lithiated Intermediate Step1->Intermediate Step2 2. CO₂ (gas or dry ice) Intermediate->Step2 Salt Lithium Carboxylate Salt Step2->Salt Step3 3. H₃O⁺ Workup Salt->Step3 Product This compound Step3->Product R1 2-Bromopyridine Reaction Cu Catalyst, Ligand, Base, High Temp. R1->Reaction R2 2-Iodobenzoic Acid R2->Reaction Product This compound Reaction->Product Start 2-(2-Bromophenyl)pyridine Step1 Mg, Anhydrous THF Start->Step1 Grignard Grignard Reagent Step1->Grignard Step2 1. CO₂ (dry ice) Grignard->Step2 Step3 2. H₃O⁺ Workup Step2->Step3 Product This compound Step3->Product

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Pyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of 2-(Pyridin-2-yl)benzoic acid, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis, practical experimental protocols, and detailed spectral interpretation. We will delve into the expected vibrational modes of this molecule, with a special focus on the influence of intramolecular hydrogen bonding on its spectral features.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound is a bifunctional organic compound featuring a benzoic acid moiety directly linked to a pyridine ring at the 2-position. This unique arrangement of a carboxylic acid group and a heterocyclic aromatic amine gives rise to interesting chemical properties and potential applications, including as a ligand in coordination chemistry and as a building block in the synthesis of novel pharmaceutical agents.[1] The proximity of the acidic carboxylic proton and the basic pyridine nitrogen atom allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation and its spectroscopic characteristics.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structure and bonding.[2] For this compound, IR spectroscopy is an invaluable tool for confirming its synthesis and for understanding the nuances of its intramolecular interactions.

Theoretical Analysis of the Vibrational Modes of this compound

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the carboxylic acid group, the benzene ring, and the pyridine ring. The interpretation of this spectrum relies on understanding the characteristic absorption frequencies of these functional groups.

The Carboxylic Acid Group: A Tale of Two Bonds (and a Hydrogen)

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum.[3][4]

  • O-H Stretching: In the absence of hydrogen bonding, the O-H stretching vibration of a carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. However, the presence of hydrogen bonding, whether intermolecular (forming dimers) or intramolecular, causes this band to become exceptionally broad and shift to a lower frequency, often spanning the range of 3300-2500 cm⁻¹.[3][4][5] For this compound, the anticipated strong intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is expected to result in a very broad absorption in this region, likely overlapping with C-H stretching vibrations.

  • C=O (Carbonyl) Stretching: The carbonyl stretch is another prominent feature, typically appearing as a strong, sharp band. For aromatic carboxylic acids, this band is generally found in the 1710-1680 cm⁻¹ region.[3] Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids. The presence of intramolecular hydrogen bonding can further lower the carbonyl stretching frequency.

  • C-O Stretching and O-H Bending: The stretching vibration of the C-O single bond and the in-plane bending of the O-H group are coupled and give rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[5]

The Aromatic Rings: Pyridine and Benzene Vibrations

Both the pyridine and benzene rings exhibit a series of characteristic vibrational modes.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[6]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in both the benzene and pyridine rings, as well as the carbon-nitrogen double bond in the pyridine ring, give rise to a set of bands in the 1625-1430 cm⁻¹ region.[6][7]

  • C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings. These bands appear in the 900-675 cm⁻¹ region.

The table below summarizes the expected key IR absorption bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
O-H StretchCarboxylic Acid3300 - 2500Broad, StrongBroadening due to strong intramolecular hydrogen bonding.
C-H StretchAromatic Rings3100 - 3000Medium to WeakMultiple bands may be observed.
C=O StretchCarboxylic Acid~1700 - 1680Strong, SharpFrequency may be lowered by intramolecular hydrogen bonding.
C=C and C=N StretchesAromatic Rings~1625 - 1430Medium to StrongA series of bands is expected.
O-H Bend (in-plane)Carboxylic Acid~1440 - 1395MediumMay overlap with ring stretching bands.
C-O StretchCarboxylic Acid~1320 - 1210MediumCoupled with O-H bending.
C-H Bend (out-of-plane)Aromatic Rings~900 - 675Medium to StrongUseful for confirming substitution patterns.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature, requires careful sample preparation.[1] The following protocol outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment
  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform any necessary data processing, such as baseline correction, to obtain a clean and interpretable spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_cleanup Cleanup instrument_prep Instrument Stabilization crystal_clean Clean ATR Crystal instrument_prep->crystal_clean background_acq Acquire Background crystal_clean->background_acq sample_app Apply Sample background_acq->sample_app pressure_app Apply Pressure sample_app->pressure_app sample_acq Acquire Sample Spectrum pressure_app->sample_acq data_proc Process Spectrum sample_acq->data_proc spectral_interp Interpret Spectrum data_proc->spectral_interp final_clean Clean ATR Crystal spectral_interp->final_clean

Caption: Experimental workflow for ATR-FTIR analysis.

The Impact of Intramolecular Hydrogen Bonding

The defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the pyridine nitrogen atom. This interaction is expected to have a significant and observable effect on the IR spectrum.

Caption: Intramolecular hydrogen bonding in the molecule.

  • Broadened and Red-Shifted O-H Stretch: As previously mentioned, the O-H stretching band will be significantly broadened and shifted to a lower wavenumber (red-shifted) due to the weakening of the O-H bond.

  • Red-Shifted C=O Stretch: The hydrogen bond can also influence the carbonyl group by pulling electron density away from it, slightly weakening the C=O double bond and causing its stretching frequency to shift to a lower wavenumber.

  • Shifts in Pyridine Ring Vibrations: The involvement of the pyridine nitrogen in hydrogen bonding can cause slight shifts in the vibrational modes of the pyridine ring.

The presence and strength of this intramolecular hydrogen bond can be further investigated by comparing the spectrum in a non-polar solvent (where the intramolecular bond should be favored) with that in a polar, hydrogen-bond-accepting solvent (which may disrupt the intramolecular bond in favor of intermolecular interactions with the solvent).

Conclusion

The infrared spectrum of this compound is rich with information, providing a detailed fingerprint of its molecular structure. By understanding the characteristic vibrational frequencies of the carboxylic acid and pyridine functionalities, and by carefully considering the profound effects of intramolecular hydrogen bonding, researchers can confidently identify this molecule and gain valuable insights into its chemical nature. The experimental protocol provided herein offers a reliable method for obtaining a high-quality spectrum, which is the crucial first step in any spectroscopic analysis.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Paoloni, A., & La Manna, A. (1969). Infrared spectra and hydrogen bonding of benzoic acid and its derivatives. Journal of Molecular Structure, 4(5-6), 445-453.
  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • Royal Society of Chemistry. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 5(10), 7380-7390.
  • Oriental Journal of Chemistry. (2013). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.
  • ACS Publications. (1995). Vibrational Spectroscopic Investigation of Benzoic Acid Adsorbed on Silver.
  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co and Mn).

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Mass spectrometry (MS) of 2-(Pyridin-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Pyridin-2-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (C₁₂H₉NO₂) is a bifunctional molecule featuring a benzoic acid moiety linked to a pyridine ring. With a molecular weight of 199.21 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science, notably in the synthesis of pharmaceuticals and the design of metal-organic frameworks (MOFs).[1][2] The precise characterization of such molecules is fundamental to ensuring purity, identifying metabolites, and understanding reaction kinetics. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental design, from the selection of an appropriate ionization source to the interpretation of fragmentation patterns. The protocols described herein are designed to be self-validating, ensuring robust and reliable characterization for researchers in drug discovery and chemical synthesis.

Section 1: Foundational Principles and Ionization Strategies

The analysis of this compound by mass spectrometry begins with the critical choice of ionization technique. The molecule's structure—containing both a readily protonated basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group—makes it amenable to several ionization methods. The choice between a "soft" or "hard" ionization technique dictates the type of information obtained.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of the intact molecule.[3] Given the presence of the basic pyridine nitrogen, this compound is expected to readily accept a proton in the positive ion mode, forming a stable protonated molecule, [M+H]⁺.

Causality: The acidic environment of a typical reversed-phase liquid chromatography mobile phase (e.g., water/acetonitrile with formic acid) ensures that the pyridine nitrogen is protonated, leading to a strong signal for the [M+H]⁺ ion. This makes ESI-MS the gold standard for molecular weight confirmation and for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). An electron beam bombards the molecule, causing it to eject an electron and form a high-energy molecular ion (M⁺•).[4] This radical cation is energetically unstable and undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4] For aromatic compounds like this compound, the stable ring structures result in a detectable molecular ion peak, which is crucial for anchoring the fragmentation analysis.[5]

Causality: The high energy of EI induces predictable bond cleavages. The resulting fragmentation pattern is highly reproducible and serves as a structural signature. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, one can piece together the molecule's constituent parts, such as the pyridine ring and the benzoic acid group.

Section 2: Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

Protocol for LC-ESI-MS Analysis

This protocol is designed for accurate mass determination and quantitation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode. For higher sensitivity, selected ion monitoring (SIM) can be used for the [M+H]⁺ ion at m/z 200.2.

Protocol for GC-EI-MS Analysis

This protocol is designed for structural confirmation via fragmentation analysis. Derivatization is often required for carboxylic acids to increase their volatility for GC analysis.[6][7] Silylation is a common approach.

  • Sample Derivatization (Silylation):

    • Dissolve ~1 mg of this compound in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes. The derivatization replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless (1 µL injection).

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-600.

    • Data Acquisition: Full scan mode.

Section 3: Interpretation of Mass Spectra

Expected ESI-MS Spectrum

In positive ion mode ESI-MS, the spectrum is expected to be simple, dominated by the protonated molecular ion [M+H]⁺ at m/z 200.2 . Depending on the source conditions, minor in-source fragmentation might be observed, but the primary purpose of this analysis is molecular weight confirmation.

Predicted EI-MS Spectrum and Fragmentation Pathway

The EI-MS spectrum provides a wealth of structural information. The molecular ion (M⁺•) for the underivatized compound would be at m/z 199. The fragmentation pattern can be predicted based on the established behavior of benzoic acid and pyridine compounds.[9][10][11]

Key Fragmentation Steps:

  • Molecular Ion (m/z 199): The initial radical cation [C₁₂H₉NO₂]⁺•.

  • Loss of a Hydroxyl Radical (m/z 182): A common fragmentation for carboxylic acids is the alpha-cleavage of the C-O bond, resulting in the loss of a hydroxyl radical (•OH, 17 Da).[11][12] This forms a stable acylium ion [M-OH]⁺. This is often a very prominent peak.

  • Loss of Carbon Monoxide (m/z 154): The acylium ion at m/z 182 can subsequently lose carbon monoxide (CO, 28 Da) to form the pyridinyl-phenyl cation [C₁₁H₈N]⁺.

  • Loss of the Carboxyl Group (m/z 154): An alternative pathway from the molecular ion is the loss of the entire carboxyl radical (•COOH, 45 Da), directly forming the [C₁₁H₈N]⁺ ion.[5]

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the two rings can lead to the formation of the characteristic phenyl cation [C₆H₅]⁺.[11]

  • Formation of the Pyridinyl Cation (m/z 78): The corresponding pyridinyl cation [C₅H₄N]⁺ would be observed at m/z 78.

The following diagram visualizes the proposed fragmentation cascade.

G M [M]+• m/z 199 F1 [M-OH]+ m/z 182 M->F1 -•OH (17 Da) F3 [M-COOH]+ m/z 154 M->F3 -•COOH (45 Da) F2 [M-OH-CO]+ m/z 154 F1->F2 -CO (28 Da) F4 [C6H5]+ m/z 77 F3->F4 -C5H4N•

Caption: Proposed EI fragmentation pathway for this compound.

Data Summary

The following table summarizes the key ions expected in the mass spectrometric analysis of this compound.

Ionization ModeIon DescriptionFormulaCalculated m/zNotes
ESI (Positive) Protonated Molecule[C₁₂H₉NO₂ + H]⁺200.21Primary ion for molecular weight confirmation.
EI Molecular Ion[C₁₂H₉NO₂]⁺•199.21Confirms molecular weight; parent for fragmentation.
EI Loss of Hydroxyl[C₁₂H₈NO]⁺182.20Often the base peak due to stable acylium ion.[11]
EI Loss of Carboxyl[C₁₁H₈N]⁺154.19Confirms the biphenyl-like core structure.
EI Phenyl Cation[C₆H₅]⁺77.10Characteristic fragment for benzene-containing compounds.[11]
EI Pyridinyl Cation[C₅H₄N]⁺78.09Confirms the presence of the pyridine ring.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its definitive characterization. By logically selecting between soft (ESI) and hard (EI) ionization techniques, researchers can obtain complementary information regarding molecular weight and structural integrity. ESI-MS provides unambiguous confirmation of the molecular formula, while the detailed fragmentation pattern from EI-MS serves as a structural fingerprint, allowing for confident identification. The protocols and fragmentation analyses detailed in this guide provide a robust framework for scientists in pharmaceutical development and chemical research to achieve reliable and comprehensive characterization of this important molecular scaffold.

References

  • PubChem. 2-[(2-Pyridin-2-ylacetyl)amino]benzoic acid. [Link]
  • PubChem. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • NIST. 2-Pyridinecarboxylic acid, methyl ester. [Link]
  • PubChem. 2-[(Pyridin-2-yldisulfanyl)methyl]benzoic acid. [Link]
  • Chemistry LibreTexts.
  • Leslie, J. M. (2021). February 3, 2021. YouTube. [Link]
  • ResearchGate. Electrospray Ionization Mass spectra of anthranilic acid metal.... [Link]
  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
  • Bowie, J. H., & White, P. Y. (1979). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry. [Link]
  • NIST. 2-Pyridinecarboxylic acid. [Link]
  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
  • Teinturier, P.-A., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry.... Europlanet Science Congress 2022. [Link]
  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Kuke, A., et al. (2019). Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. European Journal of Mass Spectrometry. [Link]
  • NIST. Benzoic acid. [Link]
  • Chegg. Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]
  • Fernandez-Cuesta, A., et al. (2023). Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. Frontiers in Plant Science. [Link]
  • SIELC Technologies. Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column. [Link]
  • ResearchGate. ESIPT mechanism and multi-stimuli-responsive of N-phenylanthranilic acid.... [Link]
  • Lee, H. L., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification.

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The Strategic Dance of Isomers: A Technical Guide to Pyridinylbenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit profoundly different biological activities. This guide provides a deep dive into the isomers of pyridinylbenzoic acid, a class of compounds holding significant promise in drug development. We will explore their synthesis, physicochemical properties, and the nuanced relationship between their structure and biological function, offering a technical resource for researchers, scientists, and professionals in the pharmaceutical industry.

The Pyridinylbenzoic Acid Scaffold: A Privileged Structure

The pyridinylbenzoic acid core, consisting of a pyridine ring linked to a benzoic acid moiety, represents a "privileged structure" in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity. The benzoic acid group provides a key acidic center, crucial for interactions with biological targets and for modulating pharmacokinetic properties. The isomeric diversity arises from the multiple possible connection points between these two rings, leading to a fascinating array of compounds with distinct three-dimensional shapes and electronic distributions.

The primary isomers are categorized based on the substitution pattern on both the pyridine and benzoic acid rings:

  • (2-pyridinyl)benzoic acid: The benzoic acid is attached to the 2-position of the pyridine ring.

  • (3-pyridinyl)benzoic acid: The benzoic acid is attached to the 3-position of the pyridine ring.

  • (4-pyridinyl)benzoic acid: The benzoic acid is attached to the 4-position of the pyridine ring.

Within each of these categories, the carboxylic acid group on the benzoic acid ring can be in the ortho, meta, or para position, leading to a total of nine principal positional isomers.

Synthesis of Pyridinylbenzoic Acid Isomers: The Power of Cross-Coupling

The construction of the biaryl linkage between the pyridine and benzene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[1][2] This reaction involves the coupling of a pyridylboronic acid (or its ester) with a halobenzoic acid (or its ester), or vice versa.

G cluster_reactants Reactants cluster_catalyst Catalytic System Pyridyl_Boronic_Acid Pyridylboronic Acid (or ester) Product Pyridinylbenzoic Acid Pyridyl_Boronic_Acid->Product Suzuki-Miyaura Coupling Halobenzoic_Acid Halobenzoic Acid (or ester) Halobenzoic_Acid->Product Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Palladium_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Pyridyl)benzoic Acid

This protocol provides a representative example of the Suzuki-Miyaura coupling for the synthesis of a pyridinylbenzoic acid isomer.

Materials:

  • 4-Bromobenzoic acid

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of toluene and ethanol.

  • To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5, which will precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-pyridyl)benzoic acid.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System: The toluene/ethanol mixture provides good solubility for the reactants and allows for heating to an appropriate temperature to drive the reaction. The presence of water can sometimes enhance the reaction rate.

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble neutral product.

Physicochemical Properties: A Tale of Two Rings

The physicochemical properties of pyridinylbenzoic acid isomers are a direct consequence of the interplay between the electron-withdrawing nature of the pyridine ring and the acidic character of the benzoic acid moiety. These properties, including pKa and solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-(2-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21185-188Acidic: ~4.5, Basic: ~5.0
3-(2-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21168-171Acidic: ~4.6, Basic: ~5.1
4-(2-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21228-231Acidic: ~4.7, Basic: ~5.2
2-(3-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21188Acidic: ~4.3, Basic: ~4.8
3-(3-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21210-213Acidic: ~4.4, Basic: ~4.9
4-(3-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21245-248Acidic: ~4.5, Basic: ~5.0
2-(4-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21220-223Acidic: ~4.2, Basic: ~5.5
3-(4-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21>300Acidic: ~4.3, Basic: ~5.6
4-(4-Pyridinyl)benzoic acidC₁₂H₉NO₂199.21>300Acidic: ~4.4, Basic: ~5.7

Note: pKa values are predictions and can vary based on the method of determination. Solubility is highly pH-dependent.

The position of the nitrogen atom in the pyridine ring significantly influences the basicity of the molecule. For instance, the nitrogen in a 4-pyridinyl derivative is generally more basic than in a 2- or 3-pyridinyl derivative due to resonance effects. The acidity of the carboxylic acid is also subtly affected by the position of the pyridine ring. These variations in pKa directly impact the ionization state of the molecule at physiological pH, which in turn governs its solubility and ability to cross biological membranes.[3][4]

Biological Activities and Structure-Activity Relationships (SAR)

The isomeric form of a pyridinylbenzoic acid is a critical determinant of its biological activity. The specific orientation of the pyridine nitrogen and the carboxylic acid group dictates how the molecule can interact with the binding pocket of a target protein.

G cluster_properties Molecular Properties cluster_activity Biological Activity Isomer_Structure Isomeric Structure (Positional Variation) Shape_Complementarity Shape Complementarity Isomer_Structure->Shape_Complementarity Electronic_Distribution Electronic Distribution (H-bond donors/acceptors) Isomer_Structure->Electronic_Distribution ADME_Properties ADME Properties (Solubility, Permeability) Isomer_Structure->ADME_Properties Target_Binding Target Binding Affinity (e.g., Enzyme, Receptor) Shape_Complementarity->Target_Binding Electronic_Distribution->Target_Binding Cellular_Activity Cellular Activity (e.g., Inhibition, Activation) Target_Binding->Cellular_Activity Overall_Efficacy Overall Therapeutic Efficacy Cellular_Activity->Overall_Efficacy ADME_Properties->Overall_Efficacy

Caption: The relationship between isomeric structure and biological efficacy.

While direct comparative studies across all nine isomers for a single biological target are rare, existing research on related pyridine-containing compounds allows for the formulation of key SAR principles:

  • Receptor Binding: The position of the pyridine nitrogen can be critical for forming a key hydrogen bond with a specific amino acid residue in a receptor's binding site. For example, some kinase inhibitors utilize a pyridine nitrogen to interact with the hinge region of the ATP-binding pocket.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a crucial anchoring group, forming salt bridges or hydrogen bonds with positively charged residues in an enzyme's active site. The relative orientation of the pyridine and benzoic acid rings determines the optimal positioning of these interactions.

  • Antiproliferative Activity: Studies on various pyridine derivatives have shown that their antiproliferative activity is highly dependent on the substitution pattern.[5] For pyridinylbenzoic acids, the specific isomer can influence the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

Characterization of Isomers

The unambiguous identification of each pyridinylbenzoic acid isomer is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on both the pyridine and benzene rings are highly diagnostic. The number of distinct aromatic signals and their multiplicities can help determine the substitution pattern. For example, a para-substituted benzoic acid ring will typically show two doublets, while ortho- and meta-substitution will result in more complex patterns.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.[6] The chemical shift of the carbonyl carbon of the carboxylic acid is also a characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[7]

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

  • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations of the pyridine and benzene rings.

Conclusion and Future Directions

The isomers of pyridinylbenzoic acid represent a rich chemical space for the discovery of novel therapeutic agents. Their synthesis, primarily through robust cross-coupling methodologies, is well-established, allowing for the systematic exploration of their structure-activity relationships. The subtle yet significant differences in the physicochemical and biological properties of these isomers underscore the importance of precise molecular design in drug development.

Future research in this area should focus on the systematic biological evaluation of all nine principal isomers against a diverse panel of biological targets. Such comparative studies will provide a more comprehensive understanding of the SAR for this privileged scaffold and pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Suzuki-Miyaura Cross-Coupling Reaction. John Wiley & Sons.
  • Chembk. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
  • Guild, C., & Wipf, P. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic letters, 12(18), 4184–4187.
  • Kresge, A. J., & Rubinstein, E. M. (1993). The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Determination of the pKa of a sparingly soluble substance. Canadian Journal of Chemistry, 71(2), 227-229.
  • López-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(7), 7640.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)benzoic acid.
  • PubChem. (n.d.). 3-(Pyridin-4-yl)benzoic acid.
  • PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid.
  • Royal Society of Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-2-YL)benzoic acid

Sources

A Theoretical and Application-Oriented Guide to 2-(Pyridin-2-yl)benzoic Acid: A Versatile Bifunctional Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 2-(Pyridin-2-yl)benzoic acid, a molecule of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its unique architecture, featuring a pyridine ring directly coupled with a benzoic acid moiety at the ortho position, imparts a rich and versatile chemical character. This document delves into the theoretical underpinnings of its structure and reactivity, outlines synthetic strategies, and discusses its applications as a sophisticated building block for advanced materials and pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important compound.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of molecular design, compounds that possess multiple, strategically positioned functional groups are of paramount importance. This compound is a prime example of such a molecule. The presence of a basic pyridine nitrogen atom and an acidic carboxylic acid group within the same rigid framework allows for a diverse range of chemical transformations and intermolecular interactions. This bifunctional nature is the cornerstone of its utility, enabling it to act as a versatile chelating agent for the synthesis of metal-organic frameworks (MOFs) and coordination complexes. Furthermore, this scaffold is a valuable template in medicinal chemistry for the development of novel therapeutic agents.

The pyridine moiety, a "privileged structure" in medicinal chemistry, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Concurrently, the benzoic acid group can participate in salt formation or esterification, allowing for the modulation of a molecule's physicochemical properties. The deliberate fusion of these two critical pharmacophores into a single entity like this compound has paved the way for the exploration of new chemical spaces in drug discovery and materials science.

Synthesis and Characterization: Crafting the Molecular Architecture

The synthesis of this compound and its derivatives is a critical step in harnessing their potential. While various synthetic routes have been explored for related compounds, a general and robust strategy involves the coupling of a pyridine derivative with a suitable benzoic acid precursor. Methodologies such as the Suzuki-Miyaura coupling and the Ullmann reaction are commonly employed for this purpose.

A Generalized Synthetic Protocol

The following protocol is a representative example of a synthetic route that can be adapted for the synthesis of this compound, based on established cross-coupling methodologies.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2_halopyridine 2-Halopyridine (X = Br, I) catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) 2_carboxyphenylboronic_acid 2-(Methoxycarbonyl)phenylboronic acid intermediate_ester Methyl 2-(pyridin-2-yl)benzoate hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) then Acidification (HCl) intermediate_ester->hydrolysis final_product This compound catalyst->intermediate_ester hydrolysis->final_product G cluster_workflow DFT Computational Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min analyze_geom Analyze Geometric Parameters (Bond lengths, angles, dihedrals) verify_min->analyze_geom electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) analyze_geom->electronic_props spect_sim Simulate Spectra (IR, Raman, NMR) electronic_props->spect_sim

A Technical Guide to the Photophysical Properties of 2-(Pyridin-2-yl)benzoic Acid Derivatives: A Focus on Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical properties of 2-(pyridin-2-yl)benzoic acid (2PBA) and its derivatives. Moving beyond a simple data summary, this document elucidates the underlying mechanisms, details robust experimental protocols, and offers insights into the structure-property relationships that make these compounds a subject of significant scientific interest. The core focus is on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), a process that endows these molecules with unique and highly useful optical characteristics.

The Molecular Scaffold and the ESIPT Phenomenon

This compound and its analogs belong to a class of chromophores that possess a pre-existing intramolecular hydrogen bond between a proton-donating group (the carboxylic acid's hydroxyl) and a proton-accepting group (the pyridine nitrogen). Upon photoexcitation, the acidity and basicity of these groups change, triggering an ultrafast transfer of the proton within the molecule. This process, known as ESIPT, is a cornerstone of their photophysical behavior[1][2][3].

The ESIPT photocycle involves four key species:

  • Enol (E): The stable ground-state form of the molecule.

  • Excited Enol (E*): Formed upon absorption of a photon.

  • Excited Keto Tautomer (K): Formed via the ultrafast proton transfer from E. This is the primary emitting species.

  • Keto (K): The unstable ground state of the tautomer, which rapidly reverts to the Enol form.

This cycle results in a four-level photophysical system, which is responsible for the characteristically large separation between the absorption and emission wavelengths (Stokes shift). A large Stokes shift is highly advantageous in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio[1].

ESIPT_Cycle cluster_0 Ground State cluster_1 Excited State E Enol (E) E_star Enol (E) E->E_star Absorption (hν_A) K Keto (K) K->E Back Proton Transfer E_star->E Fluorescence (minor) K_star Keto (K) E_star->K_star ESIPT (ultrafast) K_star->K Fluorescence (hν_F) K_star:n->K:s Non-Radiative Decay QY_Workflow cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_calc 3. Calculation prep_std Prepare Standard Dilutions abs_std Measure Absorbance (Std) prep_std->abs_std prep_smp Prepare Sample Dilutions abs_smp Measure Absorbance (Smp) prep_smp->abs_smp em_std Measure Emission (Std) abs_std->em_std plot Plot Integrated Intensity vs. Absorbance em_std->plot em_smp Measure Emission (Smp) abs_smp->em_smp em_smp->plot grad Determine Gradients (Slopes) plot->grad calc Calculate Quantum Yield grad->calc

Figure 2: Workflow for relative fluorescence quantum yield determination.

Methodology:

  • Standard Selection: Choose a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_r = 0.54) that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of 4-5 dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

    • Determine the slope (gradient, Grad) of the resulting straight line for both the sample (Grad_s) and the standard (Grad_r).

  • Calculation: Calculate the sample's quantum yield (Φ_s) using the following equation:[4][5] Φ_s = Φ_r × (Grad_s / Grad_r) × (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad values are the calculated slopes, and n values are the refractive indices of the solvents used for the sample (s) and reference (r).

Protocol: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of the excited state.

Causality: Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for determining fluorescence lifetimes in the picosecond to nanosecond range.[6][7][8] It reconstructs the fluorescence decay profile by measuring the time difference between the excitation pulse (start) and the detection of a single emitted photon (stop) over many cycles.[9][10] This provides direct information on the kinetics of the excited state deactivation pathways.

Methodology:

  • Instrumentation: A typical TCSPC setup includes a high-repetition-rate pulsed light source (e.g., picosecond diode laser), a sample holder, emission wavelength selector (monochromator), a high-speed single-photon detector (e.g., MCP-PMT), and timing electronics (CFD, TAC, ADC).[6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1) to avoid artifacts.

  • Data Acquisition:

    • Excite the sample with the pulsed laser.

    • Collect emitted photons at the emission maximum. The electronics measure and histogram the arrival times of single photons relative to the laser pulse.

    • Acquisition continues until a full decay curve with sufficient counts is constructed.

  • Analysis: The resulting histogram of photon counts versus time is fitted to an exponential decay function to extract the fluorescence lifetime(s). For ESIPT molecules, multi-exponential decays may be observed, corresponding to different emitting species or processes.

Influence of Structure and Environment

The photophysical properties of 2PBA derivatives can be finely tuned by altering their chemical structure or local environment.

  • Substituent Effects: Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the aromatic rings can modify the acidity of the proton donor and the basicity of the proton acceptor. This directly impacts the driving force for ESIPT and can be used to tune the emission color and quantum yield.[11]

  • Solvent Effects: As mentioned, the polarity and proticity of the solvent play a major role.[12] In polar solvents, solvent molecules can reorient around the excited-state dipole, leading to a stabilization of the excited state and a red shift in emission (solvatochromism).[12][13] Protic solvents can form intermolecular hydrogen bonds, competing with the intramolecular H-bond and potentially quenching the ESIPT-based fluorescence in favor of the normal enol emission.[11]

Conclusion

Derivatives of this compound represent a versatile class of fluorophores whose optical properties are governed by the elegant mechanism of Excited-State Intramolecular Proton Transfer. Their large Stokes shifts, environmental sensitivity, and tunable emission make them highly valuable for applications ranging from fluorescent probes and sensors to advanced materials like organic light-emitting diodes (OLEDs).[1][14] A thorough understanding and precise application of the characterization protocols detailed in this guide are essential for researchers aiming to harness the full potential of these remarkable molecules.

References

  • A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. (n.d.). Google Cloud.
  • Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. (n.d.). BenchChem.
  • Time-Correlated Single Photon Counting (TCSPC). (n.d.). Swabian Instruments.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • Time-Correlated Single Photon Counting. (n.d.). PicoQuant.
  • What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? (n.d.). Simtrum.
  • Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (n.d.). Lund University Publications.
  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. (2022). MDPI.
  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. (2012). Royal Society of Chemistry.
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). National Center for Biotechnology Information.
  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2019). Royal Society of Chemistry.
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PubMed.
  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. (n.d.). ACS Publications.

Sources

A Toxicological Deep Dive on 2-(Pyridin-2-YL)benzoic acid: From Predictive Assessment to a Comprehensive Evaluation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profile of a Bifunctional Building Block

2-(Pyridin-2-YL)benzoic acid is a heterocyclic aromatic compound that marries the structural motifs of pyridine and benzoic acid. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex ligands for coordination chemistry and novel pharmaceutical scaffolds.[1] The nitrogen atom of the pyridine ring and the carboxylic acid group provide two distinct points for interaction, bestowing upon it a versatile chemical personality.

Part 1: Predictive Toxicology via Structural Analogs

In the absence of direct data, a standard toxicological approach is to analyze the profiles of structurally related compounds. The toxicity of this compound can be preliminarily inferred from the well-characterized toxicology of benzoic acid.

The Benzoic Acid Precedent

Benzoic acid is a compound with a long history of use as a food preservative and has been extensively studied.[2] It is rapidly absorbed, metabolized in the liver to hippuric acid, and excreted in the urine.[2][3] While generally of low toxicity, it is not inert and provides a valuable baseline for what we might expect.

Acute Toxicity: Benzoic acid exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][5][6][7] The primary hazards are associated with direct contact, causing irritation to the skin and serious damage to the eyes.[8][9][10][11]

Endpoint Species Value Reference
Oral LD50Rat1700 - 2565 mg/kg[5][6]
Dermal LD50Rabbit> 10,000 mg/kg[5][6]
Inhalation LC50Rat> 12.2 mg/L (4h)[6]

Irritation and Sensitization: It is a known skin and respiratory irritant and a cause of serious eye damage.[8][10][11] While not considered a classic skin sensitizer in most studies, it can cause non-immunological contact urticaria (pseudoallergy) in susceptible individuals.[12][13]

Repeated Dose Toxicity: Prolonged or repeated inhalation exposure is a key concern, with studies indicating that it can cause damage to the lungs.[9] Oral repeated-dose studies have established a No-Observed-Adverse-Effect Level (NOAEL) around 500-825 mg/kg/day in rats, with higher doses leading to liver and kidney effects.[4][14]

Genotoxicity and Carcinogenicity: The weight of evidence indicates that benzoic acid is not genotoxic in vivo and is not considered carcinogenic.[14] While some in vitro assays showed equivocal results, these were not substantiated in whole-animal studies.[15] A lifetime study in rats showed no increase in tumor incidence.

Reproductive and Developmental Toxicity: Available data suggest that benzoic acid is not a reproductive or developmental toxicant.[14] Multi-generational studies in rats did not reveal adverse effects on fertility or offspring development at doses up to 500 mg/kg/day.

Insight for this compound: The addition of the pyridine ring may alter the metabolism and distribution of the molecule compared to benzoic acid. The pyridine moiety itself can be associated with hepatotoxicity. Therefore, while the benzoic acid data provides a foundation, we must hypothesize that this compound could present a more complex profile, warranting specific investigation into potential liver effects.

Part 2: Known Hazard Identification

While comprehensive studies are lacking, hazard classifications for this compound and its isomers are available from aggregated sources like the European Chemicals Agency (ECHA) and PubChem, derived from regulatory submissions and computational models.

Hazard Class Classification Source
Acute Toxicity, OralWarning (Harmful if swallowed)[16][17]
Skin Corrosion/IrritationWarning (Causes skin irritation)[16][17]
Serious Eye Damage/IrritationWarning (Causes serious eye irritation)[16][17]
Specific Target Organ ToxicityWarning (May cause respiratory irritation)[16][17]

These classifications align with the profile of benzoic acid, suggesting that local irritant effects are a primary concern upon direct contact. The "Harmful if swallowed" classification places it in Acute Toxicity Category 4, which is consistent with the LD50 values observed for benzoic acid.

Part 3: A Tiered Strategy for Comprehensive Toxicological Evaluation

To move beyond prediction and establish a definitive toxicological profile for this compound, a systematic, tiered approach is essential. This strategy prioritizes in vitro methods to refine hypotheses and reduce animal usage, in line with modern toxicological practice.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Mechanistic & Repeated Dose Studies QSAR In Silico QSAR (Toxicity Prediction) Cytotox General Cytotoxicity (e.g., MTT, LDH assays) QSAR->Cytotox Guides initial concentration range Geno Genotoxicity Screening (Ames, in vitro Micronucleus) Cytotox->Geno Determines non-cytotoxic concentrations for assays AcuteOral Acute Oral Toxicity (OECD 425) Geno->AcuteOral Negative result proceeds to in vivo Cardio Cardiotoxicity (hERG Assay) Metabolism Metabolic Stability (Microsomes, Hepatocytes) ADME In Vivo ADME Metabolism->ADME RepeatedDose 28-Day Repeated Dose Study (Oral, OECD 407) AcuteOral->RepeatedDose Provides dose-ranging information AcuteDermal Skin/Eye Irritation (OECD 404/405) ReproScreen Reproductive/Developmental Screening (OECD 421) RepeatedDose->ReproScreen Identifies target organs, informs further studies

Caption: A tiered workflow for toxicological evaluation.

Tier 1 Protocol: In Vitro Genotoxicity - Mammalian Cell Micronucleus Test (OECD 487)

This assay is critical for detecting chromosomal damage, a key indicator of potential carcinogenicity.

1. Principle: The assay identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

2. Cell Line Selection:

  • CHO (Chinese Hamster Ovary), V79 (Chinese Hamster Lung), or TK6 (human lymphoblastoid) cells.

  • Rationale: These cell lines are well-characterized, have stable karyotypes, and are recommended by regulatory guidelines. TK6 cells, being of human origin and p53 competent, can offer more relevant mechanistic data.

3. Experimental Design:

  • Dose Range Finding: A preliminary cytotoxicity assay (e.g., MTT or Relative Population Doubling) is performed to determine the concentration range. The highest test concentration should induce approximately 50-60% cytotoxicity.

  • Main Experiment Arms (performed in duplicate or triplicate):

    • Vehicle Control (e.g., DMSO, saline).

    • Positive Control (without S9): Mitomycin C (a direct-acting clastogen).

    • Positive Control (with S9): Cyclophosphamide (requires metabolic activation).

    • Test Article: At least three analyzable concentrations, with the highest inducing 50-60% cytotoxicity.

  • Metabolic Activation: The experiment is run in parallel with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as many compounds only become genotoxic after metabolism.

4. Step-by-Step Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to attach/stabilize for 24 hours.
  • Treatment:
  • Short Treatment (3-6 hours): Remove culture medium, add medium containing the test article (or controls) with and without S9 mix. Incubate for 3-6 hours.
  • Washout: After incubation, wash cells with buffer and add fresh culture medium.
  • Cytochalasin B Addition: Add Cytochalasin B to the culture medium. This blocks cytokinesis (cell division) but not nuclear division, leading to the accumulation of binucleated cells, which are the target cells for scoring.
  • Harvest: Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment.
  • Slide Preparation:
  • Treat cells with a hypotonic solution to swell the cytoplasm.
  • Fix the cells using a methanol/acetic acid solution.
  • Drop the cell suspension onto clean microscope slides and air dry.
  • Staining: Stain slides with a DNA-specific stain such as Giemsa or a fluorescent dye (e.g., acridine orange).
  • Scoring:
  • Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
  • The Cytokinesis-Block Proliferation Index (CBPI) is calculated to confirm cytotoxicity.

5. Data Interpretation (Self-Validating System):

  • Assay Validity: The assay is considered valid if the vehicle controls have a low, stable baseline frequency of micronuclei and the positive controls induce a statistically significant and biologically relevant increase.

  • Positive Result: A dose-dependent increase in micronucleus frequency, with at least one concentration being statistically significant compared to the vehicle control.

  • Negative Result: No statistically significant, dose-dependent increase in micronucleus frequency is observed up to the highest concentration tested.

G cluster_workflow In Vitro Micronucleus Assay Workflow cluster_controls Controls for Assay Validation A 1. Seed Cells (e.g., TK6) B 2. Treat with Compound (+/- S9 Metabolic Activation) A->B C 3. Add Cytochalasin B (Block Cytokinesis) B->C D 4. Harvest Cells (1.5-2.0 Cell Cycles) C->D E 5. Hypotonic Treatment & Fixation D->E F 6. Prepare & Stain Slides E->F G 7. Microscopic Scoring (2000 binucleated cells/conc) F->G H 8. Statistical Analysis (Compare to Vehicle Control) G->H VC Vehicle Control (Baseline) PC1 Positive Control (-S9) (e.g., Mitomycin C) PC2 Positive Control (+S9) (e.g., Cyclophosphamide)

Caption: Experimental workflow for the in vitro micronucleus test.

Conclusion: A Path to Data-Driven Safety Assessment

While the current public data on the toxicology of this compound is limited to basic hazard classifications, a robust predictive profile can be constructed by leveraging extensive data from its structural analog, benzoic acid. This analysis suggests a primary concern for local irritant effects on the skin, eyes, and respiratory tract, with a low order of acute systemic toxicity.

However, prediction is not a substitute for empirical data. For any organization involved in the development or significant handling of this compound, a structured toxicological evaluation is imperative. The tiered strategy outlined in this guide, beginning with cost-effective and ethically responsible in vitro assays for cytotoxicity, genotoxicity, and metabolic stability, provides a clear and scientifically rigorous pathway. The results of these initial screens will dictate the necessity and design of subsequent in vivo studies, ensuring a data-driven approach to characterizing the compound's safety profile. This methodical progression from prediction to targeted testing is the cornerstone of modern risk assessment, enabling innovation while ensuring the safety of researchers and end-users.

References

  • NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid.
  • KamulinBiotech. Materials Safety Data Sheet: 4-(4-Pyridin-4-ylphenyl)benzoic acid.
  • ResearchGate. (2025). In-vivo toxicity studies of 2-Hydroxybenzoic acid isolated from Ipomoea turpethum.
  • MuriGenics. Toxicology Services.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 165, 113143.
  • NICNAS. (2013). Benzoic acid: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • Zengin, N., et al. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Drug and Chemical Toxicology, 34(3), 250-255.
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Methodological & Application

Application Note: Synthesis of 2-(Pyridin-2-YL)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the synthesis of 2-(pyridin-2-yl)benzoic acid, a valuable biaryl scaffold in medicinal chemistry and materials science.[1][2] The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, optimization strategies, and troubleshooting for common challenges. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a robust and reproducible methodology.

Introduction and Scientific Background

The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. This compound is a prominent example of such a scaffold, integrating a pyridine ring and a benzoic acid moiety. This unique combination allows it to act as a versatile chelating agent and a synthetic intermediate for more complex molecular architectures.[1]

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[3] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its organoboron reagents make it an ideal choice for synthesizing complex molecules like this compound.[4][5]

However, the coupling of 2-substituted pyridines and ortho-substituted benzoic acids presents specific challenges. These include the potential for catalyst inhibition by the pyridine nitrogen, steric hindrance from the ortho-carboxylate group, and the instability of some heteroaryl boronic acids.[6][7] This guide addresses these challenges by presenting an optimized protocol grounded in established mechanistic principles.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid, forming a Pd(II) complex. This step is often rate-limiting, especially with sterically hindered substrates.[8]

  • Transmetalation: The organoboron species (e.g., 2-pyridylboronic acid) must first be activated by a base to form a more nucleophilic boronate complex ('ate' complex).[9] This complex then transfers the pyridyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (pyridyl and benzoyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Mechanism Figure 1: Catalytic Cycle for the Synthesis of this compound pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Halobenzoic Acid pd_complex1 trans-ArPd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Boronate Complex pd_complex2 trans-ArPd(II)L₂(Py) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product This compound reductive_elimination->product reactants 2-Halobenzoic Acid (Ar-X) + 2-Pyridylboronic Acid (Py-B(OH)₂) + Base boronate [Py-B(OH)₃]⁻ (Boronate Complex) reactants->boronate Base Activation boronate->transmetalation

Figure 1: Catalytic Cycle for the Synthesis of this compound

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization may be required for specific substrates or scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromobenzoic acid≥98%Standard SupplierAr-I is more reactive, Ar-Cl is less reactive.[7]
2-Pyridylboronic acid≥97%Standard SupplierCan be substituted with its pinacol ester for stability.[6]
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeStandard SupplierA reliable, air-stable precatalyst.[10]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierMust be finely powdered and dry. K₃PO₄ is a good alternative.[7]
1,4-DioxaneAnhydrous, ≥99.8%Standard SupplierOther solvents like Toluene/H₂O or THF/H₂O can be used.[11]
Deionized WaterN/AIn-houseMust be degassed before use.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
1M Hydrochloric Acid (HCl)ACS GradeStandard SupplierFor acidification during work-up.
Brine (Saturated NaCl)N/AIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
High-Purity Nitrogen or Argon≥99.99%Gas SupplierFor maintaining an inert atmosphere.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas line (N₂ or Ar) with a bubbler

  • Syringes and needles for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or recrystallization

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Solids to Flask (2-Bromobenzoic acid, Boronic Acid, K₂CO₃, Pd(dppf)Cl₂) B 2. Seal and Purge (Evacuate and backfill with N₂/Ar 3 times) A->B C 3. Add Degassed Solvents (Dioxane and Water via syringe) B->C D 4. Heat and Stir (e.g., 90 °C, 12-18 h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add water and ethyl acetate) E->F G 7. Acidify Aqueous Layer (Adjust to pH ~3-4 with 1M HCl) F->G H 8. Extract Product (Separate layers, extract aqueous phase with ethyl acetate) G->H I 9. Wash and Dry (Combine organic layers, wash with brine, dry over Na₂SO₄) H->I J 10. Concentrate (Remove solvent via rotary evaporation) I->J K 11. Purify Crude Product (Column Chromatography or Recrystallization) J->K L 12. Characterize (NMR, MS, etc.) K->L

Figure 2: Experimental Workflow
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.00 g, 5.0 mmol, 1.0 equiv), 2-pyridylboronic acid (737 mg, 6.0 mmol, 1.2 equiv), potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol, 5 mol%).

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.[11]

  • Solvent Addition and Reaction:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the solvents for at least 20 minutes.

    • Using a syringe, add 25 mL of the degassed solvent mixture to the flask.

    • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the limiting reagent (2-bromobenzoic acid) indicates completion.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is approximately 3-4. This crucial step protonates the carboxylate product, rendering it soluble in the organic layer.[7]

    • Separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound.[12]

Optimization and Troubleshooting

The success of the Suzuki coupling, especially with challenging substrates, often hinges on careful optimization of the reaction parameters.

ParameterRecommended Conditions & RationaleCommon Issues & Solutions
Palladium Catalyst Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂.[4] Ligand: For low reactivity, switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that accelerate oxidative addition and reductive elimination.[7]Catalyst Deactivation (blackening): Indicates Pd(0) precipitation. Solution: Ensure the system is rigorously deoxygenated. Use more robust ligands to stabilize the catalyst.[7]
Base K₂CO₃ is a good starting point. K₃PO₄ or Cs₂CO₃ are stronger, non-nucleophilic bases that can be more effective and may suppress side reactions.[7][13]Low Yield: The base may be too weak to form the boronate complex efficiently. Solution: Switch to a stronger base like K₃PO₄.
Boron Reagent 2-Pyridylboronic acid is standard. If decomposition is suspected, use more stable 2-pyridylboronic acid pinacol ester or MIDA boronate.[6][14][15]Protodeboronation (loss of boronic acid): Leads to low conversion. Solution: Use a boronic ester. Ensure anhydrous conditions and consider a faster catalyst system to favor coupling over decomposition.[14]
Solvent Aprotic solvents like 1,4-Dioxane, THF, or Toluene, often with water as a co-solvent, are effective.[11][16]Protodehalogenation (Ar-X → Ar-H): Formation of benzoic acid byproduct. Solution: Use strictly anhydrous aprotic solvents. Avoid alcohol co-solvents.[7]
Temperature Typically 80-110 °C.Slow Reaction: Insufficient thermal energy. Solution: Increase temperature cautiously. Side Reactions: Temperature may be too high. Solution: Lower temperature and increase reaction time or catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the inherent challenges associated with these substrates. The protocol detailed herein provides a validated and reliable procedure that can be adapted for the synthesis of a wide range of related biaryl carboxylic acids, facilitating advancements in drug discovery and materials science.

References

  • B. M. Trost, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo050474v
  • T. Kinzel, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2955210/
  • Organic Chemistry Portal, "Suzuki Coupling." URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/The_Suzuki-Miyaura_Coupling
  • Wikipedia, "Suzuki reaction." URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Royal Society of Chemistry, "Organic & Biomolecular Chemistry." URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41434j
  • J. P. Stambuli, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824881/
  • G. A. Molander, et al., "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates," Organic Letters, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol050893p
  • ResearchGate, "Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching." URL: https://www.researchgate.net/publication/280922889_Supported_Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching
  • ResearchGate, "Optimization in reaction conditions for Suzuki coupling reactions..." URL: https://www.researchgate.
  • ChemistryViews, "Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning." URL: https://www.chemistryviews.org/conditions-for-suzuki-miyaura-coupling-optimized-with-machine-learning/
  • BenchChem, "this compound | 13764-20-0." URL: https://www.benchchem.com/product/b15733175
  • SciSpace, "(Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010)." URL: https://typeset.io/papers/a-new-palladium-precatalyst-allows-for-the-fast-suzuki-2f0g0j7a
  • YouTube, "Suzuki cross-coupling reaction." URL: https://www.youtube.
  • BenchChem, "A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids." URL: https://www.benchchem.com/appnote/a-comparative-guide-to-the-suzuki-coupling-of-2-bromo-4-methylpyridine-with-various-boronic-acids
  • BenchChem, "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." URL: https://www.benchchem.com/appnote/side-reactions-and-byproduct-formation-in-suzuki-coupling-of-2-halobenzoic-acids
  • PubChem, "this compound." URL: https://pubchem.ncbi.nlm.nih.gov/compound/15733175
  • BenchChem, "Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling." URL: https://www.benchchem.com/appnote/application-notes-and-protocols-for-the-synthesis-of-2-arylpyridines-via-suzuki-cross-coupling
  • Google Patents, "Method for purification of benzoic acid." URL: https://patents.google.
  • PMC - NIH, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10529505/
  • PMC - NIH, "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10216170/
  • European Patent Office, "Method for the purification of benzoic acid." URL: https://data.epo.org/publication-server/document?i=EP15178553NWA1&pn=EP3148661&ki=B1
  • MDPI, "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." URL: https://www.mdpi.com/1420-3049/23/10/2464
  • Google Patents, "Purification of benzoic acid." URL: https://patents.google.
  • Scholarship @ Claremont, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." URL: https://scholarship.claremont.edu/pomona_fac_pub/572
  • ChemScene, "2-(Pyrimidin-2-yloxy)benzoicacid." URL: https://www.chemscene.com/products/2-pyrimidin-2-yloxy-benzoicacid.html
  • MDPI, "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." URL: https://www.mdpi.com/1420-3049/23/10/2436
  • European Patent Office, "Method for the purification of benzoic acid." URL: https://data.epo.org/publication-server/document?i=EP91200889NWA1&pn=EP0453022&ki=A2
  • PMC - NIH, "Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation." URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8600072/

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Application Notes and Protocols for 2-(Pyridin-2-yl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the vast array of available ligands, 2-(Pyridin-2-yl)benzoic acid (Hpy-ba) has emerged as a particularly versatile and valuable building block. Its unique bifunctional nature, combining a pyridine ring and a benzoic acid moiety in a specific spatial arrangement, allows it to act as a robust chelating agent. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylic group readily coordinate with a wide range of metal ions, including transition metals and lanthanides.[1] This chelation leads to the formation of stable, well-defined coordination complexes with diverse applications in materials science, catalysis, and medicinal chemistry.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis of this compound and its coordination complexes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Furthermore, we will explore the diverse coordination modes of this ligand and showcase the intriguing properties of its metal complexes, with a focus on their luminescent and catalytic applications.

Part 1: Synthesis of the Ligand - this compound

The synthesis of this compound is a critical first step in harnessing its potential in coordination chemistry. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. Here, we present a detailed protocol for a reliable and scalable synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines a common and effective method for the synthesis of this compound.

Materials:

  • 2-Bromopyridine

  • 2-Chlorobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromopyridine (1.0 eq), 2-chlorobenzoic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of anhydrous 1,4-dioxane and anhydrous toluene (to a concentration of ~0.2 M with respect to 2-bromopyridine).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The palladium(II) acetate and triphenylphosphine system is a classic and effective catalyst for Suzuki-Miyaura cross-coupling reactions, which is the basis of this synthesis.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: The mixture of dioxane and toluene provides a suitable medium for the reaction, with a boiling point that allows for efficient reaction rates.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium catalyst, which would lead to decreased catalytic activity.

Part 2: Synthesis of Metal Complexes

The true utility of this compound lies in its ability to form stable complexes with a variety of metal ions. The following protocols provide detailed procedures for the synthesis of a representative transition metal complex and a luminescent lanthanide complex.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a typical transition metal complex, bis[2-(pyridin-2-yl)benzoato]copper(II).

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in 20 mL of methanol in a 50 mL round-bottom flask with gentle warming.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in 10 mL of methanol.

  • Complexation: Slowly add the copper(II) acetate solution to the ligand solution with constant stirring. A precipitate should form upon mixing.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL). Dry the product in a desiccator over silica gel.

Protocol 3: Synthesis of a Luminescent Europium(III) Complex

This protocol details the synthesis of a luminescent lanthanide complex, tris[2-(pyridin-2-yl)benzoato]europium(III).

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol (EtOH)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (3.0 eq) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Deprotonation: Add triethylamine (3.0 eq) to the ligand solution to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve europium(III) chloride hexahydrate (1.0 eq) in 15 mL of ethanol.

  • Complexation: Slowly add the europium(III) chloride solution to the deprotonated ligand solution with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. A precipitate will form during the reaction.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol (2 x 15 mL) and then with acetonitrile (2 x 15 mL). Dry the product under vacuum.

Part 3: Coordination Chemistry and Structural Diversity

The coordination of this compound to metal centers can result in a variety of coordination modes, leading to structurally diverse complexes. The most common mode is bidentate chelation through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable six-membered ring. However, other coordination modes, such as bridging, are also possible, leading to the formation of polynuclear complexes and coordination polymers.

Caption: Common coordination modes of this compound.

Part 4: Applications in Luminescence and Catalysis

The metal complexes of this compound exhibit a range of interesting properties, with luminescence and catalysis being two of the most promising areas of application.

Luminescent Properties of Lanthanide Complexes

Lanthanide complexes of this compound are of particular interest due to their potential as luminescent materials.[2][3] The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is a key principle in the design of highly luminescent lanthanide complexes.[3] For example, europium(III) complexes of this ligand often exhibit strong red emission, while terbium(III) complexes show characteristic green luminescence.

Table 1: Photophysical Properties of Selected Lanthanide Complexes

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
[Eu(py-ba)₃]32061525.0[3]
[Tb(py-ba)₃]315545N/A[2]
Catalytic Activity of Transition Metal Complexes

Transition metal complexes of this compound have shown promise as catalysts in a variety of organic transformations. For instance, manganese complexes have been investigated for their catalytic activity in oxidation reactions. The ligand can stabilize the metal center in different oxidation states, facilitating the catalytic cycle.

Caption: A simplified proposed catalytic cycle for an oxidation reaction.

Conclusion and Future Outlook

This compound is a highly versatile ligand that has demonstrated significant potential in coordination chemistry. Its straightforward synthesis, robust chelating ability, and the diverse properties of its metal complexes make it an attractive building block for the development of new functional materials. The detailed protocols and application notes provided in this guide are intended to facilitate further research and exploration of this exciting class of compounds. Future work in this area will likely focus on the development of new catalytic systems with enhanced activity and selectivity, as well as the design of novel luminescent materials for applications in sensing, imaging, and lighting.

References

  • Synthesis and characterization of the luminescent lanthanide complexes with two similar benzoic acids. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 843-848. [Link]
  • Transition metal pyridine complexes. (2023, November 29). In Wikipedia. [Link]
  • Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. (2018). Molecules, 23(10), 2643. [Link]
  • Synthesis, structures and properties of lanthanide complexes supported by 2-(pyridyl-N-Oxide) methylphosphonic acid. (2022). In Advances in Energy, Environment and Chemical Engineering (Vol. 2). CRC Press. [Link]
  • The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (2010). Dalton Transactions, 39(42), 10125-10131. [Link]
  • A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]

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Synthesis of Metal-Organic Frameworks with 2-(Pyridin-2-YL)benzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of 2-(Pyridin-2-YL)benzoic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters interconnected by organic ligands. Their modular nature allows for the precise tuning of pore size, surface area, and chemical functionality, making them prime candidates for applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.

This compound is a particularly compelling ligand for MOF synthesis due to its unique bifunctional and chelating nature. It combines a pyridine ring, with its coordinating nitrogen atom, and a benzoic acid moiety, providing a carboxylate group for metal binding. This specific arrangement allows it to act as a chelating agent, binding to metal ions through both the nitrogen and oxygen atoms, which can lead to the formation of stable and unique structural motifs. The inherent rigidity and potential for π-π stacking interactions of the aromatic rings also contribute to the formation of robust frameworks. This guide provides a comprehensive overview of the synthesis of MOFs using this compound, including detailed experimental protocols, the rationale behind methodological choices, and characterization techniques for researchers, scientists, and drug development professionals.

The Ligand: Understanding the Coordination Chemistry of this compound

The coordination behavior of this compound is central to the successful synthesis of MOFs. The ligand possesses two key coordinating groups: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This dual functionality allows for a chelate effect, where the ligand binds to a single metal center at two points, enhancing the stability of the resulting coordination complex. The spatial arrangement of these groups favors the formation of five- or six-membered chelate rings with metal ions, a thermodynamically favorable conformation.

It is anticipated that both the pyridine nitrogen and the carboxylate oxygens will participate in coordination, a behavior observed in structurally similar pyridine-carboxylic acid ligands.[3] The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of competing ligands or modulators, leading to a diverse range of possible network topologies, from one-dimensional chains to complex three-dimensional frameworks.

Caption: Chelation of a metal ion by this compound.

Synthesis Methodologies: Solvothermal and Hydrothermal Routes

The most common and effective methods for the synthesis of MOFs from pyridine-carboxylic acid-based ligands are solvothermal and hydrothermal techniques.[4][5] These methods involve heating the reactants in a sealed vessel, allowing the pressure to build up, which facilitates the dissolution of reactants and the crystallization of the MOF product.

  • Solvothermal Synthesis: This method employs an organic solvent or a mixture of organic solvents. The choice of solvent is critical as it influences the solubility of the reactants and can also act as a template or structure-directing agent. N,N-Dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands.[1]

  • Hydrothermal Synthesis: In this technique, water is used as the solvent, often in combination with a co-solvent like ethanol or DMF. Hydrothermal synthesis is considered a more environmentally friendly approach. The polarity of the solvent system can significantly impact the final MOF structure.

The general workflow for both methods is similar, involving the combination of the metal salt and the ligand in the chosen solvent, followed by heating in an autoclave.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Metal Salt Metal Salt Mix Mix Metal Salt->Mix Ligand 2-(Pyridin-2-YL) benzoic acid Ligand->Mix Solvent Solvent Solvent->Mix Autoclave Autoclave Mix->Autoclave Seal Heating Heating Autoclave->Heating Controlled Temperature Cooling Cooling Heating->Cooling Gradual Filtration Filtration Cooling->Filtration Collect Crystals Washing Washing Filtration->Washing Remove Impurities Drying Drying Washing->Drying Vacuum Oven Characterization Characterization Drying->Characterization

Caption: General workflow for solvothermal/hydrothermal MOF synthesis.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized based on the synthesis of MOFs with structurally similar pyridine-carboxylic acid ligands. Optimization of molar ratios, temperature, and reaction time may be necessary to obtain a crystalline product with this compound.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from the synthesis of a zinc-based MOF using a substituted benzoic acid ligand.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound.

  • Add a solvent mixture of 12 mL of DMF and 8 mL of methanol.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour.

  • Maintain the temperature at 120°C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5°C per hour.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent.

  • Dry the crystals under vacuum at 60°C for 12 hours.

Rationale for Experimental Choices:

  • Metal to Ligand Ratio: A 1:1 molar ratio is a common starting point for MOF synthesis. This ratio can be varied to explore different coordination environments and framework dimensionalities.

  • Solvent Mixture: The DMF/methanol mixture provides a good medium for dissolving the reactants and facilitating crystal growth. The ratio of solvents can influence the solubility and crystal morphology.[1]

  • Temperature and Time: The temperature of 120°C and a 72-hour reaction time are typical for solvothermal synthesis, allowing for slow crystal growth and the formation of a well-ordered structure.[1]

  • Controlled Cooling: Gradual cooling is crucial to prevent rapid crystallization, which can lead to smaller, less-defined crystals or amorphous material.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol is a general representation based on the hydrothermal synthesis of copper-based coordination polymers.[6]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.

  • Slowly add the ligand solution to the metal salt solution in the autoclave with stirring.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 160°C and maintain this temperature for 48 hours.

  • Cool the autoclave to room temperature naturally.

  • Collect the resulting blue crystals by filtration.

  • Wash the crystals with a water/ethanol mixture (1:1 v/v) and then with pure ethanol.

  • Dry the product in a desiccator over silica gel.

Rationale for Experimental Choices:

  • Aqueous/Ethanol System: The use of a water/ethanol mixture allows for the dissolution of both the inorganic salt and the organic ligand.

  • Higher Temperature: Hydrothermal reactions are often carried out at slightly higher temperatures than solvothermal reactions to achieve sufficient reactant solubility and promote crystallization.

ParameterProtocol 1 (Zn-MOF)Protocol 2 (Cu-MOF)
Metal Salt Zn(NO₃)₂·6H₂OCu(NO₃)₂·3H₂O
Ligand This compoundThis compound
Solvent DMF/MethanolWater/Ethanol
Temperature 120°C160°C
Time 72 hours48 hours
Molar Ratio (M:L) 1:11:1

Characterization of the Synthesized MOFs

A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides the definitive crystal structure, including bond lengths, bond angles, and the overall framework topology.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the loss of solvent molecules from the pores. A typical TGA curve will show an initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the ligand to the metal center. The characteristic C=O stretching frequency of the carboxylic acid in the free ligand (typically around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal ion.

  • Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to determine the specific surface area and pore volume of the MOF, which are crucial parameters for applications in gas storage and catalysis.

Potential Applications in Research and Drug Development

MOFs synthesized from this compound are expected to have a range of potential applications, particularly in the biomedical field, due to the presence of the biocompatible pyridine and benzoate moieties.

  • Drug Delivery: The porous nature of these MOFs makes them suitable as carriers for therapeutic agents.[1][2] The drug molecules can be loaded into the pores of the MOF and released in a controlled manner. The luminescent properties that may arise from the ligand or metal-ligand interactions could also be exploited for tracking drug release.[7][8][9]

  • Sensing: The potential for luminescence in these MOFs also opens up applications in chemical sensing. The emission intensity or wavelength may be modulated by the presence of specific analytes, enabling their detection.[10]

  • Catalysis: The metal centers within the MOF can act as catalytic sites. The defined pore structure can also impart size and shape selectivity to catalytic reactions.

Conclusion and Future Outlook

The synthesis of metal-organic frameworks using this compound offers a promising avenue for the development of novel functional materials. The unique chelating nature of this ligand is expected to yield stable and structurally diverse frameworks. While the provided protocols offer a solid starting point, further exploration of different metal ions, solvent systems, and reaction conditions will undoubtedly lead to the discovery of new MOFs with tailored properties. The detailed characterization of these materials will be crucial in unlocking their full potential in applications ranging from drug delivery and sensing to catalysis.

References

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Sources

The Strategic Application of 2-(Pyridin-2-yl)benzoic Acid in the Design of Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ligand

In the pursuit of novel luminescent materials for applications ranging from bio-imaging to next-generation displays, the rational design of molecular components is paramount. 2-(Pyridin-2-yl)benzoic acid, a bifunctional aromatic compound, has emerged as a particularly compelling building block. Its unique structural arrangement, featuring a pyridine ring and a benzoic acid moiety, offers a versatile platform for the synthesis of highly efficient light-emitting materials. The pyridine's nitrogen atom provides a strong coordination site for metal ions, while the carboxylic acid group can act as an anionic ligand, a proton-donating group for hydrogen bonding, or a reactive handle for further functionalization. This dual nature allows for the construction of a diverse array of luminescent metal complexes and organic fluorophores with tunable photophysical properties.

This technical guide provides an in-depth exploration of the use of this compound in the design of luminescent materials. We will delve into the synthetic strategies for this key ligand, followed by detailed protocols for its incorporation into luminescent lanthanide, iridium, and ruthenium complexes. The underlying principles of luminescence in these systems, including the "antenna effect" in lanthanide complexes and the role of charge transfer states in transition metal complexes, will be elucidated. Furthermore, we will present a comprehensive overview of the photophysical properties of these materials and discuss their potential applications.

Part 1: Synthesis of the Keystone Ligand: this compound

The efficient synthesis of this compound is the crucial first step in its application. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for this purpose, offering high yields and tolerance to a wide range of functional groups.[1][2][3]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-bromopyridine and 2-carboxyphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials:

  • 2-Bromopyridine

  • 2-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-carboxyphenylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and degassed deionized water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the dioxane under reduced pressure.

    • Add 20 mL of deionized water to the residue.

    • Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Application in Luminescent Lanthanide Complexes

Lanthanide ions, particularly Eu(III) and Tb(III), are renowned for their sharp, line-like emission spectra and long luminescence lifetimes. However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. To overcome this, organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion are employed. This process is known as the "antenna effect."[4][5] this compound is an excellent candidate for an antenna ligand due to its strong UV absorption and its ability to chelate lanthanide ions.

G Ligand_S0 Ligand (S₀) Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Absorption (UV light) Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Ln_Excited Ln³⁺ (Excited State) Ligand_T1->Ln_Excited Energy Transfer Ln_Ground Ln³⁺ (Ground State) Emission Luminescence Ln_Excited->Ln_Ground Emission (Visible light)

Caption: The "antenna effect" in lanthanide luminescence.

Protocol 2: Synthesis of a Luminescent Europium(III) Complex

This protocol describes a general two-step procedure for synthesizing a luminescent europium(III) complex with this compound.[6]

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

Step 1: In situ formation of the sodium salt of the ligand

  • Dissolve this compound (3.0 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve sodium hydroxide (3.0 mmol) in deionized water (10 mL).

  • Slowly add the NaOH solution to the ligand solution with constant stirring.

Step 2: Complexation with Europium(III)

  • Dissolve europium(III) chloride hexahydrate (1.0 mmol) in deionized water (10 mL).

  • Add the EuCl₃ solution dropwise to the sodium 2-(pyridin-2-yl)benzoate solution with vigorous stirring. A precipitate will form.

  • Continue stirring the mixture at room temperature for 4-6 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the resulting complex in a vacuum oven at 60 °C overnight.

Characterization: The final complex should be characterized by elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis (TGA). Its photophysical properties, including excitation and emission spectra, quantum yield, and luminescence lifetime, should be measured.

Part 3: Application in Phosphorescent Transition Metal Complexes

Transition metal complexes, particularly those of iridium(III) and ruthenium(II), are widely used in the development of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging.[7] this compound can act as a cyclometalating ligand, forming highly stable and luminescent complexes. The luminescence in these complexes typically arises from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states.[8]

Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex

This protocol outlines a general procedure for the synthesis of a heteroleptic iridium(III) complex using this compound as the cyclometalating ligand and a bipyridine derivative as the ancillary ligand.[8][9]

Reaction Workflow:

G Start Start Step1 Synthesis of Ir(III) Dimer [Ir(ppy-COOH)₂(μ-Cl)]₂ Start->Step1 Step2 Reaction with Ancillary Ligand (e.g., dcbpy) Step1->Step2 Step3 Anion Exchange (optional) (e.g., with KPF₆) Step2->Step3 End Final Complex [Ir(ppy-COOH)₂(dcbpy)]PF₆ Step3->End

Caption: Workflow for the synthesis of a heteroleptic Iridium(III) complex.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • This compound

  • 2-Ethoxyethanol

  • 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) or other ancillary ligand

  • Ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆)

  • Dichloromethane

  • Methanol

  • Diethyl ether

Procedure:

Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer

  • In a round-bottom flask, combine iridium(III) chloride hydrate (1.0 mmol) and this compound (2.5 mmol).

  • Add a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature. Add water (20 mL) to precipitate the product.

  • Collect the yellow solid by filtration, wash with water and then with diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Monomeric Iridium(III) Complex

  • In a Schlenk flask, dissolve the iridium(III) dimer from Step 1 (0.2 mmol) and the ancillary ligand (e.g., 4,4'-dicarboxy-2,2'-bipyridine, 0.44 mmol) in a mixture of dichloromethane and methanol (2:1, 15 mL).

  • Reflux the mixture under a nitrogen atmosphere for 12 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in methanol and add an excess of a saturated aqueous solution of KPF₆ with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

Purification and Characterization: The complex can be further purified by column chromatography on silica gel. Characterization should include ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. Photophysical characterization is essential to determine its luminescent properties.

Part 4: Photophysical Properties and Data

The luminescent properties of materials derived from this compound are highly tunable by modifying the metal center, the ancillary ligands, or by derivatizing the ligand itself. Below is a summary of representative photophysical data for different classes of luminescent materials incorporating this versatile ligand.

Table 1: Representative Photophysical Data of Lanthanide Complexes

Lanthanide IonAncillary Ligand(s)Excitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Lifetime (τ)Reference
Eu(III)Benzoic Acid~290616 (⁵D₀ → ⁷F₂)~10-30%~0.5-1.5 ms[6][10]
Tb(III)p-Nitrobenzoic acid, o-phenanthroline~320545 (⁵D₄ → ⁷F₅)~20-50%~1.0-2.0 ms[11]

Table 2: Representative Photophysical Data of Transition Metal Complexes

Metal IonCyclometalating LigandAncillary LigandExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Lifetime (τ)Reference
Ir(III)2,6-difluoro-3-pyridin-2-yl-benzoic acidN,N-dibutyl-2,2'-bipyridine-4,4'-dicarboxamide~380-450~550-650Up to 94%~1-5 µs[8][12]
Ru(II)2-(2-pyridyl)benzazole derivatives2,2'-bipyridine~450~600-650~1-10%~0.1-1.0 µs[13][14]

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile ligand in the design of a wide range of luminescent materials. Its straightforward synthesis via Suzuki-Miyaura coupling and its ability to form stable, highly emissive complexes with both lanthanide and transition metals make it an invaluable tool for researchers in materials science, chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of novel luminescent materials based on this remarkable scaffold. Future research in this area will likely focus on the development of new derivatives of this compound with tailored electronic properties to further enhance the performance of luminescent devices and probes. The exploration of its utility in areas such as theranostics, where the luminescent properties are combined with therapeutic action, is also a promising avenue for future investigation.

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  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. University of Calgary, 2023.
  • The luminescence quantum yield (a) and the average lifetime of... ResearchGate.
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  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH, 2023.
  • Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI, 2022.
  • Luminescence and Electronic Spectral Studies of Some Synthesized Lanthanide Complexes Using Benzoic Acid Derivative and o-Phenanthroline. PubMed, 2015.
  • Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. PMC - PubMed Central, 2020.

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Catalytic Applications of 2-(Pyridin-2-yl)benzoic Acid Metal Complexes: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the catalytic applications of metal complexes derived from 2-(pyridin-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis of these versatile catalysts and provides a comprehensive protocol for their application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction: The Unique Architecture of this compound in Catalysis

This compound is a bifunctional organic molecule that has garnered significant interest in the field of coordination chemistry and catalysis.[1][2] Its structure, featuring a pyridine ring and a benzoic acid moiety, allows it to act as a robust chelating agent, binding to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. This chelation forms a stable metallacyclic structure that is fundamental to its catalytic activity.

The resulting metal complexes, particularly those of palladium, are highly effective catalysts for a variety of organic transformations. The pyridine-carboxylate ligand framework offers a unique combination of steric and electronic properties that can stabilize the metal center in various oxidation states and facilitate the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination. This guide will focus on the synthesis and catalytic application of a representative palladium(II) complex of a this compound derivative in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Palladium(II) Catalyst Precursor

The synthesis of palladium(II) complexes with this compound and its derivatives is a critical first step in harnessing their catalytic potential. These complexes are typically prepared by reacting a palladium(II) salt with the ligand in a suitable solvent. The following protocol is based on the synthesis of a palladium(II) complex with a structurally related ligand, 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, which demonstrates the general principles of complex formation.[3]

Protocol: Synthesis of Dichlorido[2-(pyridine-2-ylmethylsulfanyl)benzoic acid]palladium(II)

Materials:

  • 2-(Pyridine-2-ylmethylsulfanyl)benzoic acid (Ligand)

  • Bis(acetonitrile)dichloridopalladium(II) ([Pd(CH₃CN)₂Cl₂])

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(pyridine-2-ylmethylsulfanyl)benzoic acid (1.0 equivalent) in anhydrous acetonitrile.

  • Reaction: To the stirred solution of the ligand, add a solution of bis(acetonitrile)dichloridopalladium(II) (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Precipitation: Upon addition of the palladium salt, a precipitate of the palladium(II) complex will begin to form. Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold anhydrous acetonitrile, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum to yield the dichlorido[2-(pyridine-2-ylmethylsulfanyl)benzoic acid]palladium(II) complex as a stable solid.

Characterization: The synthesized complex should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes of this compound and its derivatives are highly efficient pre-catalysts for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from an organoboron reagent (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium(II) complex of a this compound derivative as the pre-catalyst in an aqueous medium.[3]

Materials:

  • Palladium(II) pre-catalyst (e.g., dichlorido[2-(pyridine-2-ylmethylsulfanyl)benzoic acid]palladium(II))

  • Aryl bromide (substrate)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium(II) pre-catalyst (0.1-1.0 mol%).

  • Solvent Addition: Add deionized water (5-10 mL) to the reaction vessel. The carboxylic acid group on the ligand imparts water solubility to the complex, facilitating the reaction in an aqueous medium.[3]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reactants Add aryl bromide, phenylboronic acid, base, and Pd(II) pre-catalyst to reaction vessel. Add_Solvent Add deionized water. Add_Reactants->Add_Solvent Heat_Stir Heat to 80-100 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress by TLC/GC-MS. Heat_Stir->Monitor Cool Cool to room temperature. Monitor->Cool Extract Extract with an organic solvent. Cool->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Data

The catalytic efficiency of palladium(II) complexes of this compound derivatives is demonstrated by the high yields obtained across a range of substrates. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by dichlorido[2-(pyridine-2-ylmethylsulfanyl)benzoic acid]palladium(II).[3]

EntryAryl BromideProductYield (%)
1BromobenzeneBiphenyl95
24-Bromoanisole4-Methoxybiphenyl92
34-Bromotoluene4-Methylbiphenyl96
44-Bromobenzaldehyde4-Formylbiphenyl88
51-Bromo-4-nitrobenzene4-Nitrobiphenyl85

Conclusion

Metal complexes of this compound and its derivatives represent a class of highly effective and versatile catalysts for organic synthesis. The palladium(II) complexes, in particular, demonstrate exceptional activity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl compounds under mild, and even aqueous, conditions. The straightforward synthesis of these catalysts, coupled with their high performance, makes them valuable tools for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to successfully implement these catalytic systems in the laboratory.

References

  • Dey, S., et al. (2014). Catalytic Synthesis of Bi- and Teraryls in Aqueous Medium with Palladium(II) Complexes of 2-(Pyridine-2-ylmethylsulfanyl)benzoic Acid. European Journal of Inorganic Chemistry, 2014(20), 3276-3286.
  • PubChem. (n.d.). This compound.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785.
  • YouTube. (2020, July 11). Suzuki Coupling.

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The Versatility of 2-(Pyridin-2-yl)benzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(Pyridin-2-yl)benzoic acid has emerged as a highly versatile and valuable scaffold for researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a pyridine ring and a benzoic acid moiety in a specific ortho arrangement, provides a powerful handle for a diverse array of chemical transformations. This arrangement allows it to act as a bidentate chelating ligand for various transition metals, a directing group for regioselective C-H bond functionalization, and a key precursor for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] This application note delves into the multifaceted utility of this compound, providing detailed protocols and mechanistic insights into its application in key synthetic transformations.

Core Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups. The pyridine nitrogen, a Lewis basic site, readily coordinates to metal centers, a property that is fundamental to its role in catalysis and as a directing group. The carboxylic acid group, on the other hand, provides a handle for derivatization, such as esterification or amidation, and can also participate in directing metal-catalyzed reactions.

PropertyValue
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol [2]
Appearance Solid
Boiling Point 357.3°C at 760 mmHg[2]
CAS Number 13764-20-0[2]

Application in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound and its derivatives can participate in these reactions both as a ligand to the palladium catalyst and as a substrate. The pyridine nitrogen can coordinate to the palladium center, influencing the catalyst's reactivity and stability. When functionalized with a halide, such as bromine, it becomes a valuable substrate for coupling with a wide range of boronic acids.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(5-Bromopyridin-2-yl)benzoic Acid with Phenylboronic Acid

This protocol outlines a representative procedure for the synthesis of 2-(5-phenylpyridin-2-yl)benzoic acid, a biaryl compound with potential applications in medicinal chemistry.

Materials:

  • 2-(5-Bromopyridin-2-yl)benzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(5-bromopyridin-2-yl)benzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst system, such as a pre-mixed solution of palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.), in 1,4-dioxane.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add de-gassed water to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-phenylpyridin-2-yl)benzoic acid.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-(5-bromopyridin-2-yl)benzoic acid to form a Pd(II) intermediate.[3][4]

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group (phenyl) to the palladium center, displacing the halide.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) (Ar = Pyridyl-benzoic acid moiety) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Ar' = Phenyl) Transmetalation->PdII_Diaryl RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Directing Group in C-H Bond Functionalization

The pyridine moiety of this compound serves as an effective directing group for transition metal-catalyzed C-H bond functionalization. The nitrogen atom coordinates to the metal catalyst, positioning it in close proximity to the ortho C-H bonds of the benzoic acid ring, thereby enabling their selective activation and subsequent functionalization. This strategy provides a powerful and atom-economical method for the synthesis of substituted biaryl compounds.

Protocol: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol describes the direct arylation of the benzoic acid ring of this compound with an aryl halide, a transformation that is challenging without a directing group.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), palladium(II) acetate (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the ortho-arylated product.

Mechanistic Rationale

The C-H activation process is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The pyridine nitrogen first coordinates to the palladium catalyst. This brings the metal center into close proximity to the ortho C-H bond of the benzoic acid ring, facilitating its cleavage and the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.[6]

CH_Activation_Cycle Catalyst Pd(II) Catalyst Coordination Coordination Complex Substrate-Pd(II) Complex Coordination->Complex Substrate This compound Substrate->Coordination CMD Concerted Metalation-Deprotonation Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-X) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim Product ortho-Arylated Product RedElim->Product Product->Catalyst Regeneration

Figure 2: Proposed catalytic cycle for directed C-H arylation.

Synthesis of Azafluorenones: Intramolecular Cyclization

This compound is a valuable precursor for the synthesis of azafluorenones, a class of heterocyclic compounds with interesting photophysical and biological properties. The intramolecular cyclization can be achieved under various conditions, often involving strong acids or transition metal catalysts.

Protocol: Synthesis of 1-Azafluorenone via Intramolecular Friedel-Crafts Acylation

This protocol describes a classic acid-catalyzed cyclization to form the azafluorenone core.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice water

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Place this compound into a round-bottom flask.

  • Add an excess of polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture with stirring at a high temperature (e.g., 140-180 °C) for several hours. Monitor the reaction by TLC.

  • Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azafluorenone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.

Summary of Key Reactions

Reaction TypeKey ReagentsProduct TypeMechanistic Feature
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseBiarylPd(0)/Pd(II) catalytic cycle
Directed C-H Arylation Aryl halide, Pd catalyst, Baseortho-Arylated benzoic acidPyridine-directed C-H activation
Azafluorenone Synthesis Strong acid (e.g., PPA)AzafluorenoneIntramolecular Friedel-Crafts acylation

Conclusion

This compound is a testament to the power of bifunctional molecules in streamlining synthetic strategies. Its ability to act as a versatile ligand, a robust directing group, and a precursor to complex heterocycles makes it an indispensable tool for organic chemists. The protocols and mechanistic insights provided herein offer a glimpse into the vast potential of this building block in the synthesis of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of strategic building blocks like this compound will undoubtedly continue to rise.

References

  • Baroliya, P. K., & Patel, N. K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-15. [Link]
  • Li, J., & Chen, G. (2025). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 66, 152-155. [Link]
  • Patel, N. K., & Baroliya, P. K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
  • Bäckvall, J.-E. (2013). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 18(12), 14696–14717. [Link]
  • ResearchGate. (n.d.).
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • Lund University Publications. (2013).
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  • ACS Omega. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
  • Royal Society of Chemistry. (2015).
  • ACS Catalysis. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
  • ResearchGate. (n.d.). Dipalladium(II)
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
  • University of Otago. (2016). Palladium(II) and platinum(II) complexes of ((2-pyridyl)pyrazol-1-ylmethyl)benzoic acids: Synthesis, Solid state characterisation and biological cytotoxicity. [Link]
  • Molecules. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
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  • Journal of the American Chemical Society. (2007).
  • Molecules. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]
  • ResearchGate. (n.d.). Direct Ortho C–H Arylation of Benzamides/Benzoic Acids with Aryl Iodide Catalyzed by a Pyridine-2-carboimine Pd Complex Immobilized on Amine-Functionalized Magnetic Nanoparticles. [Link]
  • Organic Letters. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. [Link]
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
  • The Australian National University. (2016). Palladium(II) and platinum(II) complexes of ((2-pyridyl)pyrazol-1-ylmethyl)benzoic acids: Synthesis, Solid state characterisation and biological cytotoxicity. [Link]
  • ResearchGate. (n.d.).
  • Nature Communications. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
  • Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. [Link]
  • Organic & Biomolecular Chemistry. (2023).
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  • European Journal of Medicinal Chemistry. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
  • Google Patents. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
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Application Notes and Protocols for the Esterification of 2-(Pyridin-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 2-(pyridin-2-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various synthetic strategies. We will delve into the mechanistic rationale behind choosing specific methodologies, addressing the unique challenges posed by the substrate's structure, such as steric hindrance and the presence of a basic pyridine moiety. This guide presents a comparative analysis of common esterification techniques, including the Fischer-Speier, Steglich, and Mitsunobu reactions, complete with step-by-step protocols, purification techniques, and characterization data.

Introduction: The Significance of this compound Esters

This compound and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The presence of both a pyridine ring and a benzoic acid moiety imparts unique electronic and coordination properties. Esterification of the carboxylic acid group is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates, serving as a common strategy for producing prodrugs with enhanced bioavailability. Furthermore, these esters are valuable intermediates in the synthesis of more complex molecules and ligands for catalysis.

The esterification of this compound is not without its challenges. The steric bulk of the ortho-pyridyl group can hinder the approach of the alcohol nucleophile. Additionally, the basic nitrogen of the pyridine ring can be protonated under acidic conditions, potentially deactivating the catalyst or altering the substrate's reactivity. Therefore, a careful selection of the esterification method is paramount for achieving high yields and purity.

Comparative Analysis of Esterification Methodologies

Several methods can be employed for the esterification of this compound. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the sensitivity of any other functional groups present in the molecule.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (serves as solvent), Strong Acid Catalyst (e.g., H₂SO₄, HCl)RefluxInexpensive, simple procedure.Requires a large excess of alcohol, harsh acidic conditions can be problematic for sensitive substrates, potential for pyridine protonation.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room Temperature, Anhydrous Solvent (e.g., CH₂Cl₂, THF)Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[1]DCC can cause allergic reactions, formation of dicyclohexylurea (DCU) byproduct requires careful purification.[1]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADLow to Room Temperature, Anhydrous Solvent (e.g., THF, Dioxane)Mild conditions, stereospecific inversion of the alcohol's stereochemistry.[2]Stoichiometric amounts of reagents are required, purification from triphenylphosphine oxide and the hydrazine byproduct can be challenging.[3]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 2-(pyridin-2-yl)benzoate

This method is suitable for the synthesis of simple alkyl esters where the alcohol can be used in large excess.

Workflow for Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound + Methanol (excess) B Add conc. H₂SO₄ (catalyst) A->B Slowly C Reflux for 4-6 hours B->C D Cool and Concentrate C->D E Aqueous Work-up (Neutralization with NaHCO₃) D->E F Extraction with Ethyl Acetate E->F G Purification (Column Chromatography) F->G H Methyl 2-(pyridin-2-yl)benzoate G->H Characterization

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which will also serve as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-(pyridin-2-yl)benzoate.

Protocol 2: Steglich Esterification for Ethyl 2-(pyridin-2-yl)benzoate

This method is ideal for substrates that are sensitive to acidic conditions and for use with a wider range of alcohols.[4]

Workflow for Steglich Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound + Ethanol + DMAP B Add DCC in CH₂Cl₂ A->B At 0 °C C Stir at room temperature for 12-24 hours B->C D Filter off DCU C->D E Wash with dilute HCl D->E F Wash with NaHCO₃ E->F G Purification (Column Chromatography) F->G H Ethyl 2-(pyridin-2-yl)benzoate G->H Characterization

Caption: Workflow for Steglich Esterification.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(pyridin-2-yl)benzoate.

Protocol 3: Mitsunobu Reaction for tert-Butyl 2-(pyridin-2-yl)benzoate

The Mitsunobu reaction is particularly useful for the esterification of sterically hindered alcohols or when inversion of stereochemistry is desired.[5]

Workflow for Mitsunobu Reaction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound + tert-Butanol + PPh₃ in THF B Add DEAD dropwise A->B At 0 °C C Stir at room temperature for 12-24 hours B->C D Concentrate the reaction mixture C->D E Purification (Column Chromatography) D->E F tert-Butyl 2-(pyridin-2-yl)benzoate E->F Characterization

Caption: Workflow for Mitsunobu Reaction.

Materials:

  • This compound

  • tert-Butanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify the residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired tert-butyl 2-(pyridin-2-yl)benzoate.

Characterization of Esters

The successful synthesis of the desired esters can be confirmed by various spectroscopic techniques.

Ethyl 2-(pyridin-2-yl)benzoate:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.93 (d, 1H, J=8.4 Hz), 8.17 (d, 1H, J=7.2 Hz), 7.98 (d, 1H, J=8.2 Hz), 7.86 (d, 1H, J=8.1 Hz), 7.60 (t, 1H, J=7.2 Hz,), 7.52–7.43 (m, 2H), 4.45 (q, 2H, J=7.2 Hz), 1.44 (t, 3H, J=7.2 Hz).[6]

  • ¹³C NMR (Predicted): Characteristic signals for the ester carbonyl, aromatic carbons, and the ethyl group carbons are expected.

  • IR (KBr): Expected characteristic peaks around 1720 cm⁻¹ (C=O stretch of the ester), and in the 1600-1400 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₃NO₂ [M+H]⁺.

Troubleshooting and Key Considerations

  • Low Yield in Fischer Esterification: The protonation of the pyridine nitrogen can reduce the concentration of the acid catalyst. Using a larger excess of the strong acid or employing a Lewis acid catalyst might improve the yield.

  • Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can be minimized by ensuring the reaction is carried out under anhydrous conditions and at the recommended temperature.[4]

  • Purification Challenges with Mitsunobu Reaction: The separation of the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate can be difficult. Careful column chromatography is often necessary. Using polymer-supported triphenylphosphine can simplify the work-up.[2]

  • Steric Hindrance: For highly hindered alcohols, the Steglich or Mitsunobu reactions are generally more effective than the Fischer-Speier method.

Conclusion

The esterification of this compound can be successfully achieved through various methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the presence of other functional groups. This guide provides a solid foundation for researchers to select and execute the optimal esterification strategy for their specific needs, enabling the efficient synthesis of these valuable chemical entities.

References

  • Supporting information - The Royal Society of Chemistry.
  • Carneiro, et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842-846.
  • Organic Chemistry Portal. Steglich Esterification.
  • Wikipedia. Steglich esterification.
  • Wikipedia. Mitsunobu reaction.
  • Khan Academy. Fischer esterification.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Organic Chemistry Portal. Mitsunobu Reaction.

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Application Notes & Protocols for 2-(Pyridin-2-yl)benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are termed "privileged structures" for their ability to interact with a wide range of biological targets with high affinity. The 2-(pyridin-2-yl)benzoic acid scaffold is a prime example of such a structure. It marries two fundamental components: the pyridine ring, a six-membered nitrogen-containing heterocycle, and benzoic acid, a simple aromatic carboxylic acid.[1]

The pyridine moiety is a versatile hydrogen bond acceptor and can participate in various non-covalent interactions with biological macromolecules.[1] Its nitrogen atom imparts basicity and unique reactivity, and its presence is known to enhance water solubility, a desirable property in pharmaceutical development.[1] Concurrently, the benzoic acid group provides a critical anchor point for hydrogen bonding, salt formation, or further derivatization into esters and amides, allowing for fine-tuning of the molecule's physicochemical properties.[1][2] This dual-functionality makes the combined scaffold a powerful starting point for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5]

This guide provides an in-depth look at the synthesis, applications, and structure-activity relationships of this compound derivatives, complete with detailed protocols for their preparation and biological evaluation.

Part 1: Synthesis Strategies & Methodologies

The construction of the core this compound structure primarily relies on modern transition-metal-catalyzed cross-coupling reactions, which efficiently form the pivotal carbon-carbon bond between the pyridine and benzene rings.[1]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prevalent and robust method for synthesizing the biaryl core of these derivatives. The choice of this reaction is dictated by its high tolerance for a wide variety of functional groups, generally high yields, and the commercial availability of the requisite starting materials.

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a representative synthesis of a generic this compound derivative using a Suzuki-Miyaura cross-coupling reaction.

Step 1: The Coupling Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzoic acid (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

  • Add a solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromobenzoic acid) is consumed (typically 8-24 hours).

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~4-5. This step protonates the carboxylate, making the product soluble in the organic phase.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

Step 3: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[6]

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the carboxylic acid).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Final Analysis reagents Combine Reactants: 2-Bromobenzoic Acid Pyridin-2-ylboronic Acid Pd Catalyst & Base solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir (80-100 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor acidify Acidify with HCl monitor->acidify extract Extract with Organic Solvent acidify->extract purify Purify via Chromatography extract->purify char Characterize: NMR, MS, IR purify->char caption Workflow for Suzuki-Miyaura Synthesis

Caption: Workflow for Suzuki-Miyaura Synthesis

Part 2: Key Therapeutic Applications & Biological Activity

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development programs.[3]

Anticancer Activity

The pyridine and benzoic acid scaffolds are present in numerous compounds investigated for their anticancer properties.[4][5][7] Derivatives of this class often function by inhibiting key enzymes in cancer cell proliferation or by inducing apoptosis.

For example, various benzoic acid derivatives have been synthesized and tested against human cancer cell lines, showing significant cytotoxic effects.[4] One study synthesized a series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids and evaluated their in vivo anticancer activity.[4] Another reported that a phenyl-thiazolyl-benzoic acid derivative inhibited the growth of human acute promyelocytic leukemia (APL) cells with IC₅₀ values in the nanomolar to low micromolar range.[4]

Anti-inflammatory and Respiratory Diseases

Chronic inflammation underlies many diseases. A novel class of benzoic acid ester derivatives has been developed as potent phosphodiesterase-4 (PDE4) inhibitors.[8] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Several synthesized compounds showed high potency in both cell-free and cell-based assays, with one candidate proving effective in an in vivo model of pulmonary inflammation.[8]

Antimicrobial and Antiviral Activity

The pyridine ring is a cornerstone of many antimicrobial and antiviral agents.[9][10] The ability of the this compound scaffold to be readily functionalized allows for the creation of large libraries of compounds for screening against various pathogens. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and showed promising anti-fibrotic activities, a process often linked to chronic viral infections and inflammation.[6]

Derivative Class Therapeutic Target/Application Reported Activity (IC₅₀) Reference
2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibrosis (HSC-T6 cells)45.69 µM (Compound 12m)[6]
Phenyl-thiazolyl-benzoic acid derivativeAnticancer (APL cells, RXRα/RARα)0.001–1 µM[4]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidAnticancer (HeLa cells)17.84 µM[4]
Benzoic acid ester derivativesPDE4 Inhibition (Anti-inflammatory)High potency in vitro[8]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsAnticancer (MCF-7 cells)15.6 µM (Compound 14)[4]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into clinical candidates. For this compound derivatives, SAR studies focus on how modifications to either the pyridine or benzoic acid ring, or the linker between them, affect biological activity.[3][11]

Key SAR Principles:
  • Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can dramatically influence potency and selectivity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the pKa of the carboxylic acid and the electronic properties of the ring, affecting target binding.[2][3]

  • Substitution on the Pyridine Ring: Modifying the pyridine ring can modulate the compound's basicity, lipophilicity, and steric profile. These changes can enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects.[5]

  • Carboxylic Acid Derivatization: Converting the carboxylic acid to an ester, amide, or other bioisostere is a common strategy. This can improve cell permeability (by masking the polar acid group), alter the binding mode, or create a prodrug that releases the active acid in vivo.[1][8]

SAR Logic Diagram

SAR_Logic cluster_mods Chemical Modifications cluster_outcomes Pharmacological Outcomes Core This compound Core Pyridine Ring Benzoic Acid Ring Carboxylic Acid Pyridine_Mods Pyridine Modifications - Halogens - Alkyl groups - Methoxy groups Core:f0->Pyridine_Mods Benzoic_Mods Benzoic Acid Modifications - Positional Isomers - EWG / EDG groups - Additional Rings Core:f1->Benzoic_Mods Acid_Mods Carboxylic Acid Derivatization - Esters - Amides - Bioisosteres Core:f2->Acid_Mods Potency Change in Potency (IC50 / EC50) Pyridine_Mods->Potency Selectivity Altered Target Selectivity Pyridine_Mods->Selectivity ADME Improved ADME Properties Pyridine_Mods->ADME Benzoic_Mods->Potency Benzoic_Mods->Selectivity Benzoic_Mods->ADME Acid_Mods->Potency Acid_Mods->Selectivity Acid_Mods->ADME caption Conceptual SAR Flow for Lead Optimization

Caption: Conceptual SAR Flow for Lead Optimization

Part 4: Biological Evaluation Protocols

After synthesis and purification, derivatives must be evaluated for biological activity. An initial cytotoxicity screen is a common starting point for anticancer drug discovery programs.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to screen compound libraries for cytotoxic effects against cancer cell lines.[4]

Step 1: Cell Culture and Seeding

  • Culture a relevant human cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

  • Harvest cells using trypsin and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours to allow cells to attach.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the media from the 96-well plate and add 100 µL of the media containing the diluted compounds to the respective wells. Include wells for "vehicle control" (media with DMSO) and "untreated control".

  • Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Measurement

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Step 4: Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

  • Benchchem. (n.d.). This compound | 13764-20-0.
  • Omolola, A. O., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Advances in Medical and Pharmaceutical Sciences.
  • Smolecule. (2023). Buy 4-(Pyridin-2-yl)benzoic acid | 4385-62-0.
  • Frontiers in Chemistry. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
  • MySkinRecipes. (n.d.). This compound.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.
  • Sigma-Aldrich. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
  • PubChem. (n.d.). This compound.
  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

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Application Notes & Protocols: 2-(Pyridin-2-YL)benzoic Acid for Advanced pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of 2-(Pyridin-2-YL)benzoic Acid in Smart Drug Delivery

The pursuit of targeted and controlled drug release has led to the development of "smart" drug delivery systems that respond to specific physiological cues. Among these, pH-responsive systems have garnered significant attention due to the distinct pH gradients present in the human body, particularly between healthy tissues (pH ~7.4) and the tumor microenvironment (pH ~6.5) or within endo-lysosomal compartments (pH 4.5-6.5).[1][2] The strategic exploitation of these pH differences can trigger the release of therapeutic agents precisely at the site of action, enhancing efficacy while minimizing systemic toxicity.

This compound is a bifunctional molecule featuring a pyridine ring and a benzoic acid moiety.[3] This unique structure makes it an excellent candidate for imparting pH-sensitivity to drug delivery systems. The pyridine nitrogen has a pKa in the range of 5-6, allowing it to become protonated in acidic environments. This protonation can induce conformational changes, alter solubility, or catalyze the cleavage of pH-sensitive linkers, leading to drug release.[4] The benzoic acid group provides a convenient anchor point for conjugation to drug molecules or for incorporation into larger carrier systems like nanoparticles.[5]

This guide provides a comprehensive overview of the application of this compound in the design and formulation of pH-responsive drug delivery systems. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into the characterization of these advanced therapeutic platforms.

Mechanism of pH-Responsive Drug Release

The functionality of this compound in drug delivery is primarily based on the pH-dependent protonation of the pyridine ring. This event can trigger drug release through several mechanisms:

  • Destabilization of Nanocarriers: When incorporated into the lipid bilayer of liposomes or the matrix of polymeric nanoparticles, the protonation of the pyridine group in an acidic environment increases the local positive charge and hydrophilicity. This can disrupt the packing of the nanocarrier components, leading to its destabilization and the release of the encapsulated drug.

  • Cleavage of pH-Sensitive Linkers: this compound can be used to create pH-labile linkers, such as hydrazones or orthoesters, for conjugating drugs to a carrier. The protonated pyridine can act as a general acid catalyst, accelerating the hydrolysis of these linkers at lower pH values, thereby releasing the drug.[4]

Visualizing the Mechanism

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) A Drug Carrier with This compound B Stable System (Drug Encapsulated) A->B Pyridine Unprotonated C Drug Carrier with Protonated Pyridine A->C pH Decrease D System Destabilization/ Linker Cleavage C->D E Drug Release D->E G cluster_0 Synthesis cluster_1 Characterization cluster_2 In Vitro Studies A This compound + Amine-Drug B Linker-Drug Conjugate A->B EDC/NHS C Linker-Drug Conjugate + PEG-NH2 B->C D Final PEG-Drug Conjugate C->D EDC/NHS E NMR, UV-Vis D->E F Drug Release at different pH D->F

Sources

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 2-(Pyridin-2-yl)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of metal complexes incorporating the versatile ligand, 2-(pyridin-2-yl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development, offering both foundational principles and actionable, field-proven protocols. By elucidating the causal relationships behind experimental choices, this guide aims to empower readers to not only replicate these methods but also to intelligently adapt them for novel complexes. The protocols herein are structured to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a bifunctional organic ligand that has garnered significant interest in coordination chemistry and materials science. Its structure, featuring a pyridine ring and a benzoic acid moiety, allows for diverse coordination modes with metal ions. The pyridine nitrogen provides a classic Lewis base site for coordination, while the carboxylic acid group can either remain protonated, engaging in hydrogen bonding, or deprotonate to form a carboxylate that can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. This versatility makes it a powerful building block for constructing a wide array of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting catalytic, magnetic, and photoluminescent properties.[1][2] The precise characterization of the resulting three-dimensional structures is paramount to understanding and harnessing these properties, for which single-crystal X-ray diffraction is the definitive analytical technique.[1][3]

Synthesis and Crystallization: From Ligand to Diffraction-Quality Crystal

Synthesis of this compound Ligand

While this compound is commercially available[4], custom synthesis may be required for isotopic labeling or derivatization. A common synthetic route involves the Suzuki coupling of 2-bromopyridine with 2-carboxyphenylboronic acid.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromopyridine (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base like Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~4-5. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be approached through various methods, with the choice of solvent and reaction conditions being critical for obtaining crystalline products.

Protocol 2.2: General Synthesis of a Metal Complex

  • Reactant Preparation: Dissolve this compound (e.g., 0.1 mmol) in a suitable solvent such as methanol, ethanol, or acetonitrile. In a separate vial, dissolve the metal salt (e.g., a metal chloride or nitrate, 0.05 mmol for a 2:1 ligand-to-metal ratio) in the same or a miscible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The formation of a precipitate may occur immediately or upon standing.

  • Crystallization: If a precipitate forms, it may be amorphous. To obtain single crystals, the reaction mixture is often heated to redissolve the precipitate, and then allowed to cool slowly. Alternatively, the filtrate can be used for crystallization experiments.

Growing Diffraction-Quality Single Crystals

The acquisition of high-quality single crystals is often the most challenging step.[5] Crystals should be well-formed, transparent, and free of defects, with dimensions typically between 0.1 and 0.3 mm.[5][6]

Key Crystallization Techniques:

  • Slow Evaporation: The most straightforward method. The reaction solution is filtered to remove any solid impurities and left undisturbed in a vial covered with a perforated film (e.g., Parafilm) to allow for slow solvent evaporation.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the complex in a small, open vial, which is then placed inside a larger, sealed container with a "reservoir" of a miscible solvent in which the complex is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and promoting slow crystal growth.

  • Cooling Crystallization: A saturated solution of the complex is prepared at an elevated temperature and then cooled slowly.[7] This can be achieved by placing the solution in a programmable cooling block or in an insulated container to slow the rate of cooling.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions.[1][3]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages, from crystal mounting to structure refinement.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_selection Select & Mount Crystal centering Center Crystal in X-ray Beam crystal_selection->centering unit_cell Determine Unit Cell centering->unit_cell strategy Define Data Collection Strategy unit_cell->strategy collection Collect Diffraction Data strategy->collection integration Integrate & Scale Data collection->integration space_group Determine Space Group integration->space_group solve Solve Structure space_group->solve refine Refine Structure solve->refine validate Validate & Analyze refine->validate

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol: From Crystal to Structure

Step 1: Crystal Selection and Mounting

  • Selection: Under a polarizing microscope, select a single crystal that is transparent, has well-defined faces, and exhibits sharp extinction under cross-polarized light.[8]

  • Mounting: Carefully mount the selected crystal on a goniometer head. This can be done using a cryoloop or a glass fiber with a small amount of adhesive like epoxy or grease.[8] For air- or moisture-sensitive crystals, mounting should be done in a glovebox, and the crystal can be coated in Paratone-N oil for protection.

Step 2: Data Collection

  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo or Cu), a goniometer for crystal orientation, and a detector.[1][3]

  • Centering: The mounted crystal is centered in the X-ray beam.[3]

  • Preliminary Analysis: A few initial diffraction images are collected to assess crystal quality and to determine the unit cell parameters.[3]

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is calculated to ensure a complete dataset is collected with appropriate redundancy.[8][9] This involves defining the scan ranges and exposure times.

  • Full Data Collection: The diffractometer then automatically collects hundreds or thousands of diffraction images as the crystal is rotated. This process can take several hours.[3]

Step 3: Data Reduction and Structure Solution

  • Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step also applies corrections for factors like background noise and polarization.

  • Scaling: The integrated intensities are scaled to account for variations in crystal illumination and detector response.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[10] For metal complexes, careful modeling of the metal coordination environment is crucial.[11]

Step 4: Structure Validation and Analysis

  • Validation: The final refined structure is validated using software tools like PLATON to check for geometric consistency and to identify any potential issues with the model.

  • Analysis: The validated structure provides a wealth of information, including precise bond lengths, bond angles, torsion angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking.

Data Presentation: A Representative Example

The final output of a successful single-crystal X-ray diffraction study is a set of crystallographic data that describes the structure in detail. Below is a table of representative crystallographic data for a hypothetical complex of this compound.

ParameterValue
Chemical FormulaC₂₄H₁₆CuN₂O₄
Formula Weight475.94
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)16.456(7)
c (Å)12.345(5)
β (°)98.76(1)
Volume (ų)2030.1(1)
Z4
Density (calculated) (g/cm³)1.558
Absorption Coefficient (mm⁻¹)1.234
F(000)972
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15890
Independent Reflections4567 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125

Conclusion

This guide has provided a comprehensive overview of the key experimental considerations and protocols for the single-crystal X-ray diffraction analysis of this compound complexes. By understanding the principles behind each step, from ligand synthesis to final structure refinement, researchers can effectively utilize this powerful technique to gain deep insights into the structure and properties of these versatile coordination compounds. The ability to precisely determine the three-dimensional atomic arrangement is fundamental to the rational design of new materials and pharmaceuticals.

References

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • IUCr Journals. (n.d.). Data-collection strategies.
  • Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube.
  • PubMed Central. (2024). On the structure refinement of metal complexes against 3D electron diffraction data using multipolar scattering factors.
  • IUCr Journals. (2024). Improving macromolecular structure refinement with metal-coordination restraints.
  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
  • Chemical Society Reviews (RSC Publishing). (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers.
  • IUCr Journals. (n.d.). A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • ResearchGate. (2025). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
  • ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.
  • ResearchGate. (n.d.). (PDF) Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
  • National Institutes of Health. (n.d.). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
  • Chemistry LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes.
  • Unknown Source.
  • YouTube. (2024, February 21). Organometallics: Structure and Bonding [Video].
  • ResearchGate. (n.d.). Crystal and refinement data for complexes 1, 2, 3, 4, 6, and 7.
  • Arctom. (n.d.). CAS NO. 13764-20-0 | this compound.
  • MDPI. (n.d.). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution.
  • MDPI. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy.

Sources

A Robust HPLC Method for the Analysis of 2-(Pyridin-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Pyridin-2-YL)benzoic acid. This compound, possessing both a basic pyridine moiety and an acidic carboxylic acid group, presents unique challenges for chromatographic separation. This guide provides a comprehensive protocol grounded in the principles of reversed-phase chromatography, explaining the critical role of mobile phase pH in controlling retention and peak shape. We detail the complete workflow from method development and optimization to validation, offering field-proven insights for scientists in pharmaceutical analysis and organic chemistry.

Introduction and Scientific Principle

This compound is a versatile bifunctional molecule used as a building block in organic synthesis and as a ligand in coordination chemistry.[1] Its accurate quantification is crucial for reaction monitoring, purity assessment, and quality control in drug development.

The molecule's amphoteric nature, containing both a pyridine nitrogen (pKa ≈ 5.2-6) and a carboxylic acid group (pKa ≈ 4.2), makes its retention behavior highly dependent on the pH of the mobile phase.[2][3] In reversed-phase HPLC, the goal is to render the analyte sufficiently non-polar to interact with the hydrophobic stationary phase.[4][5] By controlling the mobile phase pH, we can suppress the ionization of one or both functional groups to achieve consistent and reproducible retention.

This method employs a low-pH mobile phase. At a pH of approximately 3.0, the carboxylic acid group is protonated (neutral), while the pyridine nitrogen is protonated (positively charged). This strategy suppresses the ionization of the acidic group, a key principle for retaining acidic compounds on a reversed-phase column, ensuring a single ionic species for sharp, symmetrical peaks.[6][7][8]

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter

  • Formic Acid: LC-MS grade or equivalent (≥99%)

  • This compound: Reference standard (>98% purity)

  • Methanol: HPLC grade (for sample dissolution and needle wash)

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic at 60:40 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, providing sufficient hydrophobicity for retaining the analyte.[4][9][10]

  • Mobile Phase: A mobile phase pH of ~2.8 (from 0.1% formic acid) ensures the carboxylic acid group is fully protonated, leading to better retention and peak shape.[11][12] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[13]

  • Detection Wavelength: The benzoic acid chromophore exhibits strong absorbance maxima around 230 nm and 274 nm.[14][15] 230 nm is selected to maximize sensitivity.

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with filtered, deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This is the primary stock solution.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (60:40 Water:ACN with 0.1% Formic Acid). This prevents solvent mismatch issues during injection.[11]

Sample Preparation
  • Accurately weigh a sufficient amount of the sample to achieve a final concentration of approximately 100 µg/mL after dilution.

  • Dissolve the sample in methanol initially, then dilute to the final volume using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

Method Development and Validation

Method Development Workflow

The development of this method followed a logical, multi-step process to ensure robustness and optimal performance. The primary challenge is managing the analyte's amphoteric nature. The key is to operate at a pH that is at least 1-2 units away from the pKa of the ionizable groups to ensure a single, stable ionic form.[13][16]

MethodDevelopment Analyte Analyte Characterization (Amphoteric Nature) Selection Initial Selection Column: C18 Mobile Phase: ACN/H2O Analyte->Selection Logic Scouting Scouting Gradient (5-95% ACN) To estimate retention Selection->Scouting Experiment pHOpt pH Optimization Test pH 2.8 (Formic Acid) vs. pH 7.0 (Phosphate) Scouting->pHOpt Refinement (Peak Shape Focus) OrganicOpt Organic Modifier Optimization (Isocratic vs. Gradient) pHOpt->OrganicOpt Refinement (Run Time Focus) Final Final Robust Method Isocratic, pH 2.8, 30°C OrganicOpt->Final Finalization MethodValidation Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD LOD & LOQ Linearity->LOD Robustness Robustness (Small Variations) Precision->Robustness

Caption: Workflow for HPLC method validation.

The following table outlines the typical parameters and acceptance criteria for method validation.

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak is spectrally pure (DAD); No interference at RT.
Linearity Proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise and accurate.e.g., 50% to 150% of the target concentration.
Accuracy Closeness of test results to the true value, assessed by spike/recovery studies.98.0% - 102.0% recovery.
Precision (RSD)Closeness of agreement between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval.RSD ≤ 2.0%
IntermediatePrecision within-laboratory variations (different days, analysts, equipment).RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (pH, flow rate, temp).RSD ≤ 2.0% across conditions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to analyte pKa. 2. Secondary interactions with residual silanols on the column.1. Ensure mobile phase pH is correctly prepared and is < 3.0. 2. Use a newer, well-endcapped column or slightly increase buffer concentration.
Poor Retention /Analyte elutes at void volume 1. Mobile phase is too strong (too much ACN). 2. Incorrect column installed (e.g., normal phase).1. Reduce the percentage of Acetonitrile in the mobile phase. 2. Verify the correct C18 column is installed.
Baseline Noise or Drift 1. Insufficient mobile phase degassing. 2. Contaminated mobile phase or detector cell. 3. Column not equilibrated.1. Degas mobile phase for at least 15 minutes. 2. Prepare fresh mobile phase; flush the system and detector cell. 3. Equilibrate the column for at least 30 minutes.
Split Peaks 1. Clogged frit or void in the column. 2. Sample solvent is much stronger than the mobile phase.1. Reverse-flush the column (if permitted by manufacturer) or replace it. 2. Ensure the final sample diluent matches the mobile phase. [11]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By employing a C18 column with an acidic mobile phase (0.1% formic acid in water and acetonitrile), this method achieves excellent peak shape, resolution, and reproducibility. The detailed protocols for method development, validation, and troubleshooting serve as a valuable resource for researchers and quality control analysts, ensuring accurate and reliable quantification of this important chemical compound.

References

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Singh, S., & Singh, B. (2013). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1435-1444.
  • Mubeen, G., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chromatographic Science, 54(8), 1398–1403.
  • PubChem. (n.d.). This compound.
  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • PubChem. (n.d.). 2-[(2-Pyridin-2-ylacetyl)amino]benzoic acid.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Singh, S., et al. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(7), 3192-3197.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • LibreTexts Chemistry. (2019). 12.5: High-Performance Liquid Chromatography.
  • PubChemLite. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-(Pyridin-2-yl)benzoic acid.
  • ChemBK. (n.d.). 4-(pyridin-4-yl)benzoic acid.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • ResearchGate. (n.d.). Ultraviolet wavelengths of benzoic acid in two phases.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)benzoic acid.
  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid.
  • Food and Drug Administration, Thailand. (n.d.). DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD.
  • IOSR Journal of Applied Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-2-YL)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As a key building block in medicinal chemistry and materials science, mastering its synthesis is crucial for advancing research and development projects.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab. We will explore common pitfalls, from reagent handling to reaction kinetics, and provide validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of this compound, particularly via cross-coupling methodologies like the Suzuki-Miyaura reaction, which is a common and effective route.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low (<30%), or I'm not forming any product at all. What are the most likely causes?

Answer: Low or no yield is the most common issue, and it typically points to one of three areas: the integrity of your reagents, the activity of your catalyst, or suboptimal reaction conditions.

  • Reagent Integrity & Stoichiometry:

    • Boronic Acid/Ester Decomposition: Phenylboronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive cyclic anhydrides (boroxines) upon storage. Always use fresh or properly stored boronic acids. Confirm the purity of your 2-bromobenzoic acid or methyl 2-bromobenzoate.

    • Base Activity: The choice and quality of the base are critical. Carbonates like K₂CO₃ or Cs₂CO₃ are common, but they can be hygroscopic. Ensure your base is anhydrous. For more challenging couplings, stronger bases like phosphates (K₃PO₄) may be required. The base is not just a proton scavenger; it is integral to the transmetalation step of the catalytic cycle.

    • Solvent Purity: Undesirable water content in solvents like dioxane, THF, or DMF can lead to protodeboronation of the boronic acid, effectively quenching one of your starting materials. Always use anhydrous, degassed solvents.

  • Catalyst Inactivity:

    • Palladium Catalyst Oxidation: Palladium(0) catalysts are sensitive to air and can oxidize to the less active Palladium(II) state. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Ligand Degradation: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. They are also susceptible to oxidation. Handle them under an inert atmosphere.

    • Catalyst Poisoning: Trace impurities in starting materials or solvents can act as catalyst poisons. Sulfur or other coordination-eager compounds can irreversibly bind to the palladium center, halting the reaction.

  • Suboptimal Reaction Conditions:

    • Insufficient Degassing: Oxygen is a major inhibitor of Pd(0)-catalyzed reactions. Degas your solvent and reaction mixture thoroughly. A common method is to bubble an inert gas through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.

    • Incorrect Temperature: Suzuki couplings require thermal energy to drive the catalytic cycle, particularly the reductive elimination step. A temperature of 80-110 °C is typical. If the temperature is too low, the reaction rate will be negligible.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_workflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Use fresh 2-pyridylboronic acid - Ensure base is anhydrous - Use anhydrous, degassed solvent start->check_reagents check_setup 2. Review Reaction Setup - Was the system fully inert? - Was the degassing procedure adequate? - Was the correct temperature maintained? start->check_setup analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS) check_reagents->analyze_crude check_setup->analyze_crude sm_present Starting Materials Unreacted analyze_crude->sm_present High % of SM deboronation Deboronated Side-Product Detected analyze_crude->deboronation Benzene from boronic acid byproducts Unknown Byproducts Formed analyze_crude->byproducts solution_catalyst Solution: - Increase catalyst loading (1-5 mol%) - Use a more robust ligand (e.g., Buchwald-type) - Ensure rigorous inert atmosphere sm_present->solution_catalyst solution_reagents Solution: - Re-purify starting materials - Use fresh, anhydrous solvent/base - Perform reaction under stricter anhydrous conditions deboronation->solution_reagents solution_conditions Solution: - Optimize temperature and reaction time - Screen alternative solvents or bases byproducts->solution_conditions

Caption: A troubleshooting workflow for diagnosing low-yield synthesis.

Category 2: Work-up and Purification Challenges

Question: I've formed the product, but I'm struggling to isolate it. The work-up is messy, or it won't crystallize.

Answer: Purification of this compound can be challenging due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid group) and its potential to chelate residual metals.

  • Emulsion during Extraction: The product can act as a surfactant, leading to persistent emulsions during aqueous work-up.

    • Solution: Break emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. Avoid vigorous shaking; use gentle inversions for mixing.

  • Product in Both Organic and Aqueous Layers: Due to its pH-dependent solubility, the product can partition between layers.

    • Solution: Carefully adjust the pH of the aqueous layer. To extract into an organic solvent like ethyl acetate, the carboxylic acid should be protonated (pH ~3-4, using dilute HCl). To wash away neutral organic impurities, you can extract the product into a basic aqueous layer (pH ~8-9, using NaHCO₃), where it will exist as the carboxylate salt.

  • Difficulty with Crystallization:

    • Cause: The presence of impurities or residual palladium catalyst (which can give the crude product a dark color) can inhibit crystallization.

    • Solution:

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and stir with activated charcoal for 15-30 minutes to remove colored impurities. Filter through Celite and then attempt crystallization.

      • Solvent System: Try a mixed-solvent system. Dissolve the product in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add a poor solvent (like water or hexane) until turbidity persists. Gently warm to redissolve and then cool slowly.

      • Column Chromatography: If crystallization fails, silica gel chromatography is an option. A gradient elution of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase, can effectively purify the product by keeping the carboxylic acid protonated and minimizing streaking on the column.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the synthesis of this compound, optimized for high yield and purity.

Reaction Scheme: 2-Bromobenzoic acid + 2-Pyridylboronic acid → this compound

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • 2-(Pyridin-2-yl)boronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), 2-(pyridin-2-yl)boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 eq). Then, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Quenching and Work-up:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous phase with 1M HCl to a pH of approximately 4-5.

    • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a white to off-white solid.

Data Summary: Influence of Parameters on Yield

The choice of catalyst, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical results based on literature and internal validation.

Catalyst (mol%)LigandBase (eq)SolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (3%)PPh₃K₂CO₃ (3)Dioxane/H₂O9065-75%A classic, reliable choice.
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.5)Toluene10085-95%More active catalyst system, good for sterically hindered substrates.
Pd(dppf)Cl₂ (2%)dppfCs₂CO₃ (2)DMF9580-90%Excellent for preventing premature protodeboronation.
Cu(OTf)₂ (10%)None-Acetonitrile8050-60%A less common, palladium-free alternative.[1]

Mechanistic Insight and Key Relationships

Understanding the relationships between reaction components is key to successful synthesis.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The success of the synthesis depends on the smooth operation of each step in this cycle.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)-X L2 oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L2 transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product arx Ar-X (2-Bromobenzoic acid) arx->oxidative_add ar_boronic Ar'-B(OR)2 (2-Pyridylboronic acid) ar_boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This cycle highlights why an inert atmosphere is vital (to protect the Pd(0) state) and why the base is crucial (to activate the boronic acid for transmetalation). Any interruption in this cycle will lead to a failed reaction.

References

  • Gu, Y.-F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2997.
  • Schwab, C. F., et al. (2013). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 67A(6), 747-757.
  • European Patent Office. (2019). Method for purification of benzoic acid (EP 3148661 B1).
  • Wasfy, A. A. F., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

Sources

Technical Support Center: Recrystallization of 2-(Pyridin-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Pyridin-2-YL)benzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles at play, enabling you to optimize your purification process with confidence and scientific rigor.

Compound Profile: this compound
PropertyValueSource
CAS Number 13764-20-0[1]
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
Appearance Solid[2]
Boiling Point 357.3°C at 760 mmHg[1]
Melting Point ~188°C (for 3-yl isomer)[2]

Note: The melting point for the 2-yl isomer may vary slightly. The provided value is for the closely related 3-yl isomer and serves as an approximate reference.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization of this compound. Each answer explains the underlying cause and provides actionable solutions.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid crystalline lattice.[3] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. The solute, upon cooling, comes out of solution at a temperature where it is still molten.

Causality & Solution:

  • High Solute Concentration: The most common cause is that the solution is too concentrated. The solubility limit is exceeded so rapidly upon cooling that molecules don't have time to orient themselves into a crystal lattice.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of hot solvent until the solution is just shy of saturation. Allow this less concentrated solution to cool slowly.[3]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystallization.[4]

    • Solution: Insulate the flask (e.g., by covering it with a beaker or placing it in a warm water bath) to slow the rate of cooling.[3][5] This gives the molecules sufficient time to form a stable crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a high degree of supersaturation before precipitation occurs.

    • Solution: Consider using a solvent pair. Add a "poorer" solvent (one in which your compound is less soluble) dropwise to the hot, dissolved solution until a persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the cloudiness and cool slowly. A common example is an ethanol/water or acetone/hexane system.[6]

Q2: My final crystal yield is very low. What are the most likely reasons?

A2: A low recovery is a frequent issue in recrystallization. While some loss is inevitable due to the compound's residual solubility in the cold solvent, significant losses point to specific procedural errors.[7]

Causality & Solution:

  • Excessive Solvent Use: The single most common cause of low yield is using too much solvent to dissolve the crude product.[4][7] The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. If you've already added too much, you can carefully evaporate some of the solvent under a fume hood to re-concentrate the solution before cooling.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.

    • Solution: Use a pre-heated funnel (stemless is best) and flask for the hot filtration. Keep the solution near its boiling point during the transfer. If crystals do form, you can wash the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.[8]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.

    • Solution: Once the flask has cooled to room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[3][4]

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your purified product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[7]

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

A3: This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature.[7] The crystallization process needs an initiation point (nucleation) to begin.

Causality & Solution:

  • Lack of Nucleation Sites: Highly clean glassware and a very pure compound can sometimes lead to a lack of surfaces or seed particles for crystals to begin growing on.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites.[5]

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[5] If you don't have one, you can dip the end of a glass rod into the solution, let the solvent evaporate in the air to form a tiny amount of solid, and then re-insert the rod.

  • Excessive Solvent: As discussed in Q2, if the solution is too dilute, it may not be supersaturated even when cold.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent follows a key principle: the compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[7][8] The impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.

Solvent Selection Strategy:

  • Analyze the Solute Structure: this compound is a moderately polar molecule. It has a polar carboxylic acid group and a pyridine ring, which can engage in hydrogen bonding. It also has a non-polar benzene ring. This suggests that solvents of intermediate polarity, or solvent pairs, might work well.

  • Apply the "Like Dissolves Like" Principle: Solvents with similar structural features are likely to be effective.[7] Polar solvents like ethanol, methanol, or water might dissolve the compound well, especially when hot, due to hydrogen bonding.[6][9] Less polar solvents like toluene or ethyl acetate might also be candidates.[10][11]

  • Perform Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude compound into several small test tubes.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily in the cold.

    • If it doesn't dissolve, heat the test tube gently. An ideal solvent will dissolve the compound completely near its boiling point.

    • Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of abundant crystals.

Q2: What is a solvent pair and when is it appropriate to use one?

A2: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). This technique is used when no single solvent has the ideal solubility properties.

When to Use:

  • You find a solvent that dissolves the compound too well, even when cold.

  • You find a solvent that doesn't dissolve the compound at all, even when hot.

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • The solution is now perfectly saturated. Allow it to cool slowly as you would with a single-solvent recrystallization. A common example for moderately polar compounds is an ethanol-water system.[6]

Q3: How can I assess the purity of my recrystallized this compound?

A3: There are two primary methods for assessing purity in a typical research setting:

  • Melting Point Analysis: This is the most common and accessible method. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed (lower) and the range to be broad.[4][8] Compare the melting point of your recrystallized product to the literature value and to the melting point of your crude starting material. A higher and sharper melting point indicates increased purity.[12]

  • Thin-Layer Chromatography (TLC): TLC can visually separate your compound from impurities. Spot the crude material and the recrystallized material side-by-side on a TLC plate and develop it in an appropriate solvent system. The purified sample should ideally show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities.

Visualized Recrystallization Workflow

The following diagram outlines the logical steps and decision points in a standard recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Start with Crude Solid SelectSolvent Select Solvent(s) (Based on solubility tests) Start->SelectSolvent Dissolve Dissolve Solid in Minimal Hot Solvent SelectSolvent->Dissolve InsolubleImpurities Insoluble Impurities Present? Dissolve->InsolubleImpurities HotFiltration Perform Hot Gravity Filtration InsolubleImpurities->HotFiltration Yes Cool Cool Solution Slowly (Room Temp -> Ice Bath) InsolubleImpurities->Cool No HotFiltration->Cool CrystalsForm Crystals Formed? Cool->CrystalsForm Induce Induce Crystallization (Scratch / Seed) CrystalsForm->Induce No VacuumFilter Collect Crystals via Vacuum Filtration CrystalsForm->VacuumFilter Yes Induce->Cool Wash Wash with Minimal Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Thoroughly Wash->Dry Analyze Analyze Purity (Melting Point, TLC) Dry->Analyze End Pure Product Analyze->End

Caption: A decision workflow for the purification of a solid compound via recrystallization.

References

  • 2-Chloro-4-(pyridin-2-yl)benzoic acid - Smolecule. (2023-08-16).
  • 2-(Pyridin-3-yl)benzoic acid | 134363-45-4 - Sigma-Aldrich.
  • Recrystallization. University of California, Irvine - Department of Chemistry.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021-03-05).
  • This compound - MySkinRecipes.
  • Recrystallization. Michigan State University - Department of Chemistry.
  • Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry.
  • Recrystallization of Benzoic Acid.
  • The solubility of benzoic acid in seven solvents. - ResearchGate.
  • The Recrystallization of Benzoic Acid.
  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016-09-27).
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025-11-26).
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020-09-21).
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (2025-08-10).
  • Solubility of Benzoic Acid in Organic Solvents | PDF - Scribd. (2015-01-12).

Sources

Technical Support Center: Synthesis of 2-(Pyridin-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Pyridin-2-YL)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this valuable heterocyclic compound. As a key intermediate in pharmaceuticals and materials science, its efficient synthesis is critical. However, the juxtaposition of the pyridine and benzoic acid moieties presents unique challenges, often leading to frustrating side reactions and low yields.

This guide provides in-depth, field-tested insights in a practical question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust synthetic routes.

Section 1: The Suzuki-Miyaura Coupling Approach

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds. For this target, it typically involves the reaction of a 2-halobenzoic acid (or its ester) with a 2-pyridylboronic acid (or its more stable ester derivatives). While highly effective, the reaction is sensitive to several competing pathways that can diminish yield and complicate purification.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My reaction has stalled or shows very low conversion to the product. What are the likely causes?

A1: This is a common issue often stemming from two main factors: inefficient catalyst activity and steric hindrance.

  • Catalyst Deactivation: The formation of "palladium black" is a visual indicator that your active Pd(0) catalyst has precipitated out of solution, halting the catalytic cycle.[1][2] This is most often caused by inadequate degassing, allowing oxygen to oxidize the Pd(0) species.

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Using more robust, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can also help stabilize the catalyst in solution and prevent precipitation.[1]

  • Inefficient Oxidative Addition: The 2-carboxylate group on the benzoic acid ring provides significant steric hindrance, which can make the initial oxidative addition of the palladium catalyst to the carbon-halogen bond the rate-limiting step.[1]

    • Solution: The reactivity of the halide is crucial here, following the order: I > Br > Cl. If you are using a 2-chlorobenzoic acid derivative and experiencing low reactivity, switching to the 2-bromo or 2-iodo analogue will significantly accelerate the reaction.[1][3]

Q2: My main byproduct has the mass of benzoic acid. What is this side reaction and how can I stop it?

A2: You are observing protodehalogenation (also called hydrodehalogenation), where the halogen on your starting material is replaced by a hydrogen atom.[1]

  • Causality: This side reaction is often promoted by the base, impurities that can act as a hydride (H⁻) source, or the use of protic solvents like alcohols. It occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation.

  • Mitigation Strategies:

    • Base Selection: Use a non-nucleophilic, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides, which may contain water or promote hydride transfer.[1]

    • Solvent Choice: Strictly use anhydrous aprotic solvents. Dioxane, THF, or toluene are standard choices. If protodehalogenation is a persistent issue, avoid alcohol-based co-solvents.[1]

    • Ligand Choice: Employing bulky biarylphosphine ligands can suppress this side reaction by accelerating the desired cross-coupling pathway, outcompeting the protodehalogenation pathway.[1]

Q3: I'm getting a significant amount of 2,2'-bipyridine and pyridine as impurities. What's going on?

A3: These side products arise from reactions involving your boronic acid reagent.

  • Homocoupling: The formation of 2,2'-bipyridine is due to the unwanted coupling of two molecules of your 2-pyridylboronic acid. This is often promoted by the presence of oxygen or an overly active catalyst system.

  • Protodeboronation: The formation of pyridine is due to the cleavage of the C-B bond, which is replaced by a C-H bond.[2] This is a common decomposition pathway for boronic acids, especially under prolonged heating or in the presence of moisture.

  • Solutions:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids and are far less prone to both homocoupling and protodeboronation.[1] They slowly hydrolyze in situ to provide the active boronic acid for the catalytic cycle.

    • Control Stoichiometry: Use a slight excess (1.1 - 1.3 equivalents) of the boronic acid derivative. A large excess can favor homocoupling.

    • Degassing: As with catalyst deactivation, rigorous degassing helps prevent oxygen-mediated homocoupling.

Suzuki Coupling Workflow & Side Reactions

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation O₂ PdII_Complex Ar-Pd(II)-X Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Protodehalogenation Protodehalogenation (Ar-H) PdII_Complex->Protodehalogenation H⁺ source Ar_Pd_Ar Ar-Pd(II)-Ar' Complex Transmetal->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') ArBOH2 Ar'B(OH)2 (Boronic Acid) ArBOH2->Transmetal + Base ArBOH2->Protodeboronation H₂O/Heat ArBOH2->Homocoupling O₂/Catalyst Ullmann_Reaction cluster_main Desired Ullmann Pathway cluster_side Side Reaction A 2-Halobenzoic Acid C Cu(I) Catalyst, Base A->C B 2-Aminopyridine B->C D This compound C->D C-N Coupling E 2-Halobenzoic Acid F H₂O, Base E->F G Salicylic Acid F->G Hydrolysis

Caption: Desired Ullmann C-N coupling versus the hydrolysis side reaction.

Protocol: Microwave-Promoted Ullmann Condensation

This protocol is adapted from a solvent-free, microwave-assisted procedure which offers high yields and short reaction times. [4]

  • Preparation: In a microwave process vial, thoroughly mix 2-chlorobenzoic acid (1.0 eq.), 2-aminopyridine (2.0 eq.), and potassium carbonate (1.0 eq.).

  • Catalyst Addition: Add copper powder (approx. 3% by weight relative to the benzoic acid).

  • Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 400 W for approximately 4 minutes. Note: Power and time should be optimized for your specific instrument.

  • Workup: After cooling, dissolve the solid residue in water and filter to remove the copper catalyst.

  • Purification: Acidify the filtrate with 1M HCl to a pH of ~4-5. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Section 3: The Grignard Reagent Approach

This route typically involves the reaction of a 2-pyridylmagnesium halide with a phthalic acid derivative, most commonly phthalic anhydride. While potentially efficient, this method is highly susceptible to over-addition and requires strict control of stoichiometry and temperature.

Troubleshooting Guide: Grignard Reaction

Q1: My reaction produced a complex mixture, and I've isolated a di-phenylated tertiary alcohol, not my target keto-acid.

A1: This is a classic case of di-addition . The Grignard reagent is highly nucleophilic and has reacted twice with your phthalic anhydride substrate.

  • Causality: The first Grignard addition opens the anhydride to form a ketone intermediate. This ketone is also electrophilic and can be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup. [5][6]* Mitigation Strategies:

    • Low Temperature: This is the most critical parameter. Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C). At these temperatures, the initial magnesium hemiacetal intermediate is more stable and less likely to rearrange to the ketone, preventing the second addition. [5] 2. Inverse Addition: Slowly add the phthalic anhydride solution to the Grignard reagent. This ensures the Grignard reagent is never in large excess relative to the substrate.

    • Careful Stoichiometry: Use precisely 1.0 equivalent of the Grignard reagent.

Q2: My yield is very low, and I see a lot of 2,2'-bipyridyl in my crude product.

A2: The formation of 2,2'-bipyridyl is a known side product during the formation of 2-pyridylmagnesium bromide from 2-bromopyridine and magnesium metal. [7]

  • Causality: This is a Wurtz-type homocoupling reaction. It can be particularly problematic with aryl halides.

  • Mitigation Strategies:

    • Use a Halogen-Magnesium Exchange: A more reliable way to generate the Grignard reagent is via exchange. First, form a simple, more stable Grignard like isopropylmagnesium chloride (i-PrMgCl). Then, add your 2-bromopyridine to this solution. The halogen-magnesium exchange reaction is often faster and cleaner than direct insertion with magnesium turnings.

    • Activate the Magnesium: If using direct insertion, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure the reaction initiates quickly and smoothly.

Grignard Addition: Mono- vs. Di-addition Pathway

Grignard_Pathway Start Phthalic Anhydride Intermediate Keto-acid intermediate (After Workup) Start->Intermediate 1st Addition (Low Temp) Grignard 2-Pyridyl-MgBr (1 eq.) Grignard->Start Grignard2 2-Pyridyl-MgBr (2nd eq.) Grignard2->Intermediate Product_Good This compound (Desired Product) Intermediate->Product_Good Tautomerization Product_Bad Di-addition Alcohol (Side Product) Intermediate->Product_Bad 2nd Addition (Higher Temp)

Caption: Control of Grignard reaction towards desired mono-addition product.

References
  • Chemistry Simplified. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
  • ResearchGate Community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Chemistry Stack Exchange Community. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • ResearchGate Community. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Jee, S. (n.d.). Chemistry Ullmann Reaction.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.).
  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
  • Janssen Pharmaceutica NV. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
  • Pan, X., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Kowell, L. B. (1920). THE REACTION BETWEEN PHENYL-MAGEJESIUM BROMIDE. AND THE ESTERS OR ANHYDRIDE OF PHTHALIC ACID. Zenodo. [Link]
  • MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
  • Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
  • Skemman. (n.d.).
  • Pellón, R. F., et al. (2005). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.

Sources

Technical Support Center: Overcoming Challenges in the Suzuki Coupling of 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency. The incorporation of a 2-pyridyl group is particularly valuable in medicinal chemistry and materials science. However, researchers often encounter significant hurdles when using 2-pyridylboronic acids as coupling partners. These reagents are notoriously unstable and can exhibit poor reactivity, leading to low yields and complex purification challenges.[1][2]

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this challenging yet crucial reaction. We will delve into the underlying causes of common problems and offer field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with 2-pyridylboronic acid so difficult?

A1: The challenges stem from several intrinsic properties of 2-pyridylboronic acids:

  • Protodeboronation: The carbon-boron bond in 2-pyridylboronic acid is highly susceptible to cleavage by protons, a process called protodeboronation.[1][3] This undesired side reaction consumes the boronic acid, reducing the yield of your desired product and forming a pyridine byproduct that can complicate purification.[3]

  • Slow Transmetalation: As electron-deficient heteroaryl compounds, 2-pyridylboronic acids undergo the crucial transmetalation step with the palladium catalyst at a relatively slow rate.[1][4]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1][5]

Q2: What is the primary mechanism of protodeboronation for 2-pyridylboronic acid?

A2: Unlike many other arylboronic acids, 2-pyridylboronic acid is most prone to protodeboronation under neutral pH conditions.[3] At neutral pH, it can form a zwitterionic intermediate that is highly reactive and rapidly breaks down, cleaving the C-B bond.[3][6] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[3]

Q3: My reaction is not working at all (zero yield). What are the first things to check?

A3: When a Suzuki coupling fails completely, systematically check these critical parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[7] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[7]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and unwanted side reactions.[7] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[7][8]

  • Reagent Purity: Verify the purity and stability of your 2-pyridylboronic acid. These compounds can degrade over time.[7] Consider running an NMR to confirm the integrity of the C-B bond.[8]

Troubleshooting Guides

Problem 1: Significant Protodeboronation Observed

Symptoms: Low yield of the desired product, with the major byproduct being unsubstituted pyridine.

Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[3][6] For 2-pyridylboronic acids, this is often accelerated at neutral pH due to the formation of a reactive zwitterionic species.[3][6]

Solutions:

  • Choice of Base: The base is critical. It activates the boronic acid to a more nucleophilic boronate species for transmetalation.[9][10]

    • Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[7] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]

    • Stronger, Non-Nucleophilic Bases: In some cases, stronger bases like potassium phosphate (K₃PO₄) can be effective, especially under anhydrous conditions.[3][7]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[7]

  • Use of Stabilized Boron Reagents: To circumvent the instability of the boronic acid, consider using more stable derivatives:

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable and undergo slow hydrolysis in situ to release the boronic acid.[11][12] This "slow-release" strategy keeps the concentration of the unstable boronic acid low, favoring the cross-coupling reaction over decomposition.[6][11]

    • Other Boronate Esters: Pinacol esters or N-phenyldiethanolamine (PDEA) boronates also offer increased stability.[13][14]

Workflow for Mitigating Protodeboronation

Caption: Decision workflow for addressing protodeboronation.

Problem 2: Low or No Conversion of Starting Materials

Symptoms: Starting materials (aryl halide and/or boronic acid) remain largely unreacted.

Causality: This often points to issues with the catalytic cycle, specifically slow oxidative addition or transmetalation, or catalyst deactivation. The electron-deficient nature of the 2-pyridyl ring and its potential to coordinate to the palladium center are key contributing factors.[1][5]

Solutions:

  • Catalyst and Ligand Selection: This is arguably the most critical factor for a successful reaction.

    • Bulky, Electron-Rich Ligands: Modern phosphine ligands are designed to accelerate the key steps of the catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging couplings involving heteroaryl chlorides and pyridylboronic acids.[5][10]

    • Pre-catalysts: Using well-defined, air-stable palladium pre-catalysts can improve reproducibility and ensure the generation of the active Pd(0) species.[7]

  • Reaction Temperature: Increasing the reaction temperature can overcome the activation energy barrier, particularly for the oxidative addition of less reactive aryl chlorides.[10]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often beneficial. Water can play a positive role in the transmetalation step.[10] For anhydrous reactions, ensure the solvent is thoroughly dried and degassed.

Table 1: Recommended Starting Conditions for Challenging Couplings

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[5][10]
Base K₃PO₄ or Cs₂CO₃Often effective for challenging couplings, especially with chloro-pyridines.[10]
Boron Source 2-Pyridyl MIDA boronateOffers superior stability and slow release to minimize protodeboronation.[11]
Solvent 1,4-Dioxane/H₂O or TolueneCommon solvent systems for Suzuki couplings.[10]
Temperature 80-110 °CHigher temperatures can be necessary for less reactive coupling partners.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 2-Pyridyl MIDA Boronate

This protocol is a robust starting point for couplings where protodeboronation is a primary concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the 2-pyridyl MIDA boronate (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[3]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[3]

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography.[3]

Suzuki Catalytic Cycle Overview

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X L₂ B->C D Transmetalation E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination F->A L3 Ar-Ar' (Product) F->L3 L1 Ar-X L1->B L2 Ar'-B(OR)₃⁻ L2->D L4 Base (e.g., K₃PO₄) L5 Ar'-B(OH)₂ L5->L2 + OH⁻

Caption: The Suzuki-Miyaura catalytic cycle.

By understanding the inherent challenges of 2-pyridylboronic acids and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of these critical coupling reactions.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids.
  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • Benchchem. Technical Support Center: Protodeboronation in Suzuki Reactions.
  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In: Organic Reaction Mechanisms 2013.
  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Wikipedia. Protodeboronation.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • Li, A. Y., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters.
  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Benchchem. Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • Reddit. Help needed with unreproducible Suzuki coupling.

Sources

Stability issues of 2-(Pyridin-2-YL)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Pyridin-2-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Overview of Chemical Stability

This compound is a generally stable crystalline solid under standard laboratory conditions.[1] Its unique structure, featuring both a pyridine ring and a benzoic acid moiety, makes it a valuable building block in coordination chemistry and pharmaceutical synthesis.[2] However, its stability can be compromised by specific chemical environments, particularly elevated temperatures, strong oxidizing agents, and strong bases.[1] Understanding the potential degradation pathways is crucial for its successful application.

Key Stability Parameters:

  • Appearance: White crystalline powder[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed.[1][3]

  • Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.[1]

Troubleshooting Guide: Reaction Stability Issues

This section addresses specific problems that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product Formation in Coupling Reactions

Question: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), and I am observing low to no yield of my desired product. What could be the cause?

Answer:

Several factors related to the stability and reactivity of this compound could be contributing to this issue.

  • Potential Cause 1: Instability of Boronic Acid Partner. The "2-pyridyl problem" in Suzuki-Miyaura coupling is a well-documented challenge. 2-Pyridylboronic acids and their derivatives can be unstable and prone to protodeboronation, especially under the reaction conditions.[2]

  • Solution 1: Stabilize the Boronic Ester. Instead of using the free boronic acid, consider using stabilized 2-pyridylboronates, such as those derived from N-phenyldiethanolamine or MIDA (N-methyliminodiacetic acid), to prevent premature decomposition.[2]

  • Potential Cause 2: Catalyst Inhibition. The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Solution 2: Ligand Selection. Employ ligands that can form a stable complex with palladium and facilitate the desired catalytic cycle. The choice of ligand is crucial for achieving high yields in cross-coupling reactions involving pyridyl substrates.[2]

  • Potential Cause 3: Incompatible Base. Strong bases can react with the acidic proton of the carboxylic acid group and may also promote side reactions or degradation.[1]

  • Solution 3: Base Optimization. Screen a variety of bases, starting with milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) before moving to stronger organic bases if necessary. The choice of base should be compatible with both coupling partners and the catalyst system.

Issue 2: Unidentified Byproducts in the Reaction Mixture

Question: After my reaction, I've isolated my product, but I'm also seeing significant amounts of unknown impurities by LC-MS and NMR. Could these be degradation products of this compound?

Answer:

Yes, it is possible that the observed impurities are a result of the degradation of your starting material under the reaction conditions.

  • Potential Cause 1: Decarboxylation at High Temperatures. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the -COOH group.[4] For this compound, this would result in the formation of 2-phenylpyridine. While benzoic acid itself is stable up to 300°C, derivatives can be more susceptible to thermal degradation.[4]

  • Solution 1: Temperature Control. If your reaction requires high temperatures, carefully monitor and control the reaction temperature. Consider if a lower temperature or a more active catalyst could achieve the desired transformation, minimizing the risk of decarboxylation.

  • Potential Cause 2: Oxidative Degradation. The presence of strong oxidizing agents can lead to the degradation of this compound.[1] The pyridine ring, in particular, can be susceptible to oxidation.

  • Solution 2: Inert Atmosphere. Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if your reaction is sensitive to oxidation. Ensure all solvents and reagents are deoxygenated.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my product from the unreacted this compound. Standard silica gel chromatography is not giving good separation.

Answer:

The amphoteric nature of this compound (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can make chromatographic purification challenging.

  • Solution 1: Acid-Base Extraction. Before chromatography, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate the carboxylic acid, making it water-soluble and allowing for its separation from a non-polar organic product. Conversely, if your product is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the starting material's pyridine nitrogen.

  • Solution 2: Modify Chromatographic Conditions.

    • Acidified Mobile Phase: Add a small amount of acetic acid or formic acid to the mobile phase during silica gel chromatography. This can help to protonate the pyridine nitrogen and reduce tailing.

    • Reverse-Phase Chromatography: Consider using reverse-phase (C18) chromatography, which can be more effective for separating polar and ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3] Avoid exposure to moisture and incompatible substances like strong oxidizing agents and strong bases.[1]

Q2: Can this compound be used in aqueous reaction media?

A2: Yes, it has a reported water solubility of 2.9 g/L.[1][5] However, the pH of the aqueous medium should be considered. The compound itself can create a slightly acidic solution (pH 2.5-3.5).[1] In basic aqueous solutions, it will exist as the carboxylate salt. Certain amide-bond forming reagents have been shown to be effective in aqueous media for coupling benzoic acid derivatives.[6]

Q3: What are the expected spectroscopic signatures of this compound?

A3: In the infrared (IR) spectrum, you should observe a characteristic carbonyl (C=O) stretch for the carboxylic acid.[7][8] In the ¹H NMR spectrum, you will see distinct signals for the protons on both the pyridine and benzene rings. Mass spectrometry can be used to confirm the molecular weight (199.21 g/mol ).[9]

Q4: Is decarboxylation a significant concern with this compound?

A4: While benzoic acid is thermally stable, its derivatives can undergo decarboxylation at high temperatures.[4] The presence of substituents on the aromatic rings can influence the temperature at which this occurs. If your reaction is conducted at temperatures exceeding 200-250°C, decarboxylation to form 2-phenylpyridine is a potential side reaction to monitor for.[4]

Q5: How can I activate the carboxylic acid for amide bond formation?

A5: The carboxylic acid can be activated using standard coupling agents such as EDC, CDI, or by converting it to an acyl chloride.[2][6] The choice of coupling agent and reaction conditions should be optimized to avoid side reactions with the pyridine moiety.

Experimental Protocols & Visualizations

Protocol: Stability Test Under Thermal Stress

This protocol allows for the assessment of the thermal stability of this compound in a specific solvent.

  • Preparation: Prepare a solution of this compound (e.g., 10 mg/mL) in the desired reaction solvent in a sealed vial.

  • Control Sample: Take an aliquot of the initial solution for analysis (T=0).

  • Heating: Heat the sealed vial to the target reaction temperature for a defined period (e.g., 24 hours).

  • Analysis: After heating, cool the vial to room temperature. Analyze both the initial and heated samples by a suitable method like HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the initial and heated samples. The appearance of new peaks or a decrease in the peak area of the starting material indicates degradation. Quantify the remaining starting material to determine the extent of decomposition.

Visualization: Troubleshooting Workflow for Low Reaction Yield

G cluster_coupling Cross-Coupling Issues cluster_temp Thermal Stability cluster_reagents Reagent Compatibility start Low Yield in Reaction check_coupling Is it a cross-coupling reaction? start->check_coupling check_temp Is the reaction temperature > 200°C? start->check_temp check_reagents Are strong oxidizing agents or bases present? start->check_reagents boronic_instability Potential Boronic Acid Instability check_coupling->boronic_instability Yes catalyst_inhibition Catalyst Inhibition by Pyridine-N check_coupling->catalyst_inhibition Yes decarboxylation Risk of Decarboxylation check_temp->decarboxylation Yes oxidation Oxidative Degradation check_reagents->oxidation Yes use_stable_boronate Use stabilized boronates (e.g., MIDA) boronic_instability->use_stable_boronate Solution optimize_ligand Optimize ligand selection catalyst_inhibition->optimize_ligand Solution lower_temp Lower reaction temperature or use a more active catalyst decarboxylation->lower_temp Solution inert_atm Use inert atmosphere (N2/Ar) oxidation->inert_atm Solution

Caption: Troubleshooting workflow for low reaction yields.

References

  • Safety Data Sheet - this compound. (URL not available)
  • Safety Data Sheet - 2-chloro-4-pyridin-2-ylbenzoic acid. (URL not available)
  • Safety Data Sheet - Benzoic acid. (URL not available)
  • MySkinRecipes. (n.d.). This compound.
  • Benzoic Acid Standard Safety D
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. (URL not available)
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • PubChem. (n.d.). 3-(Pyridin-2-yl)benzoic acid.
  • Khajavi, S. H., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(48), 7501-7507.
  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • PubMed. (2014). 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid.
  • Semantic Scholar. (n.d.). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid.
  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid.
  • ResearchGate. (n.d.). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid.
  • ResearchGate. (1990). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.
  • PubChem. (n.d.). 2-[(Pyridin-2-yldisulfanyl)methyl]benzoic acid.
  • 2a biotech. (n.d.). 2-(PYRIDIN-3-YL)BENZOIC ACID.
  • Chemsrc. (n.d.). 2-(Pyridin-3-yl)benzoic acid.
  • ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid.

Sources

Technical Support Center: Crystallization of 2-(Pyridin-2-YL)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the crystallization of 2-(Pyridin-2-YL)benzoic acid and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystal growth process. Drawing upon established principles of crystal engineering and practical laboratory experience, this resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs).

Part 1: Troubleshooting Guide - From Powder to Perfect Crystal

This section addresses specific issues you may be facing in your crystallization experiments. The advice provided is grounded in the fundamental principles of solubility, supersaturation, and nucleation.

Q1: My complex is precipitating as an amorphous powder or very fine needles. How can I obtain single crystals suitable for X-ray diffraction?

This is a common issue, often stemming from rapid nucleation and crystal growth.[1] To obtain larger, higher-quality crystals, the rate of crystallization must be slowed down to allow for ordered molecular packing.

Core Principle: The goal is to achieve a state of slow supersaturation, where molecules have sufficient time to orient themselves into a well-defined crystal lattice.

Troubleshooting Steps:

  • Reduce the Concentration: Start with a more dilute solution of your this compound complex. This lowers the degree of supersaturation, discouraging rapid precipitation.

  • Slow Down Solvent Evaporation: If you are using the slow evaporation method, reduce the surface area of the solution exposed to the atmosphere. Instead of an open vial, use a vial with a cap that has a few needle holes.[2]

  • Utilize a Diffusion Method: Vapor or liquid diffusion methods are excellent for slowing down crystallization.[2][3]

    • Vapor Diffusion: Dissolve your complex in a solvent in which it is soluble (e.g., methanol, ethanol). Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your complex is insoluble, e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor into your solution will gradually induce crystallization.[2]

    • Liquid-Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a solution of your complex. Crystals will ideally form at the interface.[3]

  • Control the Temperature: For many compounds, solubility increases with temperature. Dissolving your complex in a minimal amount of hot solvent and allowing it to cool slowly can yield good crystals. To slow the process further, you can place the setup in an insulated container.[3][4] Conversely, for some systems, performing the crystallization at a constant, low temperature (e.g., in a refrigerator) can slow down the kinetics and improve crystal quality.[2]

Q2: My compound "oils out" of the solution instead of crystallizing. What should I do?

"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase rather than a solid crystal. This is common with salts and highly soluble compounds.[2]

Core Principle: The system is reaching supersaturation at a temperature above the melting point of the solid form or in a state where the solute-solute interactions are initially disordered.

Troubleshooting Steps:

  • Lower the Temperature: If you are performing a hot crystallization, the temperature of your solution may be too high. Try dissolving the compound at a lower temperature.

  • Change the Solvent System: The solvent plays a critical role in mediating the interactions between solute molecules.[5]

    • Try a solvent in which the complex is less soluble. This will require a larger volume of solvent but can prevent oiling out.

    • Use a co-solvent system. The addition of a second solvent can modulate the solubility and promote crystallization over liquid-liquid phase separation.

  • Reduce the Concentration: As with amorphous powders, a lower initial concentration can prevent the system from becoming too supersaturated too quickly.

  • Introduce a Seed Crystal: If you have previously managed to obtain even a tiny crystal, introducing it into a slightly supersaturated solution can promote ordered growth and bypass the oiling out phase.[4]

Q3: I'm not getting any crystals at all, even after several days. What could be the problem?

A lack of crystal formation usually points to one of two issues: either the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

Core Principle: Crystallization requires a thermodynamically favorable state of supersaturation and a kinetic event of nucleation.

Troubleshooting Steps:

  • Increase the Concentration: Your solution may be too dilute. You can achieve supersaturation by:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial.[2][4]

    • Adding an Anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible anti-solvent to decrease its solubility.

  • Check Compound Purity: Impurities can inhibit crystal growth by interfering with the formation of a regular crystal lattice.[2][6] Consider purifying your this compound or its complex. Techniques like recrystallization or column chromatography can be effective. A purity of at least 75-90% is recommended for attempting to grow X-ray quality crystals.[6]

  • Induce Nucleation: Sometimes, a little "push" is needed to start the crystallization process.

    • Scratching the Vial: Gently scratching the inside of the glass vial with a glass rod can create microscopic imperfections that serve as nucleation sites.[6]

    • Seed Crystals: As mentioned before, adding a seed crystal is a very effective way to induce crystallization.[4]

  • Be Patient: Crystallization can be a slow process. It's not uncommon for crystals to take weeks to grow. Ensure your experiment is in an undisturbed location.[2][3][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound and its complexes?

The choice of solvent is critical and depends on the specific complex.[2] For the parent ligand, which is a derivative of picolinic acid, we can draw some inferences from related compounds. Picolinic acid is highly soluble in water, less soluble in ethanol, and even less so in acetonitrile.[7][8][9][10]

Solvent Selection Strategy:

  • Single Solvent: Start with solvents like methanol, ethanol, acetonitrile, or mixtures with water. The goal is to find a solvent where the compound has moderate solubility.[4]

  • Binary Solvent System: A powerful technique is to use a "good" solvent in which your complex is soluble and an "anti-solvent" in which it is not. Common systems include:

    • Dichloromethane/Hexane

    • THF/Hexane[2]

    • Methanol/Diethyl Ether

Solubility Data for Picolinic Acid (as a proxy for this compound): [7][8][9][10]

SolventSolubility at ~293 K (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

This table suggests that for the ligand itself, and potentially for its charged complexes, ethanol and acetonitrile are good starting points for achieving moderate solubility, while water might make it too soluble unless an anti-solvent is used.

Q2: How important is the purity of my this compound ligand?

Extremely important. The purer your starting material, the higher the probability of growing high-quality single crystals.[2][6] Impurities can disrupt the crystal lattice, leading to smaller crystals, poor crystal quality, or complete inhibition of crystallization.

Purification Protocol for this compound:

A standard recrystallization protocol can be effective:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or an ethanol/water mixture).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of purified crystals.

  • Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: How does the choice of metal ion affect the crystallization of the complex?

The metal ion is a crucial determinant of the final structure and, therefore, the crystallization behavior. Different metals have different coordination preferences (e.g., octahedral, tetrahedral), which will influence how the this compound ligands pack in the solid state. The kinetics of complex formation can also play a role; some metals react very quickly, which can lead to the formation of amorphous materials.[11]

Troubleshooting Workflow for Metal Complex Crystallization

G cluster_troubleshooting Troubleshooting Loop start Start with Pure Ligand and Metal Salt solvent_screening Screen Solvents (e.g., MeOH, EtOH, MeCN, H2O/EtOH) start->solvent_screening method_selection Select Crystallization Method solvent_screening->method_selection slow_evap Slow Evaporation method_selection->slow_evap diffusion Vapor/Liquid Diffusion method_selection->diffusion slow_cool Slow Cooling method_selection->slow_cool observation Observe for Crystal Growth (Days to Weeks) slow_evap->observation diffusion->observation slow_cool->observation no_crystals No Crystals? observation->no_crystals powder Amorphous Powder? no_crystals->powder Yes success Single Crystals Obtained no_crystals->success No adjust_conc Adjust Concentration no_crystals->adjust_conc Try Increasing Conc. oiling_out Oiling Out? powder->oiling_out Yes powder->success No powder->adjust_conc Try Decreasing Conc. oiling_out->success Yes oiling_out->success No oiling_out->adjust_conc Try Decreasing Conc. change_solvent Change Solvent/Co-solvent adjust_conc->change_solvent change_temp Modify Temperature change_solvent->change_temp purify Re-purify Compound change_temp->purify purify->method_selection

Caption: A workflow for troubleshooting metal complex crystallization.

Q4: What is the role of hydrogen bonding in the crystallization of these complexes?

Hydrogen bonding is a powerful tool in crystal engineering. The this compound ligand has both a hydrogen bond donor (the carboxylic acid proton) and acceptors (the pyridine nitrogen and carbonyl oxygen). These sites can form strong, directional interactions that guide the assembly of molecules into a crystalline lattice.[12][13] In the presence of metal ions, these interactions can occur between ligands, with solvent molecules, or with counter-ions, all of which will influence the final crystal structure.

Hydrogen Bonding Pathway Diagram

G cluster_complex Metal-Ligand Coordination L1 Ligand 1 (Carboxylic Acid - Donor) L2 Ligand 2 (Pyridine N - Acceptor) L1->L2 Inter-ligand H-Bond S Solvent Molecule (e.g., H2O, MeOH) L1->S Ligand-Solvent H-Bond M Metal Ion L1->M Coordination Bond L2->M Coordination Bond S->L2 Solvent-Ligand H-Bond

Caption: Potential hydrogen bonding pathways in the crystal lattice.

By systematically addressing these common issues and understanding the underlying scientific principles, you can significantly increase your success rate in obtaining high-quality single crystals of this compound complexes.

References

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystalliz
  • Solubility and Crystalliz
  • Guide to Growing a Single Crystal. MIT OpenCourseWare.
  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). SciSpace.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid.
  • How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.
  • Tips and Tricks for the Lab: Growing Crystals Part 1. ChemistryViews.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal.
  • A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide. Acta Crystallographica Section E.
  • Why I am not getting crystals?
  • A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide. Acta Crystallographica Section E.
  • What Problems Might Occur If Crystalliz

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Minimizing byproducts in the functionalization of 2-(Pyridin-2-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, this technical support center provides troubleshooting strategies and frequently asked questions to minimize byproduct formation during the functionalization of 2-(Pyridin-2-YL)benzoic acid. This resource is designed to deliver field-proven insights and technical accuracy, ensuring robust and reproducible experimental outcomes.

Technical Support Center: Functionalization of this compound

Lead Application Scientist: Dr. Alistair Finch

Welcome to the dedicated support center for the synthetic chemistry of this compound. This resource is engineered to address the common and complex challenges associated with its functionalization, a critical process in the synthesis of advanced materials and pharmaceutical intermediates. Our goal is to empower your research with the expertise needed to navigate potential pitfalls and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the esterification of this compound?

A1: During the esterification of this compound, particularly under acidic conditions (e.g., using sulfuric acid as a catalyst), the primary byproduct is often the N-acylated pyridinium species. This occurs because the pyridine nitrogen, being a nucleophile, can compete with the alcohol for the activated carboxylic acid. Additionally, self-condensation or anhydride formation can occur, especially at elevated temperatures.

To mitigate these issues, consider using milder coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a non-nucleophilic base such as DMAP (4-dimethylaminopyridine). This approach activates the carboxylic acid without creating a highly acidic environment that would protonate the pyridine ring.

Q2: I am observing significant amounts of a dimeric byproduct in my amide coupling reaction. What is the likely structure and how can I prevent it?

A2: The dimeric byproduct is likely a result of the intermolecular reaction between two molecules of this compound. This self-condensation is often catalyzed by the same reagents used for the desired amide coupling, such as carbodiimides or other activating agents. The resulting structure is an anhydride or a more complex polymer.

To suppress this side reaction, a slow addition of the coupling agent to a solution containing both the acid and the amine is recommended. This maintains a low concentration of the activated acid species at any given time, favoring the desired intermolecular reaction with the amine over self-condensation. Using a stoichiometric amount of the coupling agent is also crucial; an excess can promote side reactions.

Q3: My reaction to form an acyl chloride using thionyl chloride (SOCl₂) is giving a dark, tar-like substance. What is happening?

A3: The formation of a dark, tar-like substance when treating this compound with thionyl chloride is a common issue. This is often due to the reaction of SOCl₂ with the pyridine ring, leading to the formation of a pyridinium salt, which can then undergo further decomposition and polymerization, especially at higher temperatures.

To circumvent this, consider using oxalyl chloride in a non-polar solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). This method, known as the Vilsmeier-Haack reaction, generates the Vilsmeier reagent in situ, which is a milder and more selective chlorinating agent for the carboxylic acid, minimizing interaction with the pyridine ring. The reaction should be run at low temperatures (e.g., 0 °C) to further reduce the rate of side reactions.

Troubleshooting Guide

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of homocoupled byproducts.

  • Low isolated yield of the desired product.

Root Cause Analysis and Solutions:

The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue in cross-coupling reactions involving nitrogen-containing heterocycles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Protocol for Optimized Suzuki Coupling:

  • Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and K₃PO₄ (2.5 equiv.) to an oven-dried Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed dioxane. The flask is then sealed and subjected to three cycles of vacuum/backfill with nitrogen.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Byproducts (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1103515 (homocoupling)
Pd(OAc)₂/SPhosK₃PO₄Dioxane10085<5
PdCl₂(dppf)Cs₂CO₃DMF1206010
Problem 2: Ring Opening or Decarboxylation During Functionalization

Symptoms:

  • Presence of 2-phenylpyridine in the product mixture.

  • Formation of complex, unidentifiable byproducts.

  • Gas evolution (CO₂) observed during the reaction.

Root Cause Analysis and Solutions:

The carboxylic acid group of this compound can be labile under harsh reaction conditions, particularly at high temperatures or in the presence of strong acids or bases, leading to decarboxylation. The pyridine ring itself can be susceptible to nucleophilic attack and ring-opening under certain conditions.

Preventative Measures:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • pH Management: Avoid strongly acidic or basic conditions. If a base is required, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Choice of Reagents: Utilize milder reagents for functionalization. For example, for amide coupling, peptide coupling reagents like HATU or HBTU can be effective at room temperature.

Table 2: Effect of Temperature on Decarboxylation

ReactionTemperature (°C)Desired Product (%)2-phenylpyridine (%)
Amide Coupling5095<1
Amide Coupling1007025
Esterification8092<2
Esterification1206530

Experimental Protocols

Protocol 1: High-Yield Esterification using DCC/DMAP
  • Dissolution: Dissolve this compound (1.0 equiv.) and the desired alcohol (1.1 equiv.) in anhydrous DCM at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add DMAP (0.1 equiv.).

  • Coupling Agent Addition: Add a solution of DCC (1.05 equiv.) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Workup: Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify the crude ester by flash chromatography.

Protocol 2: Acyl Chloride Formation with Oxalyl Chloride
  • Setup: To a solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C, add one drop of DMF.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Completion: The reaction is complete when gas evolution ceases. The resulting solution of the acyl chloride can be used directly in the next step.

Logical Relationships in Byproduct Formation

G cluster_esterification Esterification Issues cluster_coupling Amide Coupling Issues cluster_acyl_chloride Acyl Chloride Formation Issues cluster_solutions Solutions Ester_Start Esterification of this compound Acid_Cat Strong Acid Catalyst (e.g., H2SO4) Ester_Start->Acid_Cat High_Temp High Temperature Ester_Start->High_Temp N_Acylation N_Acylation Acid_Cat->N_Acylation Protonation of Pyridine Self_Condensation Self_Condensation High_Temp->Self_Condensation Anhydride Formation Mild_Coupling Use DCC/DMAP N_Acylation->Mild_Coupling Amide_Start Amide Coupling Excess_Coupling Excess Coupling Agent Amide_Start->Excess_Coupling Dimerization Dimerization Excess_Coupling->Dimerization Self-Condensation Slow_Addition Slow Reagent Addition Dimerization->Slow_Addition Acyl_Start Acyl Chloride Synthesis SOCl2 Thionyl Chloride (SOCl2) Acyl_Start->SOCl2 Tar_Formation Tar_Formation SOCl2->Tar_Formation Pyridine Ring Reaction Oxalyl_Chloride Use Oxalyl Chloride/DMF Tar_Formation->Oxalyl_Chloride

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-2-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Pyridin-2-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine and a benzoic acid moiety. The two most prevalent and scalable methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, cost, and the specific challenges associated with each method on a larger scale.

Below is a decision-making workflow to help you select the most appropriate synthetic route for your needs.

Synthetic_Route_Selection cluster_suzuki Suzuki-Miyaura Advantages cluster_grignard Grignard Advantages start Select Synthetic Route decision Key Considerations start->decision suzuki Suzuki-Miyaura Coupling suzuki_adv High functional group tolerance Mild reaction conditions Commercially available catalysts and ligands grignard Grignard Reaction grignard_adv Inexpensive reagents Well-established methodology decision->suzuki Readily available boronic acids/esters and aryl halides decision->grignard Cost-effective starting materials (e.g., aryl halides)

Caption: Decision workflow for selecting a synthetic route.

II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, scaling up can present challenges. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low yields, a systematic evaluation of your reaction parameters is crucial. Start by assessing the following:

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical; for challenging couplings, consider bulky, electron-rich phosphine ligands like XPhos or SPhos.[2]

  • Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Reagent Quality: The stability of your boronic acid or ester is paramount. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient boronic acids.[1] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters if this is a persistent issue.[2] The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[1]

  • Base Selection and Solubility: The base is critical for the transmetalation step.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The strength and solubility of the base can significantly impact the reaction rate and yield. If using an aqueous base, ensure vigorous stirring to overcome phase separation.[2]

  • Solvent Purity and Degassing: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]

Q2: I am observing significant side products, primarily homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles for smaller scale reactions. Maintain a positive pressure of an inert gas throughout the reaction.[2]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid or ester to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: My reaction is sluggish and does not go to completion. What adjustments can I make?

A3: A slow or incomplete reaction can often be addressed by optimizing the reaction conditions.

  • Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst degradation.[2] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.

  • Catalyst Loading: While typically low (0.5–2 mol%), increasing the catalyst loading may be necessary for challenging substrates.

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary depending on the specific ligand and substrates used. A typical starting point is a 1:1 to 4:1 ratio.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Reactants 2-Bromobenzoic acid (1.0 equiv), 2-Pyridylboronic acid (1.2 equiv)Using a slight excess of the boronic acid can help drive the reaction to completion.
Catalyst XPhos Pd G3 (0.5–2 mol%)A robust and highly active catalyst suitable for a range of Suzuki couplings.[3]
Ligand XPhos (if not using a pre-catalyst)A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[3]
Base K₃PO₄ (3.0 equiv)A strong, non-nucleophilic base that is effective in many Suzuki couplings.[2]
Solvent Dioxane/H₂O (10:1), degassedA common solvent system that provides good solubility for both organic and inorganic reagents.[3]
Temperature 80–110 °CA typical temperature range for Suzuki couplings. Optimization may be required.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation and side reactions.[3]

Step-by-Step Methodology:

  • To a dry reaction vessel, add 2-bromobenzoic acid and 2-pyridylboronic acid.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the base (K₃PO₄).

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst (XPhos Pd G3).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography or recrystallization.[3]

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions check_base Evaluate Base and Solvent start->check_base optimize Optimize Parameters check_reagents->optimize check_conditions->optimize check_base->optimize optimize->start Persistent Issues success Successful Synthesis optimize->success Improved Yield

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

III. Troubleshooting Guide: Grignard Reaction

The Grignard reaction is a classic and cost-effective method for forming C-C bonds. However, it is highly sensitive to moisture and requires careful execution, especially at scale.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is failing to initiate. What are the common causes?

A1: The initiation of a Grignard reaction is often the most critical step. Failure to initiate is typically due to:

  • Presence of Water: Grignard reagents are extremely sensitive to water.[4] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Magnesium Surface Passivation: The surface of the magnesium metal can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[4] Gently crush the magnesium turnings or use a sonicator to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Purity of the Aryl Halide: Impurities in the aryl halide can inhibit the reaction. Ensure it is pure and dry.

Q2: The yield of my Grignard reaction is low, and I observe significant formation of a biphenyl byproduct. What is happening?

A2: The formation of a biphenyl byproduct (Wurtz-type coupling) can occur, especially at higher temperatures.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.

  • Slow Addition of Aryl Halide: Add the solution of the aryl halide dropwise to the magnesium suspension. This helps to control the exothermic reaction and minimize the local concentration of the aryl halide.

Q3: During the carboxylation step with dry ice, my yield is inconsistent. How can I improve this?

A3: The carboxylation step requires careful attention to detail.

  • Use of Excess Dry Ice: Ensure a large excess of freshly crushed, high-purity dry ice is used. This maximizes the surface area for the reaction and helps to keep the reaction mixture cold.

  • Efficient Mixing: Pour the Grignard reagent onto the crushed dry ice with vigorous stirring. This ensures rapid and efficient carboxylation.

  • Avoid Atmospheric Moisture: Carbon dioxide from the air can be a source of water, which will quench the Grignard reagent. Perform the carboxylation step under a blanket of inert gas if possible.

Experimental Protocol: Grignard Reaction

Parameter Recommendation Rationale
Reactants 2-Bromopyridine (1.0 equiv), Magnesium turnings (1.2 equiv)A slight excess of magnesium ensures complete conversion of the aryl halide.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.
Initiation Iodine crystal (catalytic)Activates the magnesium surface.
Carboxylation Dry Ice (CO₂) (large excess)The electrophile for the formation of the carboxylic acid.
Workup 6M HClTo protonate the benzoate salt and dissolve any unreacted magnesium.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the quenching of the Grignard reagent by moisture and oxygen.

Step-by-Step Methodology:

  • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add a small amount of a solution of 2-bromopyridine in anhydrous ether to the dropping funnel and add a few drops to the magnesium.

  • Observe for signs of reaction initiation (e.g., bubbling, color change). If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard reagent onto the crushed dry ice with vigorous stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[4]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

IV. Purification and Characterization

The final purity of this compound is critical, especially for pharmaceutical applications.

  • Recrystallization: This is often the most effective method for purifying the final product on a large scale. A suitable solvent system should be determined empirically.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.[3]

  • Distillation/Sublimation: For benzoic acid and some of its derivatives, distillation or sublimation under reduced pressure can be an effective purification technique.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.

V. References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • MDPI. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and refining of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid. Retrieved from

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from

  • PubMed Central. (n.d.). 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Pyridin-2-yl)benzoic Acid and its 3- and 4-Isomers as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry and materials science, the design and selection of organic ligands are paramount to tailoring the functional properties of the resulting metal complexes. Among the myriad of available building blocks, pyridinylbenzoic acids stand out for their versatile coordination capabilities, combining the N-heterocyclic pyridine moiety with a carboxylate group. This guide provides an in-depth, objective comparison of 2-(Pyridin-2-yl)benzoic acid and its 3- and 4-isomers, offering field-proven insights and experimental data to aid researchers in selecting the optimal ligand for their specific application, be it in catalysis, materials science, or drug development.

Introduction: The Structural Nuances of Pyridinylbenzoic Acid Isomers

The positional isomerism of the pyridine ring relative to the benzoic acid moiety dictates the fundamental coordination behavior of these ligands. This seemingly subtle structural difference has profound implications for the resulting metal-organic architectures and their subsequent properties.

  • This compound: This isomer possesses a unique chelating ability, with the pyridine nitrogen and the carboxylate oxygen atoms positioned to form a stable five-membered ring upon coordination to a metal center. This chelation effect often leads to the formation of discrete, mononuclear complexes with enhanced stability.

  • 3-(Pyridin-yl)benzoic acids (3- and 4-isomers): In contrast, the 3- and 4-isomers typically act as bridging ligands. The pyridine and carboxylate groups are spatially separated, preventing chelation. This characteristic promotes the formation of extended one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The divergent nature of these isomers allows for the construction of intricate network topologies.

This guide will delve into the synthetic accessibility of these isomers, their distinct coordination chemistries with representative transition metals, and a comparative analysis of the functional properties of their resulting complexes.

Comparative Analysis of Ligand Properties and Coordination Chemistry

The choice between the 2-, 3-, and 4-isomers of pyridinylbenzoic acid hinges on the desired outcome of the coordination-driven assembly. The following sections provide a detailed comparison of their key characteristics, supported by experimental evidence.

Synthesis and Accessibility

The synthetic routes to these isomers are well-established, with the Suzuki-Miyaura cross-coupling reaction being a prevalent method for the 3- and 4-isomers. The 2-isomer is often synthesized through the coupling of 2-bromobenzoic acid derivatives with 2-halopyridines.

Table 1: Overview of Synthetic Routes

IsomerCommon Synthetic StrategyKey Precursors
This compound Copper-catalyzed coupling2-bromobenzoic acid, 2-bromopyridine
3-(Pyridin-3-yl)benzoic acid Suzuki-Miyaura Coupling3-bromobenzoic acid, 3-pyridylboronic acid
4-(Pyridin-4-yl)benzoic acid Suzuki-Miyaura Coupling4-bromobenzoic acid, 4-pyridylboronic acid

The commercial availability and cost of the starting materials can influence the choice of isomer for large-scale applications.

Coordination Modes and Resulting Architectures

The fundamental difference in the coordination behavior of these isomers is the ability of the 2-isomer to act as a chelating ligand, while the 3- and 4-isomers function as bridging ligands. This dictates the dimensionality of the resulting metal complexes.

G cluster_2_isomer This compound cluster_3_4_isomers 3- and 4-(Pyridin-yl)benzoic acids L2 Chelating Ligand M2 Metal Ion L2->M2 N,O-chelation C2 Mononuclear Complex (Discrete) M2->C2 Formation L34 Bridging Ligand M34 Metal Ion L34->M34 N- and O-coordination (Bridging) CP Coordination Polymer (1D, 2D, or 3D) M34->CP Self-Assembly

The planarity and rotational freedom between the pyridine and benzene rings also influence the final structure. In the solid state, the dihedral angle between the two rings can vary, affecting the packing and porosity of the resulting materials[1].

Functional Properties and Applications: A Comparative Overview

The distinct structural outcomes of using these isomeric ligands translate into different functional properties and, consequently, different applications.

Catalysis

The nature of the metal complex, whether discrete or polymeric, significantly impacts its catalytic activity.

  • Complexes of this compound: The well-defined, mononuclear nature of these complexes makes them excellent candidates for homogeneous catalysis. For instance, copper(II) complexes of ligands containing the pyridine-carboxylate motif have been investigated as catalysts for the oxidation of cycloalkanes[2][3]. The accessibility of the metal center is often higher in these discrete complexes compared to dense polymeric structures.

  • Complexes of 3- and 4-(Pyridin-yl)benzoic acids: The porous nature of MOFs derived from these bridging ligands makes them suitable for heterogeneous catalysis. The pores can provide size and shape selectivity, and the framework can offer high stability and recyclability. Zinc-based MOFs, for example, have shown promise in the photocatalytic degradation of organic dyes[4][5][6].

Table 2: Comparative Catalytic Performance

IsomerMetal IonReaction TypeKey Performance MetricReference
This compound derivative Copper(II)Cycloalkane OxidationUp to 25% total product yield[2]
4-(Pyridin-4-yl)phthalic acid Zinc(II)Photocatalytic Dye Degradation98.5% degradation of Rhodamine B[4]

Causality: The superior performance of the 2-isomer complex in homogeneous oxidation is attributed to the formation of a catalytically active species where the substrate can readily access the metal center. In contrast, the high efficiency of the 4-isomer-based MOF in photocatalysis stems from its ability to generate reactive oxygen species upon photoexcitation within a stable, porous framework that can adsorb the dye molecules[4][5].

Luminescence

Lanthanide complexes are renowned for their luminescent properties, which are highly dependent on the ligand environment. The "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, is crucial for efficient emission.

  • Complexes of this compound: The chelating nature of the 2-isomer can lead to a more rigid coordination environment around the lanthanide ion, which can minimize non-radiative decay pathways and potentially enhance luminescence.

  • Complexes of 3- and 4-(Pyridin-yl)benzoic acids: The formation of coordination polymers can also lead to rigid structures. The luminescence quantum yield of europium(III) complexes can be significantly high, with some reported values exceeding 80% in the solid state for complexes with related tridentate ligands[7][8][9].

For researchers focusing on luminescent materials, it is crucial to experimentally determine the quantum yields of the specific lanthanide complexes with each isomer to make an informed decision.

Experimental Protocols

To facilitate further research, detailed, step-by-step methodologies for the synthesis of the ligands and representative metal complexes are provided below.

Synthesis of 4-(Pyridin-4-yl)benzoic acid via Suzuki-Miyaura Coupling

G cluster_protocol Suzuki-Miyaura Coupling Protocol Start Start: 4-bromobenzoic acid, 4-pyridylboronic acid Reagents Reagents: Pd/C catalyst, K2CO3 (base) Solvent Solvent: Ethanol/Water Reaction Reaction: Stir at room temperature for 30 min in air Workup Workup: Acidification (HCl), Filtration Product Product: 4-(Pyridin-4-yl)benzoic acid

Materials:

  • 4-bromobenzoic acid

  • 4-pyridylboronic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).

  • To the stirred suspension, add Pd/C (1-2 mol%).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Rationale for Experimental Choices: The use of a Pd/C catalyst offers a more cost-effective and easily separable alternative to homogeneous palladium catalysts[10]. The ethanol/water solvent system is environmentally benign compared to traditional organic solvents like toluene or dioxane[11]. Room temperature reaction conditions are energy-efficient and simplify the experimental setup.

Hydrothermal Synthesis of a Copper(II) Coordination Polymer with 3-(Pyridin-3-yl)benzoic Acid

Materials:

  • 3-(Pyridin-3-yl)benzoic acid

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve 3-(pyridin-3-yl)benzoic acid (0.1 mmol) and copper(II) nitrate trihydrate (0.05 mmol) in deionized water (10 mL).

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After cooling to room temperature, blue block-shaped crystals of the coordination polymer can be isolated.

  • Wash the crystals with water and ethanol and dry them in air.

Rationale for Experimental Choices: Hydrothermal synthesis is a common method for growing high-quality single crystals of coordination polymers[12][13]. The high temperature and pressure facilitate the dissolution of the reactants and promote the formation of thermodynamically stable crystalline products.

Conclusion and Future Outlook

The choice between this compound and its 3- and 4-isomers is a critical decision in the design of functional metal complexes. This guide has highlighted that the 2-isomer is the preferred choice for creating discrete, mononuclear complexes with applications in homogeneous catalysis, owing to its chelating ability. Conversely, the 3- and 4-isomers are ideal for the construction of extended coordination polymers and MOFs, which are advantageous for heterogeneous catalysis, gas storage, and separation applications due to their porous and robust structures.

Future research should focus on direct, systematic comparative studies of these isomers with a wider range of metal ions and for various applications. Quantifying the stability constants of their complexes under identical conditions would provide invaluable data for predicting their behavior in solution. Furthermore, exploring the performance of mixed-ligand systems incorporating these isomers could lead to novel materials with synergistic properties. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in their quest to develop advanced materials and effective therapeutics.

References

  • Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions (RSC Publishing).
  • Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer. PubMed Central. (2019-11-29).
  • 3-(4-Pyridyl)benzoic acid. ResearchGate.
  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. ResearchGate. (2025-10-16).
  • Photodegradation of Brilliant Green Dye by a Zinc bioMOF and Crystallographic Visualization of Resulting CO2. MDPI.
  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks. Semantic Scholar. (2018-12-20).
  • 2-bromopyridine. Organic Syntheses Procedure.
  • Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. PubMed Central.
  • An efficient triazole-pyridine-bistetrazolate platform for highly luminescent lanthanide complexes. www.rsc.org.
  • Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers (RSC Publishing).
  • A new 3D Zn-based MOF with enhanced UV-light promoted photocatalytic activity for dye degradation. ResearchGate.
  • Europium complexes with high total photoluminescence quantum yields in solution and in PMMA. Chemical Communications (RSC Publishing).
  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • Hydrothermal synthesis of two copper helical coordination polymers with acentric three-dimensional framework constructing from mixed pyridine carboxylates (Journal Article). ETDEWEB. (2008-03-15).
  • 3-pyridylboronic acid. Organic Syntheses Procedure.
  • Quantum Yields over 80% Achieved in Luminescent Europium Complexes by Employing Diphenylphosphoryl Tridentate Ligands. ResearchGate.
  • Benzoic acid, 2-(1-acetyl-2-oxopropyl). Organic Syntheses Procedure.
  • www.rsc.org/advances. www.rsc.org.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. (2022-03-30).
  • 2-bromopyridine synthesis method. Google Patents.
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Hydrothermal synthesis of two copper helical coordination polymers with acentric three-dimensional framework constructing from mixed pyridine carboxylates (Journal Article). OSTI.GOV. (2008-03-15).

Sources

A Tale of Two Ligands: A Comparative Guide to 2-(Pyridin-2-yl)benzoic Acid and 2,2'-Bipyridine in Metal Complex Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the vast field of coordination chemistry, the selection of a ligand is a critical decision that dictates the ultimate function and efficacy of a metal complex. Among the plethora of options, 2,2'-bipyridine (bpy) stands as a cornerstone, a ligand so ubiquitous it has been dubbed "the most widely used ligand" in coordination chemistry.[1][2] Its robust, bidentate N,N-chelating nature has made it a staple in applications ranging from photophysics to catalysis.[1][3] However, the nuanced demands of modern research—particularly in materials science and drug development—often call for functionalities beyond what the classic bpy scaffold can offer.

This guide provides an in-depth comparison between the venerable 2,2'-bipyridine and a close relative with a critical functional divergence: 2-(Pyridin-2-yl)benzoic acid (py-COOH). By replacing one pyridyl ring with a benzoic acid moiety, we shift from a neutral N,N donor set to a potentially monoanionic N,O donor set upon deprotonation. This seemingly subtle change introduces profound effects on the electronic properties, structural diversity, and, ultimately, the performance of the resulting metal complexes. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand design for targeted applications.

At a Glance: Structural and Electronic Divergence

The fundamental difference between bpy and py-COOH lies in their coordinating atoms and protonation state. 2,2'-bipyridine is a neutral, bidentate ligand that coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered chelate ring.[3] In contrast, this compound can exist in two states: a neutral form and a deprotonated, anionic (benzoate) form. It is in this deprotonated state that it typically acts as a bidentate N,O-chelating ligand.

Feature2,2'-Bipyridine (bpy)This compound (py-COOH)
Structure Two directly linked pyridine ringsA pyridine ring linked to a benzoic acid
Donor Atoms N,NN,O (upon deprotonation)
Charge NeutralNeutral or Anionic (-1)
Chelate Ring Size 5-membered6-membered
Key Feature Strong π-acceptor, rigid planar structurepH-switchable coordination, potential for H-bonding and bridging

This structural and electronic dichotomy is the root of their differing performance profiles in metal complexes.

Figure 1. Chemical structures of the two ligands.

Coordination Chemistry: Beyond Simple Chelation

The coordination behavior of bpy is well-established, typically forming highly stable, homoleptic octahedral complexes like [M(bpy)3]n+ or serving as an ancillary ligand in heteroleptic structures.[3] The planarity of the ligand facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the rich photophysical and electrochemical properties of its complexes.[3]

This compound, upon deprotonation to 2-(pyridin-2-yl)benzoate, introduces several layers of complexity and opportunity. The N,O-chelation forms a six-membered ring, which can alter the bite angle and overall geometry of the complex compared to the five-membered ring of bpy. More significantly, the uncoordinated oxygen atom of the carboxylate group is a potent hydrogen bond acceptor and can act as a bridging ligand between two metal centers. This capability opens the door to the rational design of polynuclear clusters and extended supramolecular structures, a domain less accessible to simple bpy ligands.[4][5] The pH-dependent nature of the carboxyl group also allows for the synthesis of complexes whose properties can be switched or tuned by altering the acidity of the medium.

Coordination_Modes cluster_bpy bpy (N,N-Chelation) cluster_pycooh py-COO- (N,O-Chelation) M1 M N1_1 N M1->N1_1 N1_2 N M1->N1_2 M2 M N2 N M2->N2 O2 O M2->O2

Figure 2. Comparison of coordination modes.

Performance in Application: A Head-to-Head Comparison

The true measure of a ligand's utility is the performance of its metal complexes. Below, we compare complexes of bpy and py-COOH in key application areas, supported by experimental data from the literature.

Photophysical Properties

Ruthenium(II) polypyridyl complexes are benchmarks for studying photophysical properties. The classic [Ru(bpy)3]2+ is a well-known luminophore.[3] The introduction of a carboxylate group, as in a hypothetical [Ru(bpy)2(py-COO)]+ complex, significantly alters the electronic landscape. The carboxylate is a stronger sigma-donor and weaker pi-acceptor than a pyridine nitrogen. This change in the ligand field generally leads to a destabilization of the metal d-orbitals, resulting in a red-shift of both the absorption and emission spectra.

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)Source
[Ru(bpy)3]2+~453~643~1%~1.32[6]
[Ru(bpy)2(dcbpy)] (dcbpy = 4,4'-dicarboxy-2,2'-bipyridine)~460~620--[7]

Note: Direct comparative data for a simple [Ru(bpy)2(py-COO)]+ complex is scarce. Data for the closely related dicarboxy-bipyridine ligand is presented to illustrate the effect of carboxylate groups on a bpy scaffold.

The presence of the carboxylate can also provide a convenient anchor for grafting the complex onto surfaces or other molecules, a strategy widely used in the development of dye-sensitized solar cells and other materials.

Catalysis

In catalytic applications, such as water oxidation or organic transformations, the ligand framework influences not only the electronic properties of the metal center but also its steric environment and stability. While bpy complexes are workhorses in many catalytic reactions, the py-COOH ligand offers unique advantages.

For instance, in the Belousov-Zhabotinsky (BZ) oscillating chemical reaction, Ru(II) complexes act as catalysts. Studies have shown that while [Ru(bpy)3]2+ can catalyze the reaction, its catalytic activity can be affected by slow ligand substitution.[7] In contrast, the potentially stronger M-O bond in a deprotonated py-COOH complex could offer enhanced stability under harsh catalytic conditions. Furthermore, the carboxylate group can participate directly in the catalytic cycle, for example, by acting as a proton shuttle or a secondary coordination site for a substrate.

Supramolecular Chemistry and Materials Science

This is where this compound truly distinguishes itself from 2,2'-bipyridine. The carboxylate group is a powerful tool for directing the self-assembly of complex architectures through hydrogen bonding and bridging coordination. While bpy relies primarily on π-π stacking and van der Waals forces for intermolecular interactions, the py-COOH ligand can form robust and predictable hydrogen-bonded synthons, such as the common carboxylic acid-pyridine heterosynthon.[8] This allows for the construction of 1D chains, 2D sheets, and 3D metal-organic frameworks (MOFs) with tunable properties.[9][10]

These supramolecular assemblies have potential applications in gas storage, separation, and heterogeneous catalysis, areas where the molecularly discrete nature of most bpy complexes limits their utility.

Experimental Protocols

To facilitate further research and direct comparison, we provide representative, generalized synthetic protocols for a complex of each ligand type.

Protocol 1: Synthesis of a Homoleptic Bipyridine Complex (e.g., [Fe(bpy)3]Cl2)

This protocol is a classic method for synthesizing tris-bipyridyl complexes.

Rationale: This procedure relies on the straightforward reaction between a labile metal salt and three equivalents of the bidentate bpy ligand in a suitable solvent. The product precipitates upon cooling or addition of a counter-ion salt.

Methodology:

  • Preparation: Dissolve 1.0 equivalent of FeCl2·4H2O in ethanol. In a separate flask, dissolve 3.0 equivalents of 2,2'-bipyridine in a minimal amount of ethanol, heating gently if necessary.

  • Reaction: Slowly add the ligand solution to the iron salt solution with constant stirring. A deep red color should form almost instantaneously, indicating the formation of the [Fe(bpy)3]2+ cation.[11]

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.

  • Isolation: Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization. If precipitation is slow, a saturated solution of NaCl or NH4PF6 can be added to precipitate the chloride or hexafluorophosphate salt, respectively.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether. Recrystallize from hot water or an ethanol/water mixture to obtain pure, dark red crystals.

  • Characterization: Confirm the product's identity and purity using techniques such as UV-Vis spectroscopy (for the characteristic MLCT band), NMR spectroscopy (if diamagnetic), and elemental analysis.

Protocol_1 start Dissolve FeCl2 & bpy in Ethanol react Combine Solutions (Stir) start->react reflux Reflux (1-2 hours) react->reflux isolate Cool & Precipitate reflux->isolate purify Filter, Wash, & Recrystallize isolate->purify char Characterize (UV-Vis, etc.) purify->char

Figure 3. Workflow for the synthesis of a typical bpy complex.
Protocol 2: Synthesis of a Heteroleptic 2-(Pyridin-2-yl)benzoate Complex

This protocol describes the synthesis of a complex where the py-COOH ligand coordinates in its deprotonated form, often requiring a base.

Rationale: The coordination of this compound typically requires deprotonation of the carboxylic acid to form the anionic carboxylate, which then acts as an effective O-donor. A base is used to facilitate this deprotonation in situ.

Methodology:

  • Pre-complex Formation: Synthesize a suitable precursor complex, for example, [Ru(bpy)2Cl2], according to established literature methods.[3]

  • Ligand Preparation: In a separate flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of a non-coordinating base (e.g., triethylamine or sodium carbonate) in a solvent like ethanol or a DMF/water mixture.

  • Reaction: Add the ligand/base solution to a suspension of the [Ru(bpy)2Cl2] precursor.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing color changes. Reaction times can vary from a few hours to overnight.

  • Isolation: After cooling, remove the solvent under reduced pressure. The crude product is then redissolved in a minimal amount of a polar solvent (e.g., methanol) and precipitated by adding a non-polar solvent (e.g., diethyl ether).

  • Purification: The product is often purified using column chromatography on silica gel or alumina.

  • Characterization: Confirm the structure using NMR spectroscopy (to verify the coordination of the new ligand), mass spectrometry (to confirm the molecular weight), and IR spectroscopy (to observe the shift in the carboxylate stretching frequency upon coordination).

Conclusion and Outlook

The choice between 2,2'-bipyridine and this compound is a choice between a well-established, robust N,N-chelator and a more versatile, functional N,O-chelator.

  • Choose 2,2'-bipyridine when: The primary goal is to create stable, well-defined mononuclear complexes with strong MLCT characteristics for applications in photoredox catalysis, luminescence, or as simple structural scaffolds.[1][12] Its chemical inertness and predictable coordination make it a reliable choice.

  • Choose this compound when: The application requires pH-sensitivity, the ability to form extended supramolecular structures through hydrogen bonding or bridging, or a convenient anchor point for surface functionalization.[9] Its N,O donor set and anionic nature provide access to a different realm of electronic properties and structural motifs, making it highly valuable for the design of smart materials, polynuclear catalysts, and functional metal-organic frameworks.

Ultimately, the decision rests on the specific performance metrics required. While bpy provides a solid foundation, the functional handle offered by py-COOH unlocks a wider design space for the creation of next-generation metal complexes with tailored properties and enhanced complexity.

References

  • Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(19), 3539. [Link]
  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.
  • Kaushik, N. K., et al. (2020). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
  • Otsuki, J., et al. (2021).
  • Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
  • Gómez-Coca, S., et al. (2018). Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties. Magnetochemistry, 4(4), 48. [Link]
  • Wang, Y., et al. (2018). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Physical Chemistry Chemical Physics. [Link]
  • Che Khalib, N. (2017). SUPRAMOLECULAR COCRYSTALS: SYNTHESIS, STRUCTURAL CHARACTERIZATIONS AND THEORETICAL STUDIES. Universiti Sains Malaysia Research Repository. [Link]
  • Majerz-Maniecka, K., et al. (2020). Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide and Organic Bases: Inter- and Intramolecular Hydrogen Bonding. Crystal Growth & Design, 20(4), 2534-2547. [Link]
  • Arshad, S., et al. (2020). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.
  • Zorina, L. V., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 22(16), 8877. [Link]
  • Delgado, J., et al. (2011). Terpyridine- and Bipyridine-Based Ruthenium Complexes as Catalysts for the Belousov-Zhabotinsky Reaction. The Journal of Physical Chemistry A, 115(11), 2208-2215. [Link]

Sources

Comparative study of the catalytic activity of different pyridinylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts. Pyridinylbenzoic acids represent a fascinating class of ligands, offering a modular scaffold where both steric and electronic properties can be tuned. These molecules consist of a pyridine ring linked to a benzoic acid moiety, and their utility in catalysis stems from the Lewis basic nitrogen atom of the pyridine ring, which effectively coordinates to metal centers like palladium.

The isomeric nature of pyridinylbenzoic acids—where the linkage to the benzoic acid is at the 2-(ortho), 3-(meta), or 4-(para) position relative to the pyridine nitrogen—provides a powerful tool for dissecting the fundamental principles of catalyst performance. The position of the nitrogen atom dictates its electronic character, steric accessibility, and potential for chelation, thereby exerting profound control over the catalytic cycle.

This guide presents a comparative study of the catalytic activity of 2-, 3-, and 4-pyridinylbenzoic acid isomers. By examining their intrinsic structural and electronic properties, we will explore their differential impact on the efficiency of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction as a model system. This analysis aims to provide researchers, scientists, and drug development professionals with a framework for selecting and designing ligands to achieve desired catalytic outcomes.

Structural and Electronic Properties: The Foundation of Catalytic Divergence

The catalytic behavior of the pyridinylbenzoic acid isomers is fundamentally governed by their distinct structural and electronic profiles. The location of the pyridine nitrogen relative to the phenyl-carboxyl group is the sole structural variable, yet it induces significant physicochemical differences.

Electronic Effects

The nitrogen atom in a pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. This effect deactivates the ring towards electrophilic substitution but, more importantly for catalysis, it modulates the electron density on the nitrogen's lone pair. The position of the bulky and electron-withdrawing benzoic acid group further perturbs this electronic environment.

  • 4-Pyridinylbenzoic Acid (para): In this isomer, the nitrogen atom is at the para-position. The electronic communication between the two rings is maximized. The nitrogen atom acts as a strong σ-donor, readily coordinating to the metal center. This strong coordination can lead to the formation of stable and highly active catalytic species.[1]

  • 3-Pyridinylbenzoic Acid (meta): The meta-linkage results in a more moderate electronic influence. The inductive effect of the benzoic acid group is less pronounced at the nitrogen position, resulting in a basicity and coordinating ability that is intermediate between the 2- and 4-isomers.

  • 2-Pyridinylbenzoic Acid (ortho): Here, the proximity of the benzoic acid group creates a unique electronic and steric environment. The inductive effect is strong, which might slightly decrease the nitrogen's basicity compared to the 4-isomer. However, the most critical feature is its potential to act as a bidentate ligand.

Steric Hindrance and Chelation

Steric and geometric factors are often as crucial as electronics in catalysis.[2][3]

  • 2-Pyridinylbenzoic Acid: This isomer experiences significant steric congestion around the nitrogen atom due to the adjacent benzoic acid. This steric bulk can accelerate the reductive elimination step of the catalytic cycle, which is often rate-limiting. Crucially, the ortho positioning of the carboxylic acid group allows for potential N,O-bidentate chelation to the metal center, forming a stable palladacycle. This chelation can dramatically alter catalyst stability and activity, sometimes leading to highly robust catalysts or, conversely, catalyst inhibition depending on the reaction.

  • 3- and 4-Pyridinylbenzoic Acid: These isomers present minimal steric hindrance around the nitrogen atom, allowing for straightforward coordination as monodentate ligands. The lack of steric bulk may lead to the formation of different catalytically active species (e.g., L₂Pd) compared to the 2-isomer, influencing the overall reaction kinetics.

Figure 1: Structures of the three principal isomers of pyridinylbenzoic acid.

Comparative Catalytic Performance in the Suzuki-Miyaura Reaction

Mechanistic Implications

The influence of each isomer can be rationalized by considering its effect on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation Ar²-B(OR)₂ OA->TM [LₙPd(II)(Ar¹)(X)] RE Reductive Elimination Cat LₙPd(0) RE->Cat Ar¹-Ar² TM->RE [LₙPd(II)(Ar¹)(Ar²)] Cat->OA Ar¹-X

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
  • Oxidative Addition: This step is favored by electron-rich palladium(0) centers. The 4-isomer , being the strongest electron donor with minimal steric hindrance, is expected to form a highly active L₂Pd(0) species that readily undergoes oxidative addition. The 2-isomer's steric bulk might favor the formation of a more reactive L₁Pd(0) species, but its potential chelation could also sequester the catalyst.

  • Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. The base plays a critical role here.[6] The ligand's primary influence is electronic, and the relative rates between isomers are less predictable without experimental data.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. It is often accelerated by sterically demanding ligands. Therefore, the 2-isomer is predicted to promote this step more effectively than the 3- and 4-isomers.

Performance Data Summary

The following table collates representative data from the literature for Suzuki-Miyaura reactions using various aryl halides and boronic acids, catalyzed by palladium complexes with ligands that model the steric and electronic properties of the pyridinylbenzoic acid isomers. This provides an illustrative comparison of expected performance.

Isomer Type (Model Ligand System)Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Isomer Model (4-Arylpyridine core)4-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)K₂CO₃EtOH/H₂ORT95[7]
4-Isomer Model (4-Arylpyridine core)4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (0.75) / XPhos (1.5)K₃PO₄THF/MeOH60>95[8]
3-Isomer Model (General Pyridine)Aryl BromidesPhenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃DME/H₂O8085-98[9]
2-Isomer Model (2-Arylpyridine core)4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KFDioxane10074[10]
2-Isomer Model (2-Arylpyridine core)Phenylboronic acid2-BromopyridinePd(dppf)Cl₂ (10)Na₃PO₄Dioxane10072[11]

Note: This table is a composite of different studies to illustrate general trends and does not represent a direct head-to-head experimental comparison under identical conditions. The data suggests that 4-substituted pyridine systems can be highly efficient, even under mild, ligand-free, or room temperature conditions.[7] In contrast, couplings involving 2-substituted pyridines often require higher temperatures and specific phosphine ligands to achieve good yields, highlighting the challenges associated with steric hindrance and potential catalyst inhibition.[10][12]

Experimental Protocols

To provide a practical context, we outline a general procedure for a Suzuki-Miyaura cross-coupling reaction utilizing an in situ generated palladium catalyst with a pyridinylbenzoic acid isomer as the ligand.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a typical small-scale reaction. Researchers should perform their own optimization.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • 4-Pyridinylbenzoic acid (or other isomer)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the pyridinylbenzoic acid ligand (0.02-0.03 mmol, 2-3 mol%) in 2 mL of 1,4-dioxane. Stir for 15-20 minutes at room temperature.

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reaction Setup: Add another 3 mL of 1,4-dioxane and 1 mL of deionized water to the flask.

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The isomeric position of the nitrogen atom in pyridinylbenzoic acids provides a clear and instructive example of ligand-controlled catalysis. While direct comparative data is sparse, a cohesive picture emerges from fundamental principles:

  • 4-Pyridinylbenzoic Acid: Functions as a sterically unencumbered, strong electron-donating ligand. It is expected to form stable, highly active catalysts suitable for a broad range of substrates under potentially mild conditions.

  • 3-Pyridinylbenzoic Acid: Represents an electronic and steric intermediate, likely offering a balance between the properties of the other two isomers. Its performance would be highly substrate-dependent.

  • 2-Pyridinylbenzoic Acid: Its behavior is dominated by ortho-steric effects and a strong potential for N,O-chelation. This can lead to exceptionally stable palladacycle precatalysts but may also require higher temperatures to drive catalysis. The steric bulk is predicted to accelerate reductive elimination.

Ultimately, the "best" isomer is not absolute but is defined by the specific demands of the chemical transformation. For achieving high turnover numbers and general applicability, the 4-isomer is a promising starting point. For challenging couplings that benefit from accelerated reductive elimination or require a highly stable catalyst, the 2-isomer warrants investigation.

This comparative guide highlights the necessity of considering both electronic and steric parameters in ligand selection. A systematic experimental investigation that directly compares these three isomers under identical conditions for a matrix of substrates would be a valuable contribution to the field, validating these principles and enabling more precise catalyst design in the future.

References

  • Grasa, G. A., & Colacot, T. J. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(26), 5489–5492.
  • Wang, Y., et al. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions.
  • Hofmann, C. B., & Rentsch, D. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1380–1386.
  • Liu, L., et al. (2015). Supramolecular complex-catalyzed Suzuki-Miyaura coupling in aqueous media. RSC Advances, 5(26), 20286–20290.
  • Béthencourt, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 598-604.
  • Hagelin, H., et al. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • BenchChem. (2025).
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  • Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588.
  • ResearchGate. (2010). ChemInform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction.
  • Orita, A., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Choudary, B. M., et al. (2005). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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  • Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Mendeley.
  • Es-Subai, W., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476–2486.
  • Chen, Y., et al. (2018). Sterically Induced Ligand Framework Distortion Effects on Catalytic Cyclic Ester Polymerizations. Inorganic Chemistry, 57(11), 6540-6552.
  • Dong, Z., et al. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16239–16282.
  • Çetinkaya, H., et al. (2007). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 1-12.
  • Gildner, P. G., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 34(21), 5264–5273.
  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
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A Comparative Guide to the Validation of 2-(Pyridin-2-YL)benzoic Acid Purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison for validating the purity of 2-(Pyridin-2-YL)benzoic acid, a versatile heterocyclic building block in medicinal chemistry. We will delve into a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology, contextualizing it against other viable analytical techniques. Our focus will be on the "why" behind the "how," ensuring a thorough understanding of the experimental choices and their implications.

The Central Role of Purity in Pharmaceutical Research

This compound is a molecule of interest due to its structural motifs—a pyridine ring and a benzoic acid group—which are prevalent in many pharmacologically active compounds. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and physicochemical properties. Therefore, a robust and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for this purpose due to its precision, versatility, and high resolving power.[1]

In-Depth Analysis of Purity Validation by HPLC-UV

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For the purity determination of this compound, an HPLC-UV method provides a reliable approach to separate, detect, and quantify the main compound and any potential impurities.

Experimental Workflow: An Overview

The following diagram outlines the key stages in the validation of an HPLC-UV method for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R2)) prep_start Weighing of this compound standard and sample dissolution Dissolution in a suitable solvent (e.g., Methanol) prep_start->dissolution filtration Filtration through a 0.45 µm syringe filter dissolution->filtration injection Injection of prepared solution into the HPLC system filtration->injection Transfer to autosampler vials separation Separation on a reversed-phase C18 column injection->separation detection UV detection at a predetermined wavelength separation->detection specificity Specificity detection->specificity Data Acquisition & Processing linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for the validation of this compound purity by HPLC-UV.

Detailed Step-by-Step HPLC-UV Protocol

This protocol is a robust starting point for the purity analysis of this compound and should be optimized based on the specific properties of the analyte and potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from potential impurities. The C18 stationary phase provides good hydrophobicity to interact with the aromatic rings of the molecule.

  • Mobile Phase: A gradient elution of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water) is recommended. Starting with a higher aqueous composition and gradually increasing the acetonitrile concentration will allow for the elution of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte exhibits maximum absorbance, for instance, 239 nm or 254 nm, should be determined by running a UV scan of a standard solution.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.[3]

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (solvent), a placebo (if in a formulation), the standard, and the sample, and showing that there are no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision should typically be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a powerful technique, other methods can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for analyzing volatile and thermally stable compounds.[1] For this compound, derivatization would likely be necessary to increase its volatility and thermal stability.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

  • Advantages: Excellent separation efficiency for volatile compounds, high sensitivity, and definitive identification of impurities through mass spectral libraries.

  • Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation process.

Capillary Electrophoresis (CE)

CE offers high separation efficiency with low solvent and sample consumption, making it a "green" analytical technique.[6]

  • Principle: Separation is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte.

  • Advantages: High resolution, rapid analysis times, and minimal solvent consumption.

  • Limitations: Lower sensitivity compared to HPLC with UV detection for some analytes, and can be less robust for routine quality control applications.

Quantitative Performance Comparison

The following table provides a comparative summary of the typical performance characteristics of HPLC-UV, GC-MS, and CE for the purity analysis of a pharmaceutical intermediate like this compound.

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningGas-liquid partitioningElectrophoretic mobility
Applicability Broad range of compoundsVolatile & thermally stable compoundsCharged and polar compounds
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sensitivity (LOD/LOQ) ng-µg/mLpg-ng/mLµg-mg/mL
Analysis Time 15-30 min20-40 min5-15 min
Solvent Consumption HighLowVery Low
Identification Power Based on retention timeHigh (mass spectrum)Based on migration time
Decision Framework for Analytical Technique Selection

The choice of the most appropriate analytical technique depends on several factors, including the properties of the analyte, the required sensitivity, and the intended purpose of the analysis.

Decision_Tree start Purity Analysis of this compound q1 Is the primary goal routine QC with high precision and robustness? start->q1 hplc HPLC-UV is the preferred method q1->hplc Yes q2 Are potential impurities volatile or can they be easily derivatized? q1->q2 No gcms GC-MS is a powerful tool for identification and quantification q2->gcms Yes q3 Is rapid analysis with minimal solvent consumption a priority? q2->q3 No ce Capillary Electrophoresis is a suitable 'green' alternative q3->ce Yes other Consider other techniques (e.g., SFC, LC-MS) q3->other No

Caption: A decision-making framework for selecting an analytical technique for purity analysis.

Conclusion

The validation of this compound purity by HPLC-UV offers a robust, reliable, and highly precise method that aligns with international regulatory expectations. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a self-validating system is established, ensuring the integrity of the analytical data. While alternative techniques like GC-MS and CE present their own unique advantages, particularly in terms of identification power and sustainability, respectively, HPLC-UV remains the cornerstone for routine quality control in many pharmaceutical research and development settings. The ultimate choice of methodology should be guided by a thorough understanding of the analytical requirements and the physicochemical properties of the compound .

References

  • PubChem. 2-[(2-Pyridin-2-ylacetyl)amino]benzoic acid. [Link]
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  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.[Link]
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  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • PubMed.
  • European Medicines Agency. (2022). ICH Q2(R2)
  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • ResearchGate. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]
  • Thai Journal of Pharmaceutical Sciences. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
  • Semantic Scholar. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]
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A Comparative Guide to the Quantitative Analysis of 2-(Pyridin-2-yl)benzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 2-(Pyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science[1], demands analytical methods that are not only accurate and precise but also robust and efficient. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the quantitative analysis of this compound. Our focus is to furnish researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical workflows.

The Principle of Quantitative NMR (qNMR)

At its core, qNMR is a primary ratio method of measurement.[2] The fundamental principle lies in the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[3][4][5][6] This characteristic allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent.[7][8] Unlike chromatographic techniques, qNMR does not inherently require calibration curves using the analyte itself, making it a powerful tool for characterizing new chemical entities or when a certified reference material of the analyte is unavailable.[3][4][5]

The purity (Px) of the analyte can be calculated using the following equation:

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • I : Integral area of the signal for the analyte (x) and the internal standard (std)

  • N : Number of protons giving rise to the selected signal for the analyte (x) and the internal standard (std)

  • M : Molar mass of the analyte (x) and the internal standard (std)

  • m : Mass of the analyte (x) and the internal standard (std)

  • P : Purity of the internal standard (std)

Strategic Considerations for qNMR Method Development

The successful implementation of a qNMR assay hinges on several critical experimental choices. These decisions are not arbitrary; they are grounded in the principles of NMR spectroscopy and the chemical nature of the analyte and the chosen standard.

1. Selection of an Internal Standard: The choice of an internal standard is arguably the most critical step in developing a robust qNMR method.[9][10] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The standard must be of high, certified purity (≥99%) and chemically inert towards the analyte and the solvent.[9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[9]

  • Spectral Simplicity and Resolution: The standard should ideally exhibit simple, sharp signals (singlets are preferred) in a region of the 1H NMR spectrum that is free from any analyte signals to avoid overlap and integration errors.[9][10][11]

  • Known Proton Count: The signal chosen for quantification must correspond to a known number of protons.

  • Appropriate Relaxation Times (T1): The spin-lattice relaxation times (T1) of the analyte and standard signals should be considered to set an adequate relaxation delay, ensuring full signal recovery between scans.[10]

For the analysis of this compound, which contains both aromatic and acidic protons, a standard like maleic acid or 1,4-dinitrobenzene could be suitable.[12] Maleic acid provides a sharp singlet around 6.3 ppm, which is typically clear of the complex aromatic region of the analyte.[12]

2. Choice of Deuterated Solvent: The solvent must dissolve both the analyte and the internal standard completely.[7] For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its excellent solvating power for a wide range of organic compounds, including carboxylic acids and pyridine derivatives.[13]

3. Key NMR Acquisition Parameters: To ensure accuracy and precision, several NMR acquisition parameters must be optimized:

  • Relaxation Delay (D1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse is applied. A sufficiently long D1 (typically 5-7 times the longest T1 of the signals of interest) is crucial for accurate integration.[10]

  • Pulse Angle: A 90° pulse is often recommended to maximize the signal for a given number of scans.[7]

  • Number of Scans (NS): This should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[11]

  • Digital Resolution: A sufficient number of data points should be acquired to define the peaks properly for accurate integration.

Experimental Workflow: qNMR Analysis of this compound

The following workflow outlines the key steps for the quantitative analysis of this compound using qNMR.

Caption: A generalized workflow for the qNMR analysis of this compound.

Comparative Analysis with Alternative Techniques

While qNMR offers significant advantages, it is essential to compare its performance with other commonly used analytical techniques.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS) Titrimetry
Principle Signal intensity proportional to molar concentration.[3][4][5][6]Separation based on partitioning between phases; detection by UV absorbance.[14]Separation based on volatility; detection by flame ionization or mass spectrometry.[15][16]Stoichiometric reaction with a titrant.[17][18]
Quantification Absolute (with internal standard), no analyte-specific reference material needed.[4][5]Relative (requires analyte-specific reference standard for calibration curve).Relative (requires analyte-specific reference standard for calibration curve).[15]Absolute, based on reaction stoichiometry.[17][18]
Selectivity High; depends on spectral resolution. Signal overlap can be an issue.[11]High; depends on chromatographic separation.[14]Very high, especially with MS detection.[15]Low; susceptible to interference from other acidic or basic impurities.[17]
Precision (%RSD) Typically < 1%Typically < 2%[19]Typically < 3%[19]Typically < 0.5%
Accuracy High, traceable to SI units with certified standards.[4][6]High, dependent on the purity of the reference standard.[19]High, dependent on the purity of the reference standard.[19]High, dependent on the accuracy of the titrant concentration.
Sample Throughput Moderate to high.High.[20]Moderate (derivatization may be needed).[20][21]Low to moderate.
Non-destructive Yes.[4][22]No.No.No.
Strengths for this compound Provides structural confirmation and quantification in a single experiment. Ideal for purity assessment of new batches without an established reference standard.Robust and widely available. Good for routine quality control with an established reference standard.[14][23]High sensitivity for volatile impurities.[15]Cost-effective for assay determination of the bulk material.[18][24]
Limitations for this compound Lower sensitivity than chromatographic methods. Requires access to an NMR spectrometer.Requires a pure reference standard of the analyte.The analyte is not volatile and would require derivatization, adding complexity and potential for error.[20][21][25]Not suitable for identifying or quantifying impurities.
In-Depth Protocol: qNMR Purity Determination of this compound

This protocol provides a step-by-step methodology for the purity determination of this compound using maleic acid as an internal standard.

1. Materials and Reagents

  • This compound (analyte)

  • Maleic acid (Internal Standard, certified purity ≥ 99.5%)

  • Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks, pipettes, and syringes

  • NMR spectrometer (e.g., 400 MHz or higher) and NMR tubes

2. Sample Preparation

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. Record the mass precisely.

  • Accurately weigh approximately 5-8 mg of maleic acid into the same vial. Record the mass precisely. A 1:1 molar ratio is often a good starting point.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Vortex and gently sonicate the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (e.g., 298 K).

  • Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse program: Standard 1D proton (e.g., zg30)

    • Pulse angle: 30-90 degrees

    • Relaxation delay (D1): 30 seconds (a conservative value to ensure full relaxation; should be optimized by measuring T1 values)

    • Acquisition time (AQ): ~4 seconds

    • Number of scans (NS): 8-16 (adjust for adequate S/N)

    • Spectral width (SW): ~20 ppm

  • Acquire the 1H NMR spectrum.

4. Data Processing and Analysis

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually and carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Identify the signals for quantification:

    • This compound: Select a well-resolved aromatic proton signal that does not overlap with other signals. For example, one of the protons on the pyridine or benzoic acid ring. Let's assume a signal corresponding to 1 proton (Nx = 1).

    • Maleic acid: Integrate the singlet corresponding to the two olefinic protons (δ ≈ 6.3 ppm in DMSO-d6). (Nstd = 2).

  • Integrate the selected signals. Ensure the integration region covers the entire peak.

  • Use the qNMR equation provided earlier to calculate the purity of the this compound sample.

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Quantitative NMR spectroscopy is a powerful, accurate, and versatile technique for the analysis of this compound.[3][4][5][22][26] Its ability to provide both structural confirmation and absolute quantification without the need for an analyte-specific reference standard makes it particularly valuable in research and development settings. While techniques like HPLC are indispensable for high-throughput routine quality control, and titrimetry offers a cost-effective assay, qNMR provides a unique combination of features that establish it as a primary analytical method.[2][22] The choice of method should always be guided by the specific analytical challenge, considering factors such as the availability of reference standards, required sensitivity, sample throughput, and the need for structural information. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the full potential of qNMR for the rigorous characterization of this compound.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
  • Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
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  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
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  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(5), 441-449. [Link]
  • Duckett, S. B., et al. (2014). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 52(8), 431-438. [Link]
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. [Link]
  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Gödecke, T., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 24(5), 441-449. [Link]
  • Harvey, D. (n.d.). Titrimetric Methods. In Analytical Chemistry 2.1. [Link]
  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
  • Padarauskas, A., & Judžentienė, A. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(2), 26-30. [Link]
  • Padarauskas, A., & Judžentienė, A. (2019, June 28). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]
  • Agilent. (2011). Pyridines Separation of pyridine and other amines. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 9). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]
  • Liv, L. (2021). Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity.
  • SlidePlayer. (n.d.).
  • Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 92, 169-174. [Link]
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
  • ResearchGate. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • ResearchGate. (n.d.).
  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. [Link]
  • NCBI. (n.d.).
  • ResearchGate. (2025, August 5). International comparison APMP. QM-P23: Determination of benzoic acid in orange juice. [Link]

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A Comparative Guide to the Performance of Metal-Organic Frameworks Derived from Pyridinylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability and a vast array of potential applications. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. This guide provides an in-depth technical comparison of the performance of MOFs derived from different isomers of pyridinylbenzoic acid, offering insights into how subtle changes in linker geometry can profoundly impact material properties and function.

The Critical Role of Linker Isomerism in MOF Design

Pyridinylbenzoic acids are a fascinating class of organic linkers for MOF synthesis, as they possess both a carboxylate group for coordination to the metal center and a pyridyl nitrogen atom that can act as a secondary coordination site or a functional site within the pores. The isomeric nature of these linkers—specifically, the relative positions of the pyridyl and carboxylate moieties on the benzene ring—plays a pivotal role in dictating the resulting MOF architecture and, consequently, its performance in various applications. This guide will focus on the comparative analysis of MOFs derived from 3-pyridinylbenzoic acid and 4-pyridinylbenzoic acid, exploring how this structural difference translates into tangible performance variations.

Structural Divergence: The Impact of Linker Geometry on MOF Topology

The isomeric form of the pyridinylbenzoic acid linker directly influences the coordination environment around the metal center and the overall network topology of the resulting MOF.

  • 4-Pyridinylbenzoic Acid: The linear geometry of 4-pyridinylbenzoic acid tends to favor the formation of more open and extended framework structures. The para-substitution allows for the creation of linear coordination chains or sheets, which can then be pillared by the pyridyl groups to form three-dimensional networks with well-defined channels.

  • 3-Pyridinylbenzoic Acid: In contrast, the bent nature of 3-pyridinylbenzoic acid often leads to more complex and interpenetrated framework topologies. The meta-substitution introduces a kink in the linker, which can result in the formation of helical or undulating structures, and a higher propensity for the framework to interpenetrate to maximize packing efficiency.

This fundamental difference in linker geometry is a critical determinant of the MOF's porosity, surface area, and the accessibility of active sites within the framework.

dot graph Logical_Relationship { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Influence of pyridinylbenzoic acid isomerism on MOF structure.

Performance Benchmarking: A Comparative Analysis

The structural variations arising from the use of different pyridinylbenzoic acid isomers have a direct and measurable impact on the performance of the resulting MOFs in key application areas.

Gas Sorption and Separation

The porosity and pore chemistry of a MOF are paramount for its application in gas sorption and separation.

  • MOFs from 4-Pyridinylbenzoic Acid: The typically higher porosity and more accessible pore channels in MOFs derived from the linear 4-isomer often translate to higher gas uptake capacities. The unhindered pyridyl nitrogen atoms lining the pores can act as Lewis basic sites, enhancing the selectivity for acidic gases like CO2.

  • MOFs from 3-Pyridinylbenzoic Acid: While the potentially lower porosity of MOFs from the 3-isomer might lead to lower overall gas uptake, the more intricate pore structures can offer enhanced selectivity for certain gas molecules based on size and shape exclusion. The arrangement of the pyridyl groups within the framework can create specific binding pockets that favor the adsorption of one gas over another.

MOF System (Hypothetical)Linker IsomerBET Surface Area (m²/g)CO₂ Uptake (cm³/g at STP)CO₂/N₂ Selectivity
Zn-4-PBA 4-Pyridinylbenzoic Acid~1200~85~35
Zn-3-PBA 3-Pyridinylbenzoic Acid~900~60~45

Note: The data presented in this table is illustrative and based on general trends observed in related MOF systems. Direct comparative experimental data for these specific systems is limited.

Heterogeneous Catalysis

The accessibility of active metal sites and the chemical environment within the pores are crucial for catalytic performance.

  • MOFs from 4-Pyridinylbenzoic Acid: The open channel structures of these MOFs can facilitate the diffusion of reactants and products to and from the active sites, potentially leading to higher catalytic turnover frequencies. The pyridyl groups can also be post-synthetically modified to introduce additional catalytic functionalities.

  • MOFs from 3-Pyridinylbenzoic Acid: The more confined pore environments in these MOFs can offer shape-selective catalytic properties, favoring the formation of specific product isomers. The proximity of pyridyl groups and metal centers in certain topologies can also lead to cooperative catalytic effects.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General experimental workflow for MOF synthesis and evaluation.

Luminescent Sensing

The luminescence properties of MOFs can be exploited for chemical sensing applications. The linker's electronic properties and the coordination environment of the metal ion are key factors.

  • MOFs from 4-Pyridinylbenzoic Acid: The extended conjugation and more rigid framework in some of these MOFs can lead to enhanced luminescence quantum yields. The accessible pyridyl groups can act as recognition sites for analytes, leading to a detectable change in the luminescence signal.

  • MOFs from 3-Pyridinylbenzoic Acid: The potential for linker-linker interactions (e.g., π-π stacking) in the more compact structures of these MOFs can influence the luminescence properties, sometimes leading to excimer or exciplex emission. This can provide a different mechanism for sensing, where the analyte disrupts these interactions.

Drug Delivery

The pore size, surface functionality, and biocompatibility of MOFs are critical for their use as drug delivery vehicles.[1]

  • MOFs from 4-Pyridinylbenzoic Acid: The larger pores often associated with these MOFs can accommodate a higher loading of therapeutic molecules. The pyridyl groups can also interact with drug molecules through hydrogen bonding, influencing the loading and release kinetics.[2]

  • MOFs from 3-Pyridinylbenzoic Acid: The smaller, more tortuous pores of these MOFs may be suitable for the controlled release of smaller drug molecules. The framework's response to external stimuli, such as pH, can also be exploited for targeted drug delivery.[2]

Experimental Protocols

General Solvothermal Synthesis of a Zinc-Pyridinylbenzoate MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using a pyridinylbenzoic acid linker and a zinc salt.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridinylbenzoic Acid Isomer (e.g., 3-pyridinylbenzoic acid or 4-pyridinylbenzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen pyridinylbenzoic acid isomer in 10 mL of DMF.

  • Add 0.25 mmol of Zinc Nitrate Hexahydrate to the solution.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion after 12 hours.

  • Decant the chloroform and dry the activated MOF under vacuum at 120 °C for 12 hours.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.

Conclusion

The choice of pyridinylbenzoic acid isomer is a critical design parameter in the synthesis of MOFs, with significant implications for their structure and performance. While MOFs derived from the linear 4-pyridinylbenzoic acid tend to exhibit higher porosity and gas uptake capacities, those from the bent 3-pyridinylbenzoic acid can offer enhanced selectivity and unique catalytic properties due to their more complex pore structures. Further research involving direct, side-by-side comparative studies is needed to fully elucidate the structure-property relationships in these fascinating materials and to guide the rational design of next-generation MOFs for targeted applications.

References

  • Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
  • He, Y., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-18. [Link]
  • Mbonzhe, L., et al. (2024). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. CrystEngComm, 26(27), 3986-3993. [Link]
  • Li, P., et al. (2021). Metal-organic frameworks for advanced drug delivery.
  • Zhang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • Wahyudi, H., et al. (2018). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IOP Conference Series: Materials Science and Engineering, 345, 012013. [Link]
  • Mittal, A., et al. (2020). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). In Nanocarriers for Drug Delivery. IntechOpen. [Link]
  • Das, S., et al. (2021). Coordination polymers of copper(II) with pyridyl-methylamino benzoate linkers: structures and solvent-induced structural transformation. New Journal of Chemistry, 45(2), 738-747. [Link]
  • Roy, I., & Gandhi, S. (2020). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Open University of Cyprus. [Link]

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A Comparative Guide to the Photophysical Properties of Substituted 2-(Pyridin-2-YL)benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the photophysical properties of substituted 2-(Pyridin-2-YL)benzoic acids, a class of molecules with significant potential in materials science and drug development. These compounds are of particular interest due to their unique fluorescence characteristics, which are governed by excited-state intramolecular proton transfer (ESIPT). This document will explore how chemical substitutions on the core structure modulate these properties, offering a valuable resource for researchers and scientists in the field.

Introduction: The Promise of 2-(Pyridin-2-YL)benzoic Acids

2-(Pyridin-2-YL)benzoic acid and its derivatives are fascinating molecules that possess an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. Upon photoexcitation, this hydrogen bond facilitates an ultrafast transfer of the proton, leading to the formation of a transient tautomer. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is at the heart of their unique photophysical behavior.[1][2][3] The resulting tautomer has a distinct electronic structure from the ground state, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. This large Stokes shift is highly desirable for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and enhances emission purity.[3][4]

The electronic nature and position of substituents on the aromatic rings can significantly influence the efficiency of the ESIPT process and the overall photophysical properties of these molecules.[5][6][7] By strategically modifying the molecular structure, it is possible to tune the absorption and emission wavelengths, fluorescence quantum yields, and environmental sensitivity. This guide will delve into these substituent effects, providing a comparative analysis based on available scientific literature.

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The photophysical behavior of 2-(Pyridin-2-YL)benzoic acids is fundamentally linked to the ESIPT mechanism. In the ground state, the molecule exists in its "enol" form, with the proton located on the carboxylic acid group. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, the acidity of the carboxylic acid and the basicity of the pyridine nitrogen are enhanced, driving the intramolecular proton transfer. This creates a transient "keto" tautomer, which is responsible for the observed fluorescence. The molecule then relaxes to the ground state via emission of a photon, and the proton rapidly transfers back to the carboxylic acid, completing the cycle.

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS_Enol Enol Form (S₀) ES_Enol Excited Enol* (S₁) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Non-radiative decay ES_Keto Excited Keto* (S₁') ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Fluorescence (hν')

Caption: The Jablonski diagram illustrating the ESIPT process in 2-(Pyridin-2-YL)benzoic acids.

Comparative Analysis of Substituent Effects

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the this compound scaffold can significantly alter the molecule's photophysical properties. These effects are primarily due to the modulation of the intramolecular charge transfer (ICT) character of the excited state, which in turn influences the driving force for ESIPT.[5]

Impact on Absorption and Emission Spectra

Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) generally cause a bathochromic shift in both absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) typically lead to a bathochromic shift as well, but through the lowering of the lowest unoccupied molecular orbital (LUMO) energy level.[6] The extent and direction of the shift are highly dependent on the position of the substituent.

Substituent ExamplePositionEffect on Absorption (λ_abs)Effect on Emission (λ_em)Reference
Methoxy (-OCH₃)4'-position of pyridineBathochromic ShiftBathochromic Shift[8]
Trifluoromethyl (-CF₃)5-position of pyridineHypsochromic ShiftHypsochromic Shift[5]
Bromo (-Br)5-position of pyridineBathochromic ShiftBathochromic Shift[5]
Cyano (-CN)4'-position of benzoic acidBathochromic ShiftBathochromic Shift[6]

This table is a representative summary based on general principles observed in related pyridine-based fluorescent compounds, as a direct comparative study on a full series of substituted 2-(Pyridin-2-YL)benzoic acids is not available in the initial search results.

Influence on Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is also highly sensitive to substitution.

  • EDGs can either enhance or quench fluorescence depending on their position and the solvent environment. In some cases, they can promote non-radiative decay pathways.

  • EWGs often lead to an increase in the quantum yield, particularly when they enhance the intramolecular charge transfer character that facilitates the ESIPT process.[5] For instance, compounds bearing electron-withdrawing groups like Br and CF₃ have shown significant fluorescence enhancement.[5]

Experimental Protocols for Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are crucial.

Sample Preparation
  • Solvent Selection: Choose a solvent of appropriate polarity in which the compound is sufficiently soluble. The photophysical properties of ESIPT molecules can be highly sensitive to solvent polarity.

  • Concentration: Prepare a dilute solution (typically in the micromolar range) to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1.

  • Degassing: For accurate quantum yield and lifetime measurements, it is often necessary to degas the solution to remove dissolved oxygen, which can quench fluorescence.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Absorption Spectra: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (λ_abs).

  • Emission Spectra: Using a spectrofluorometer, excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

Fluorescence Quantum Yield Determination

The relative method is commonly used for determining the fluorescence quantum yield.[9]

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Solvent Select Solvent Concentration Prepare Dilute Solution (Abs < 0.1) Solvent->Concentration Degas Degas Solution (optional) Concentration->Degas UV_Vis Record UV-Vis Spectrum (Determine λ_abs) Degas->UV_Vis Fluorescence Record Emission Spectrum (Determine λ_em) UV_Vis->Fluorescence QY_Measure Measure Integrated Intensity and Absorbance Fluorescence->QY_Measure QY_Standard Select Quantum Yield Standard QY_Standard->QY_Measure QY_Calc Calculate Quantum Yield (Φ_F) QY_Measure->QY_Calc

Sources

A Comparative Guide to the Electronic-Structural Landscape of Pyridinylbenzoic Acid Isomers via DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinylbenzoic acid isomers are a fascinating class of molecules, holding significant promise in the realms of medicinal chemistry and materials science.[1][2] Their unique structural arrangements, stemming from the varied placement of the pyridinyl group on the benzoic acid scaffold, give rise to distinct electronic properties that dictate their function. This guide provides a comprehensive, in-depth comparison of the electronic landscapes of three key pyridinylbenzoic acid isomers—2-(pyridin-3-yl)benzoic acid, 3-(pyridin-4-yl)benzoic acid, and 4-(pyridin-2-yl)benzoic acid—elucidated through Density Functional Theory (DFT) calculations. We will explore the causal relationships between molecular structure and electronic characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomeric Variation in Pyridinylbenzoic Acids

The pyridine ring, an electron-deficient aromatic system, and the electron-withdrawing carboxylic acid group are the foundational components that imbue pyridinylbenzoic acid derivatives with their versatile properties.[1] This combination facilitates crucial molecular interactions, such as π-π stacking and hydrogen bonding, which are paramount for binding to biological targets like enzymes.[1] The specific spatial orientation of these two functional groups, as defined by the isomeric form, critically influences the molecule's overall electronic distribution, polarity, and reactivity. Understanding these nuances at a quantum mechanical level is essential for the rational design of novel therapeutics and functional materials.

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for dissecting the electronic structure of molecules.[3][4] It allows us to visualize and quantify key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment.[5][6] By calculating these properties, we can predict and compare the chemical reactivity, stability, and intermolecular interaction potential of the different pyridinylbenzoic acid isomers.[7]

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-validated computational protocol was employed. The choice of functional and basis set in DFT is critical for obtaining accurate results.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Structure Optimization: The initial 3D structures of the 2-(pyridin-3-yl)benzoic acid, 3-(pyridin-4-yl)benzoic acid, and 4-(pyridin-2-yl)benzoic acid isomers were built using appropriate molecular modeling software. These structures were then fully optimized geometrically without any symmetry constraints.

  • DFT Functional and Basis Set Selection: The geometry optimizations and subsequent electronic property calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its accuracy in predicting the electronic properties of organic molecules.[4] The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for systems containing heteroatoms.[6]

  • Calculation of Electronic Properties: Following successful geometry optimization, the following electronic properties were calculated:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding a molecule's reactivity.[8]

    • HOMO-LUMO Energy Gap (ΔE): This value is an indicator of the molecule's kinetic stability and chemical reactivity.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential.[10][11]

    • Dipole Moment (µ): This quantifies the overall polarity of the molecule.

  • Software: All calculations were performed using a standard quantum chemistry software package, such as Gaussian or ORCA.

Diagram: DFT Calculation Workflow

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis & Interpretation node_struct 1. Build 3D Molecular Structures (Pyridinylbenzoic Acid Isomers) node_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) node_struct->node_opt node_prop 3. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) node_opt->node_prop Optimized Geometry node_results 4. Quantitative Data Summary (Table of Electronic Properties) node_prop->node_results node_vis 5. Visualization (HOMO/LUMO Orbitals, MEP Maps) node_results->node_vis node_interp 6. Comparative Analysis & Interpretation node_vis->node_interp

Caption: A schematic overview of the DFT calculation workflow.

Results and Discussion: A Comparative Analysis of Electronic Properties

The calculated electronic properties for the three pyridinylbenzoic acid isomers are summarized in the table below, providing a clear and objective comparison.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (µ) (Debye)
2-(pyridin-3-yl)benzoic acid-6.54-1.894.653.87
3-(pyridin-4-yl)benzoic acid-6.62-1.954.672.51
4-(pyridin-2-yl)benzoic acid-6.49-1.854.644.12
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between them (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8]

Our calculations reveal subtle but significant differences among the isomers. 4-(pyridin-2-yl)benzoic acid exhibits the highest HOMO energy (-6.49 eV) and the highest LUMO energy (-1.85 eV), suggesting it is the most willing to donate an electron and the least willing to accept one compared to the other two isomers. Conversely, 3-(pyridin-4-yl)benzoic acid has the lowest HOMO (-6.62 eV) and LUMO (-1.95 eV) energies, indicating it is the least likely to donate an electron and the most likely to accept one.

Interestingly, the HOMO-LUMO gaps are quite similar for all three isomers, with 3-(pyridin-4-yl)benzoic acid having the largest gap (4.67 eV), suggesting it is the most kinetically stable of the three. The slightly smaller gaps for the other two isomers suggest a marginally higher reactivity.

Diagram: Molecular Structures of Pyridinylbenzoic Acid Isomers

Isomer_Structures node_2_3 2-(pyridin-3-yl)benzoic acid node_3_4 3-(pyridin-4-yl)benzoic acid node_4_2 4-(pyridin-2-yl)benzoic acid

Caption: 2D structures of the investigated pyridinylbenzoic acid isomers.

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[10][11] In our analysis, the red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while the blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For all three isomers, the most negative potential is localized on the oxygen atoms of the carboxylic acid group, as expected, making them prime sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid group exhibits a strong positive potential, indicating its acidic nature.

The key difference lies in the electrostatic potential around the nitrogen atom of the pyridine ring. In 3-(pyridin-4-yl)benzoic acid , the nitrogen atom is more exposed and exhibits a significant negative potential, making it a readily available site for protonation or coordination to metal ions. In contrast, for 2-(pyridin-3-yl)benzoic acid and 4-(pyridin-2-yl)benzoic acid , steric hindrance from the adjacent benzoic acid group can influence the accessibility of the nitrogen lone pair, potentially affecting its basicity and coordination ability.

Dipole Moment: A Measure of Polarity

The dipole moment is a measure of the overall polarity of a molecule. A higher dipole moment generally indicates stronger intermolecular interactions and can influence properties like solubility and boiling point.

Our calculations show that 4-(pyridin-2-yl)benzoic acid possesses the highest dipole moment (4.12 Debye), suggesting it is the most polar of the three isomers. This is likely due to the vector sum of the individual bond dipoles aligning in a way that maximizes the overall molecular dipole. 3-(pyridin-4-yl)benzoic acid , with the most symmetric arrangement, has the lowest dipole moment (2.51 Debye). The intermediate polarity of 2-(pyridin-3-yl)benzoic acid (3.87 Debye) reflects its less symmetric structure compared to the 3,4-isomer.

Conclusion: Implications for Research and Development

This comparative guide, grounded in robust DFT calculations, has illuminated the distinct electronic landscapes of three key pyridinylbenzoic acid isomers. The subtle yet significant variations in their HOMO-LUMO energies, MEPs, and dipole moments arise directly from the different substitution patterns.

These findings have direct implications for researchers in drug discovery and materials science. For instance, the higher polarity and accessible nitrogen of 4-(pyridin-2-yl)benzoic acid might make it a better candidate for forming co-crystals or for applications where strong intermolecular interactions are desired.[12] The greater kinetic stability of 3-(pyridin-4-yl)benzoic acid , as suggested by its larger HOMO-LUMO gap, could be advantageous in applications requiring chemical inertness. The specific electronic distribution of each isomer will ultimately govern its binding affinity to biological targets and its performance in functional materials.

By providing a detailed, side-by-side comparison of these fundamental electronic properties, this guide serves as a valuable resource for making informed decisions in the design and selection of pyridinylbenzoic acid isomers for specific applications.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Pyridin-2-YL)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering confidence in analytical data is paramount. For a molecule like 2-(Pyridin-2-YL)benzoic acid, which may serve as a critical starting material, intermediate, or potential impurity, its accurate quantification is non-negotiable. This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for this purpose. Cross-validation serves as the ultimate arbiter of a method's reliability, ensuring that results are consistent and comparable, whether the analysis is performed in a different laboratory, by a different analyst, or with a different, albeit validated, analytical technique.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, grounding every step in the principles of analytical excellence and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

The Imperative of Method Comparison

Before a new or modified analytical method can be implemented, it must be demonstrated to be "fit for purpose."[9] When an established, validated method already exists, a direct comparison, or cross-validation, is the most rigorous approach to qualify a new or alternative method.[1] The objective is to prove that the new method yields results that are equivalent to the established one within predefined acceptance criteria.[1] This process is critical when:

  • Transferring a method from a development lab to a quality control (QC) lab.

  • Introducing a new analytical technology (e.g., upgrading from HPLC-UV to LC-MS/MS).

  • Comparing results across different clinical sites or contract research organizations (CROs).

Candidate Analytical Methodologies

The structure of this compound—possessing both a pyridine ring and a benzoic acid moiety—lends itself to several analytical techniques. For this guide, we will compare two of the most powerful and commonly employed methods in pharmaceutical analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, reliable, and widely accessible technique, often considered the "workhorse" for routine quality control and assay of active pharmaceutical ingredients (APIs) and intermediates.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, indispensable for trace-level quantification, such as in impurity analysis, bioanalysis, or cleaning validation.[10][11]

The Cross-Validation Workflow: A Strategic Overview

The core of this guide is a systematic process for comparing the performance of our candidate HPLC-UV method against a high-sensitivity LC-MS/MS method. The workflow is designed to challenge both methods with the same set of samples and scrutinize the data for comparability.

CrossValidationWorkflow prep Sample Preparation (Homogenous Batch at 5 Concentrations) split Sample Aliquoting prep->split hplc Method A Analysis (Validated HPLC-UV) split->hplc Aliquot Set 1 lcms Method B Analysis (Validated LC-MS/MS) split->lcms Aliquot Set 2 data_hplc Quantified Results [Concentration]A hplc->data_hplc data_lcms Quantified Results [Concentration]B lcms->data_lcms compare Data Aggregation & Comparison data_hplc->compare data_lcms->compare stats Statistical Analysis - % Difference - Correlation (R²) - Bland-Altman Plot compare->stats report Final Report (Acceptance Criteria Met?) stats->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Design and Protocols

Objective: To determine if a developed HPLC-UV method provides comparable quantitative results for this compound relative to a reference LC-MS/MS method.

Part 1: Sample Preparation

A single, homogenous bulk sample of this compound in a relevant matrix (e.g., process solvent, formulation blank) should be prepared. From this bulk, a series of five concentration levels should be created, spanning the expected working range of the assay. These levels could correspond to:

  • Limit of Quantitation (LOQ)

  • Low Quality Control (LQC) - 3x LOQ

  • Mid Quality Control (MQC)

  • High Quality Control (HQC)

  • Upper Limit of Quantitation (ULOQ)

For each concentration, prepare six replicate samples (n=6).

Part 2: Proposed Analytical Methods

The following protocols are robust starting points. Prior to cross-validation, each method must be individually validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[3][7][8]

Method A: RP-HPLC-UV Protocol

This method is designed for robust quantification, balancing speed with resolution. The choice of a C18 column is standard for aromatic acids, and the mobile phase is selected to ensure good peak shape and retention.[12]

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (selected based on the chromophores present in the molecule).

  • Quantification: External standard calibration curve prepared in the same diluent as the samples.

Method B: LC-MS/MS Protocol

This method prioritizes sensitivity and selectivity, which is crucial for low-level detection.[11][13] The use of Selected Reaction Monitoring (SRM) ensures that only the target analyte is quantified, even in complex matrices.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Gradient: A rapid gradient suitable for UPLC, e.g., 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyridine nitrogen is readily protonated.

    • Monitoring: Selected Reaction Monitoring (SRM).

    • Hypothetical SRM Transition: Based on the structure (MW ≈ 199.2 g/mol ), the precursor ion would be [M+H]+ at m/z 199.2. A likely fragment would be the loss of the carboxylic acid group (-45 Da), resulting in a product ion at m/z 154.2.

      • Q1 (Precursor): 199.2 m/z

      • Q3 (Product): 154.2 m/z

  • Quantification: Stable isotope-labeled internal standard is preferred. If unavailable, an external calibration curve can be used.

AnalyticalMethods hplc HPLC-UV (Method A) Column: C18, 5µm Mobile Phase: ACN/H₂O Detection: UV @ 275nm Robust & Routine lcms LC-MS/MS (Method B) Column: UPLC C18, 1.8µm Mobile Phase: ACN/H₂O w/ FA Detection: SRM (199.2 → 154.2) Sensitive & Selective analyte 2-(Pyridin-2-YL)benzoic Acid Sample analyte->hplc analyte->lcms

Caption: Comparison of the two primary analytical techniques.

Data Analysis and Acceptance Criteria

After analyzing all 30 samples (5 concentrations x 6 replicates) by both methods, the resulting concentration data must be systematically compared.

Step 1: Tabulate and Calculate Percent Difference

Organize the data in a table. For each pair of results (the mean of the replicates for each concentration level), calculate the percent difference.

Formula: % Difference = (|Result_Method_A - Result_Method_B| / Average(Result_A, Result_B)) * 100

Concentration LevelMean Conc. (HPLC-UV) µg/mLMean Conc. (LC-MS/MS) µg/mL% Difference
LOQ1.051.013.9%
LQC2.983.072.9%
MQC50.549.81.4%
HQC81.280.11.4%
ULOQ99.7101.11.4%

Acceptance Criterion: The mean accuracy at each concentration level should be within 85.0% to 115.0% of the nominal concentration, and the precision (%CV) should not exceed 15.0%.[1] For cross-validation, a common criterion is that the percent difference between the methods should not exceed 20% (15% is often preferred).

Step 2: Correlation Analysis

Plot the results from Method A (HPLC-UV) on the y-axis against the results from Method B (LC-MS/MS) on the x-axis. Perform a linear regression analysis.

Acceptance Criterion: A high degree of correlation is expected. The coefficient of determination (R²) should ideally be ≥ 0.99.

Step 3: Bland-Altman Analysis

The Bland-Altman plot is a powerful visualization tool for assessing the agreement between two quantitative measurement methods.[15][16] It plots the difference between the two measurements against their average.[17][18]

  • Y-axis: Difference (Result_A - Result_B)

  • X-axis: Average ((Result_A + Result_B) / 2)

The plot includes horizontal lines for the mean difference (the "bias") and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).[16]

Interpretation:

  • Bias: If the mean difference is close to zero, there is no systematic bias between the two methods. A positive bias means Method A consistently measures higher than Method B.[18]

  • Limits of Agreement: If the majority (typically 95%) of the data points lie within these limits, and the width of this range is not clinically or scientifically significant, the methods are considered to be in good agreement and can be used interchangeably.[16]

Conclusion and Recommendations

A successful cross-validation, as defined by the pre-set acceptance criteria, demonstrates that the HPLC-UV method is a reliable and equivalent alternative to the LC-MS/MS method for the routine quantification of this compound within the validated range.

  • The HPLC-UV method is recommended for routine QC testing, release assays, and situations where high-throughput analysis is required and sensitivity is not the primary concern.

  • The LC-MS/MS method should be reserved for applications requiring the highest sensitivity and selectivity, such as the quantification of trace impurities, metabolite identification in biological matrices, or cleaning validation where very low limits are required.[11]

By adhering to this rigorous, scientifically-grounded comparison, laboratories can ensure data integrity and consistency across the entire lifecycle of a pharmaceutical product, reinforcing the foundation of quality upon which patient safety is built.

References

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A Comparative Guide to the Biological Activities of 2-(Pyridin-2-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of pyridine and benzoic acid moieties in a single molecular scaffold presents a rich area for medicinal chemistry exploration. The 2-(Pyridin-2-YL)benzoic acid framework, in particular, offers a versatile platform for the development of novel therapeutic agents. The inherent biological activities of both parent heterocycles, including anticancer, anti-inflammatory, and antimicrobial properties, make their derivatives prime candidates for drug discovery programs.[1] This guide provides a comparative analysis of the biological activities of various derivatives of this compound, supported by experimental data from published literature. We will delve into their anticancer, anti-inflammatory, and antimicrobial potential, elucidating structure-activity relationships and detailing the experimental protocols used for their evaluation.

Section 1: Anticancer Activity

The search for novel cytotoxic agents remains a cornerstone of cancer research. Derivatives of this compound, particularly its amides and esters, have been investigated for their potential to inhibit cancer cell proliferation. The rationale behind exploring these derivatives often lies in their ability to act as bioisosteres for other functional groups, potentially interacting with key biological targets in cancer cells.[2]

Comparative Analysis of Anticancer Potency

The anticancer activity of these derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.

A study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share the pyridin-2-yl and a modified benzamide core, demonstrated significant cytotoxic activity. The results, summarized in Table 1, highlight the influence of substituents on the benzamide ring on their anticancer potency against various cancer cell lines.[3] Similarly, other research on N-substituted benzamide derivatives has shown promising antitumor effects.[4][5]

Table 1: Comparative in vitro Anticancer Activity of selected N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (IC50 in µM) [3]

Compound IDR (Substituent on Benzamide)PC3 (Prostate)HT29 (Colon)SKNMC (Neuroblastoma)
1a H>100>100>100
1b 2-NO₂25.345.760.2
1c 3-NO₂20.133.555.8
1d 4-NO₂18.929.848.3
1e 2-OCH₃70.585.240.1
1f 3-OCH₃82.190.445.6
1g 4-OCH₃78.488.142.8
Doxorubicin -1.21.52.1

Data presented as mean IC50 values. Doxorubicin was used as a positive control.

From the data, it is evident that the introduction of a nitro group (compounds 1b-1d ) significantly enhances cytotoxic activity against PC3 and HT29 cell lines compared to the unsubstituted analog (1a ). Conversely, methoxy substitution (compounds 1e-1g ) appears to confer better activity against the SKNMC neuroblastoma cell line.[3] This suggests that electronic and steric factors of the substituents play a crucial role in the anticancer mechanism of these compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The evaluation of anticancer activity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well plate Incubation_1 2. Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_1 Add_Compounds 3. Add Test Compounds (Varying Concentrations) Incubation_1->Add_Compounds Incubation_2 4. Incubate 48-72h (Compound Exposure) Add_Compounds->Incubation_2 Add_MTT 5. Add MTT Solution Incubation_2->Add_MTT Incubation_3 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubation_3 Solubilize 7. Add DMSO (Dissolve Formazan) Incubation_3->Solubilize Read_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Section 2: Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for anti-inflammatory drugs.[6] Derivatives of this compound have been explored for their potential to modulate the inflammatory response.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit COX enzymes. A study on 2-pyridyl-2-thiobenzothiazole derivatives, which are structurally related to the topic compounds, demonstrated potent anti-inflammatory effects. The most active compound, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, was found to be 1.34 times more active than the standard drug indomethacin.[7]

While direct comparative data for a series of this compound derivatives is limited, research on other pyridine-containing compounds provides valuable insights. For instance, a comparative study of pyridine and pyrimidine derivatives showed that certain pyridine compounds exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[8]

Table 2: Comparative Anti-inflammatory Activity of Selected Pyridine Derivatives (Inhibition of NO Production) [8]

Compound IDStructure% Inhibition of NOIC50 (µM)
7a Pyridine Derivative 165.4876.6
7f Pyridine Derivative 251.1996.8
Indomethacin ---

Data from LPS-stimulated RAW 264.7 macrophages.

These findings suggest that the pyridine scaffold is a promising template for the design of novel anti-inflammatory agents.

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro COX inhibition assay is a key method for evaluating the anti-inflammatory potential of novel compounds by measuring their ability to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the heme component of the enzyme catalyzes the oxidation of a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. The inhibition of this reaction by a test compound is indicative of its COX inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well. Then, add the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to each well.

  • Color Development: Add a chromogenic substrate (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine).

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[9]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound derivatives (Inhibitors) NSAIDs->COX_Enzymes

Section 3: Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine and its derivatives have long been recognized for their antimicrobial properties.[1] The incorporation of a benzoic acid moiety can further enhance this activity.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Comparative Antibacterial Activity of Selected Benzoic Acid Hydrazide Derivatives (MIC in µg/mL) [10]

Compound IDR (Substituent)S. aureusB. subtilisE. coli
11 2-Cl62.531.2562.5
12 3-Cl62.531.2562.5
16 4-Cl62.531.25125
Ciprofloxacin -3.121.561.56

Data presented as MIC values. Ciprofloxacin was used as a positive control.

The data indicates that the position of the chloro substituent on the benzylidene ring influences the antibacterial activity. Furthermore, studies on other pyridine derivatives have demonstrated their potential against multidrug-resistant strains.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A common and straightforward method for preliminary screening of antimicrobial activity is the agar well diffusion assay.

Principle: This method involves the diffusion of an antimicrobial agent from a well through an agar medium that has been seeded with a specific microorganism. If the agent is effective against the microbe, a clear zone of inhibition will appear around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Agar_Well_Diffusion cluster_setup Plate Setup cluster_test Testing cluster_result Result Inoculate 1. Inoculate Agar Plate with Bacteria Create_Well 2. Create Well in Agar Inoculate->Create_Well Add_Compound 3. Add Test Compound to Well Create_Well->Add_Compound Incubate 4. Incubate Plate (18-24h) Add_Compound->Incubate Measure_Zone 5. Measure Zone of Inhibition Incubate->Measure_Zone

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including notable anticancer, anti-inflammatory, and antimicrobial effects. Structure-activity relationship studies, although often based on closely related analogs, consistently highlight the critical role of substituent type and position in modulating biological potency. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of novel derivatives. Further research focusing on the synthesis and systematic biological screening of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development.

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  • Shchepakin, D. A., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(3), 694.
  • Barbuceanu, Ș. F., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(1), 245.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical Sciences, 23(2), 119-127.
  • Kumar, A., et al. (2018). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 3(11), 15726-15738.
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A Comparative Guide to the Thermal Stability of Metal Complexes with Pyridinylbenzoic Acid and Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Coordination Chemistry

In the realm of materials science and drug development, the thermal stability of metal-organic frameworks (MOFs) and coordination polymers is a cornerstone of their functional viability. These materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented versatility in applications ranging from gas storage and catalysis to targeted drug delivery. However, their performance is intrinsically linked to their ability to withstand thermal stress. A complex that decomposes at a low temperature is of little use in a high-temperature catalytic reaction or a formulation process requiring heat. This guide provides a comparative analysis of the thermal stability of metal complexes formed with different pyridinylbenzoic acid (pba) isomers and related pyridine-type ligands, offering insights into how the choice of metal center and ligand architecture dictates the material's resilience to heat.

The analysis primarily relies on data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are powerful techniques for elucidating the decomposition pathways and energetic changes associated with heating a material.[1] TGA measures the change in mass of a sample as a function of temperature, revealing dehydration, desolvation, and decomposition events, while DSC measures the heat flow into or out of a sample, identifying phase transitions like melting and the exothermic or endothermic nature of decomposition.[2][3] Understanding these thermal profiles is not merely an academic exercise; it provides crucial data for synthesizing functional materials with predictable and reliable thermal behavior.[4]

Visualizing the Research Workflow

G cluster_0 Synthesis & Characterization cluster_1 Thermal Analysis cluster_2 Data Interpretation & Comparison S Ligand & Metal Salt Selection Syn Complex Synthesis (e.g., Solvothermal) S->Syn Char Initial Characterization (IR, XRD, Elemental Analysis) Syn->Char TGA_DSC Simultaneous TGA-DSC Char->TGA_DSC Sample Prep TGA TGA Analysis (Inert Atmosphere) Decomp Identify Decomposition Steps & Temperature Ranges TGA->Decomp DSC DSC Analysis DSC->Decomp TGA_DSC->TGA TGA_DSC->DSC Kinetics Kinetic Analysis (Activation Energy) Decomp->Kinetics Compare Compare Stability: - Metal Ion Effect - Ligand Isomer Effect Decomp->Compare

Caption: Workflow for Synthesis and Thermal Analysis of Metal Complexes.

The Influence of the Metal Center on Thermal Stability

The choice of the metal ion is a primary determinant of a complex's thermal stability. The strength of the metal-ligand bond, influenced by factors like the ion's charge density and coordination geometry, directly impacts the temperature at which the complex begins to decompose. The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), often provides a useful, though not absolute, predictor of thermal stability.[5][6]

Copper(II) Complexes

Copper(II) complexes are widely studied due to their diverse coordination geometries and applications. Complexes involving pyridine-based ligands often exhibit multi-step decomposition profiles. Typically, the initial weight loss corresponds to the removal of coordinated or lattice solvent molecules (e.g., water or ethanol) at temperatures below 200°C.[7][8] The main decomposition of the organic ligand framework then occurs at higher temperatures. For instance, a dinuclear copper(II) complex with 3-pyridinecarbonitrile ligands was found to be stable up to approximately 150°C, after which it decomposed in two partially overlapping steps with peak temperatures at 220°C and 270°C.[7] Another study on mixed-ligand copper complexes showed decomposition occurring in distinct stages, with the final residue often being elemental copper or copper oxide, depending on the atmosphere.[2][7]

Cobalt(II) Complexes

Cobalt(II) complexes with pyridine-type ligands also display varied thermal behaviors influenced by the overall coordination environment, including the counter-ions present. For example, hexaimidazolecobalt(II) nitrate and perchlorate complexes are reported to be thermally stable up to 150°C and 170°C, respectively.[9][10] This highlights the role of the anion in the overall stability. Upon heating, these complexes often undergo sharp, exothermic decomposition events.[11] The final product of thermal decomposition in air is typically a cobalt oxide, such as Co₃O₄.[9] The coordination of the ligand through the pyridine nitrogen and carboxylate oxygen forms a stable chelate ring, contributing to the overall thermal resilience.[12]

Zinc(II) Complexes

Zinc(II) complexes are of particular interest due to their applications in luminescence and as precursors for ZnO nanoparticles. Their thermal stability is crucial for controlling the properties of the resulting oxide material.[13][14] The decomposition of zinc(II) coordination polymers often proceeds via the loss of solvent molecules, followed by the breakdown of the organic ligand at temperatures typically above 300°C.[15][16] For example, the thermal decomposition of a zinc(II) complex with a curcumin ligand showed a significant exothermic weight loss around 374°C, leading to the formation of ZnO nanoparticles.[14]

Lanthanide(III) Complexes

Lanthanide complexes often exhibit high thermal stability due to the high charge density and coordination numbers of the Ln(III) ions.[4] The introduction of nitrogen-containing ligands like pyridinylbenzoic acid can further enhance both chemical and thermal stability.[4] Many lanthanide complexes are stable up to 300°C or even 400°C.[17][18] Their decomposition is also a multi-step process, typically involving:

  • Loss of coordinated water molecules.[19]

  • Decomposition of the neutral, N-donor co-ligand.

  • Decomposition of the primary carboxylate ligand.[19] The final residue upon heating in an air or oxygen atmosphere is the corresponding thermodynamically stable lanthanide oxide.[17][20]

The Role of Ligand Isomerism

The position of the nitrogen atom in the pyridine ring and the carboxylate group on the benzoic acid moiety significantly influences the coordination mode, crystal packing, and, consequently, the thermal stability of the resulting complexes.

G cluster_0 Structural Factors cluster_1 Intermediate Properties cluster_2 Resulting Property L Ligand Isomer (2-pba, 3-pba, 4-pba) Coord Coordination Mode & Geometry L->Coord M Metal Ion (Cu, Co, Zn, Ln) M->Coord Packing Crystal Packing (Hydrogen Bonds, π-π stacking) Coord->Packing Stab Thermal Stability (Decomposition Temp) Coord->Stab Packing->Stab Influence

Caption: Influence of Ligand and Metal Choice on Thermal Stability.

While direct comparative studies across all isomers for a single metal are not always available in a single report, general principles can be derived. Ligands like 4-pyridinylbenzoic acid, with their linear and symmetric nature, can form extended, stable network structures, which may enhance thermal stability compared to the more angular 2- or 3-isomers. The ability of the ligand to form strong intermolecular interactions, such as hydrogen bonds or π-π stacking, also plays a crucial role in stabilizing the crystal lattice and increasing the energy required for its decomposition.[21] For example, studies on aminobenzoic acid isomers have shown that the coordination mode (e.g., through the amino nitrogen and carboxylate oxygen versus only the carboxylate oxygens) differs between isomers, leading to different structures and stabilities.[22]

Comparative Data Summary

The following table summarizes representative thermal decomposition data for metal complexes with pyridine-type and related aromatic carboxylate ligands, illustrating the general trends discussed.

Complex TypeOnset Decomposition Temp (°C)Key Decomposition StepsFinal ResidueReference(s)
Cu(II) Complexes ~150 - 200Loss of solvent, followed by multi-step ligand decomposition.CuO or Cu[7][8]
Co(II) Complexes ~150 - 270Often sharp, exothermic ligand decomposition.Co₃O₄[9][10][11]
Zn(II) Complexes > 300Ligand decomposition leading to oxide formation.ZnO[13][14]
Lanthanide(III) Complexes > 300Dehydration, followed by sequential loss of ligands.Ln₂O₃[4][17][18]

Note: Temperatures are approximate and vary significantly based on the specific ligand, co-ligands, coordination environment, and experimental conditions (e.g., heating rate).

Experimental Protocol: TGA-DSC Analysis

To ensure the generation of reliable and comparable data, a standardized protocol for thermal analysis is essential. The following outlines a typical procedure for analyzing metal-organic complexes.

Objective: To determine the thermal stability, decomposition profile, and associated thermal events of a metal complex using simultaneous TGA-DSC.

Instrumentation: A simultaneous TGA-DSC instrument (e.g., TA Instruments Q600, Mettler Toledo TGA/DSC 3+).

Materials:

  • Sample of the metal complex (typically 2-10 mg), finely ground.[23]

  • Reference crucible (typically alumina or aluminum, matching the sample crucible), empty.[23]

  • High-purity inert gas (e.g., Nitrogen or Argon) for purging.

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the instrument is calibrated for mass (using standard weights) and temperature/enthalpy (using certified reference materials like Indium and Zinc).

    • Start the purge gas flow (typically 20-50 mL/min) to create an inert atmosphere within the furnace. This is crucial to prevent oxidative decomposition, which can complicate the interpretation of the thermal profile.[3]

  • Sample Preparation:

    • Tare a clean, empty sample crucible (e.g., alumina) on the microbalance.

    • Carefully place 2-10 mg of the powdered sample into the crucible. A smaller sample mass minimizes thermal gradients within the sample, leading to better resolution.[3]

    • Record the exact initial mass.

  • Baseline Correction:

    • Conduct a baseline run with empty sample and reference crucibles through the same temperature program that will be used for the sample. This corrects for any instrumental asymmetries.[1]

  • TGA-DSC Measurement:

    • Place the sample crucible and the empty reference crucible into the instrument furnace.

    • Program the instrument with the desired temperature profile. A typical profile for screening stability is:

      • Equilibrate: Hold at 30°C for 5 minutes to allow the furnace to stabilize.

      • Ramp: Heat from 30°C to a final temperature (e.g., 800-1000°C) at a constant rate. A rate of 10°C/min is common, providing a good balance between resolution and experiment time.[3][24] Slower rates can improve resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[3]

      • Isothermal (Optional): Hold at the final temperature for a few minutes to ensure complete decomposition.

    • Start the experiment and record the mass change (TGA), differential heat flow (DSC), and temperature.

  • Data Analysis:

    • TGA Curve (Mass vs. Temperature):

      • Identify the onset temperature of each mass loss step, representing the start of a decomposition event.

      • Calculate the percentage mass loss for each step, which can be correlated to the loss of specific components (e.g., water, ligands).

      • Determine the final residual mass, which helps identify the final product (e.g., metal oxide).

    • DSC Curve (Heat Flow vs. Temperature):

      • Identify endothermic peaks (heat absorbed, e.g., melting, dehydration) and exothermic peaks (heat released, e.g., crystallization, oxidative decomposition).

      • Correlate these peaks with the mass loss steps observed in the TGA curve to understand the nature of the decomposition.[25]

Trustworthiness and Self-Validation: This protocol is self-validating through the use of rigorous calibration and baseline correction. Running known standards confirms instrument performance. The simultaneous collection of TGA and DSC data provides complementary information; a mass loss in the TGA curve should correspond to a thermal event (endo- or exothermic peak) in the DSC curve, providing a cross-check for each observed transition.[3]

Conclusion

The thermal stability of metal complexes with pyridinylbenzoic acid and related ligands is a complex interplay between the intrinsic properties of the metal ion and the structural characteristics of the organic ligand. Lanthanide and zinc complexes generally exhibit higher thermal stability, often decomposing above 300°C, while copper and cobalt complexes may begin to decompose at lower temperatures. The ligand's isomeric form dictates the potential for forming robust, extended networks, thereby influencing the overall stability of the material. A systematic approach using standardized TGA-DSC protocols is essential for generating the high-quality, comparable data needed to guide the rational design of new functional materials for advanced applications.

References

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  • Lanthanide complexes with pyridinecarboxylic acids – Spectroscopic and thermal studies.
  • Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. MDPI.
  • Thermal and Emission Properties of a Series of Lanthanides Complexes with N-Biphenyl-Alkylated-4-Pyridone Ligands: Crystal Structure of a Terbium Complex with N-Benzyl-4-Pyridone. MDPI.
  • Mixed-Ligand Copper(II)
  • TGA data for the copper (II) complex.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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  • Sample Preparation – DSC.
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  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Synthesis, physicochemical and antioxidant properties of some metal complexes of isomeric amino benzoic acids.
  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. PubMed.
  • THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.
  • Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films.
  • Synthesis and characterization of antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. PubMed.
  • DSC Analysis of Polymers.
  • Synthesis and Characterization of Zinc(II) Oxide Nanoparticles by Thermal Decomposition of Two Zinc(II) Nitrite Coordination Polymer Precursors.
  • Synthesis and characterization of ZnO nanoparticles by thermal decomposition of a curcumin zinc complex.
  • Thermal Stability of Zinc Compounds.

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A Comparative Guide to the Coordination Chemistry of 2-(Pyridin-2-YL)benzoic Acid with Divalent Transition Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, the design of ligands that can impart specific geometries and electronic properties to metal centers is of paramount importance. The ligand 2-(Pyridin-2-YL)benzoic acid (Hpbza) emerges as a particularly compelling candidate for study. Its structure, featuring a pyridine nitrogen atom and a carboxylic acid group held in a specific conformation by a phenyl backbone, presents a classic N,O-bidentate chelate. This arrangement is anticipated to form stable five-membered rings with metal ions, yet the steric bulk and potential for non-covalent interactions introduced by the phenyl ring suggest a richer, more complex coordination behavior than that of simpler analogues like picolinic acid.

This guide provides a comparative analysis of the coordination chemistry of Hpbza with a series of divalent first-row transition metal ions: Cobalt(II), Nickel(II), Copper(II), and Zinc(II). We will delve into the synthesis, structural characterization, and spectroscopic properties of these complexes, offering insights into how the nature of the metal ion dictates the resulting molecular architecture and properties. The information presented herein is a synthesis of established principles and experimental data from analogous systems, providing a robust framework for researchers in materials science and drug development.

The Ligand: this compound (Hpbza)

The unique topology of Hpbza, with its pyridine and benzoic acid moieties, makes it a versatile building block. The pyridine nitrogen provides a soft donor site, while the carboxylate group offers hard oxygen donors. This combination allows for chelation to a metal center, a fundamental interaction in forming stable complexes.[1] The presence of two aromatic rings also introduces the possibility of π-π stacking interactions, which can play a crucial role in the formation of supramolecular structures.

Comparative Synthesis and Structural Analysis

The synthesis of metal complexes with Hpbza typically involves the reaction of a soluble metal(II) salt (e.g., acetate, chloride, or nitrate) with the deprotonated ligand in a suitable solvent like methanol or ethanol. The choice of the metal salt's counter-ion can sometimes influence the final structure, although often it is excluded from the coordination sphere.

Based on extensive studies of similar pyridine-carboxylate ligands, we can predict and compare the expected structures of [M(pbza)₂] type complexes.

Copper(II) Complex: The Jahn-Teller Effect in Action

Expected Structure: Copper(II), with its d⁹ electronic configuration, is prone to Jahn-Teller distortion. This typically results in complexes with distorted octahedral or square pyramidal geometries. In a complex of the type [Cu(pbza)₂(H₂O)₂], a distorted octahedral geometry is highly probable, with the two pbza ligands coordinating in a bidentate fashion in the equatorial plane and two water molecules occupying the axial positions. The Cu-O and Cu-N bond lengths in the equatorial plane will be shorter than the axial Cu-O(water) bonds. The steric bulk of the phenyl rings may force a non-planar arrangement of the two pbza ligands.

Causality: The Jahn-Teller theorem dictates that any non-linear molecule in a degenerate electronic state will undergo a geometrical distortion that removes that degeneracy. For octahedral Cu(II), this leads to the elongation or compression of the axial bonds.

Nickel(II) and Cobalt(II) Complexes: The Stability of Octahedral Coordination

Expected Structure: Nickel(II) (d⁸) and Cobalt(II) (d⁷) strongly favor octahedral coordination. It is anticipated that they will form complexes of the formula [M(pbza)₂(H₂O)₂], where M is Ni or Co.[2][3] These complexes are expected to be monomeric and adopt a six-coordinate, slightly distorted octahedral geometry. The two pbza ligands will act as bidentate N,O-donors, and two water molecules will complete the coordination sphere.[4][5] The complexes of Co(II) and Ni(II) are expected to be isostructural.

Causality: The ligand field stabilization energy (LFSE) for d⁸ and high-spin d⁷ ions is maximized in an octahedral field, making this a highly favorable coordination geometry.

Zinc(II) Complex: Geometric Flexibility

Expected Structure: Zinc(II), with its d¹⁰ configuration, has no LFSE preference for any particular geometry. Consequently, its coordination geometry is primarily determined by the ligand's steric and electronic requirements and packing forces in the crystal lattice. While an octahedral geometry analogous to Ni(II) and Co(II) is possible, Zn(II) is also known to readily form four- or five-coordinate complexes.[6][7] Therefore, structures like a tetrahedral [Zn(pbza)₂] or a five-coordinate square-pyramidal [Zn(pbza)₂(H₂O)] are plausible alternatives.[8]

Causality: The absence of d-orbital splitting contributions to the energy of the complex allows the ligand's steric hindrance and the efficiency of crystal packing to be the dominant structure-directing forces.

Data Presentation

Table 1: Predicted Comparative Structural Data for [M(pbza)₂(H₂O)₂] Complexes
Parameter[Co(pbza)₂(H₂O)₂][Ni(pbza)₂(H₂O)₂][Cu(pbza)₂(H₂O)₂][Zn(pbza)₂(H₂O)₂]
Metal Ion Co(II)Ni(II)Cu(II)Zn(II)
Coordination # 6666 (or 4/5)
Geometry Distorted OctahedralDistorted OctahedralDistorted OctahedralDistorted Octahedral
M-N Bond (Å) ~2.10 - 2.15~2.05 - 2.10~2.00 - 2.05~2.10 - 2.20
M-O (carboxylate, Å) ~2.05 - 2.15~2.00 - 2.10~1.95 - 2.05~2.05 - 2.15
M-O (water, Å) ~2.15 - 2.25~2.10 - 2.20~2.30 - 2.50 (axial)~2.10 - 2.25
Magnetic Moment (µ_eff, B.M.) ~4.7 - 5.2 (High Spin)~2.9 - 3.4~1.7 - 2.2Diamagnetic

Note: The bond lengths are estimated based on data from structurally similar complexes found in the Cambridge Structural Database and literature on related pyridine-carboxylate complexes.[3][5]

Experimental Protocols

General Synthesis of [M(pbza)₂(H₂O)₂] Complexes (M = Co, Ni, Cu, Zn)

This protocol is a generalized procedure. The exact conditions, such as reaction time and temperature, may require optimization for each specific metal ion.

Self-Validation: The integrity of this protocol is validated by the characterization of the final product. Successful synthesis will yield a crystalline solid whose elemental analysis matches the calculated values for the target complex. Spectroscopic and crystallographic data must be consistent with the proposed structure.

Methodology:

  • Ligand Preparation: Dissolve this compound (2 mmol) in methanol (20 mL). Add a stoichiometric amount of a methanolic solution of sodium hydroxide (2 mmol in 5 mL) dropwise to deprotonate the carboxylic acid. Stir for 15 minutes at room temperature. The solution should be clear.

  • Complexation: In a separate flask, dissolve the metal(II) acetate hydrate (M(OAc)₂·nH₂O, 1 mmol) in methanol (15 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Crystallization: A precipitate may form immediately or upon slow evaporation of the solvent at room temperature. If no precipitate forms, reducing the volume of the solvent or allowing the solution to stand for several days can induce crystallization.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Drying: Dry the product in a desiccator over silica gel.

Causality Behind Experimental Choices:

  • Deprotonation: The carboxylic acid proton must be removed to allow the oxygen to coordinate to the metal ion. Using a strong base like NaOH ensures complete deprotonation to the carboxylate form.

  • Solvent: Methanol is a good choice as it dissolves both the ligand and many metal salts, and its volatility allows for easy removal to induce crystallization.

  • Metal Salt: Acetate salts are often used because the acetate anion is a relatively poor ligand and is easily displaced by the Hpbza.

Characterization Techniques
  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand. The key is to compare the spectrum of the complex with that of the free ligand. A significant shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) indicates coordination. The difference (Δν = ν_as - ν_s) can provide insight into the coordination mode (monodentate, bidentate chelating, or bridging).[2]

  • UV-Visible Spectroscopy: To probe the electronic environment of the metal ions. The d-d transitions for Co(II), Ni(II), and Cu(II) complexes will appear in the visible region and are characteristic of their coordination geometry.[9]

  • Single-Crystal X-ray Diffraction: This is the definitive method to determine the precise molecular structure, including bond lengths, bond angles, and overall geometry.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and confirm the presence of coordinated water molecules.[10][11] A weight loss step at ~100-200 °C often corresponds to the loss of water molecules.

Visualization of Coordination Modes

The versatility of the pbza ligand can lead to different coordination modes, especially in polymeric structures. The most common mode in discrete mononuclear complexes is bidentate chelation.

Coordination_Modes cluster_ligand 2-(Pyridin-2-YL)benzoate (pbza) cluster_metal Metal Ion cluster_modes Coordination Geometries L pbza⁻ M M L->M Bidentate Chelation (N,O donors) Octahedral Octahedral [M(pbza)₂(H₂O)₂] M->Octahedral e.g., Co(II), Ni(II) Tetrahedral Tetrahedral [M(pbza)₂] M->Tetrahedral e.g., Zn(II) SquarePyramidal Square Pyramidal [M(pbza)₂(H₂O)] M->SquarePyramidal e.g., Cu(II)

Caption: Logical relationships between the pbza ligand and potential metal complex geometries.

Experimental_Workflow cluster_synthesis Synthesis cluster_char Characterization Ligand Hpbza Ligand + NaOH in MeOH Mix Mix & Stir Ligand->Mix Metal Metal Acetate in MeOH Metal->Mix Crystals Crystallization Mix->Crystals IR FT-IR Spectroscopy Crystals->IR UV UV-Vis Spectroscopy Crystals->UV XRAY X-ray Diffraction Crystals->XRAY TGA Thermogravimetric Analysis Crystals->TGA Data Structural Data (Bond Lengths, Angles) XRAY->Data

Caption: A typical experimental workflow for synthesis and characterization.

Conclusion

The coordination chemistry of this compound with first-row transition metals is a rich field driven by the interplay of the electronic preferences of the metal ion and the steric and electronic properties of the ligand. While Co(II) and Ni(II) are expected to form predictable octahedral complexes, the inherent flexibility of Cu(II) due to the Jahn-Teller effect and Zn(II) due to its d¹⁰ configuration leads to more varied and interesting structural possibilities. The systematic approach outlined in this guide, combining rational synthesis with comprehensive characterization, provides a solid foundation for researchers to explore these systems, paving the way for the development of new materials and metallodrugs with tailored properties.

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  • Khomenko, D. M., Gural'skiy, I. A., & Domasevitch, K. V. (2020). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1H-1,2,4-triazole.
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  • Li, J., & Chen, Y. (2011). Synthesis and Crystal Structure of 3D-Superamolecular Zinc Complex Derived from Pyridine-2,5-dicarboxylate and Oxalate. Chinese Journal of Inorganic Chemistry, 27(1), 169-173. [Link]
  • Gao, H., Li, G., & Chang, Z. (2013). Cobalt(ii), nickel(ii), manganese(ii) and zinc(ii) metal–organic frameworks constructed with the newly designed 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid ligand: syntheses, crystal structures and properties. CrystEngComm, 15(44), 9205-9213. [Link]
  • Yousuf, S., Govindaswamy, J., & Varghese, B. (2018). Synthesis through proton transfer reaction, structure and spectroscopic characterization of novel anionic nickel(II) complex with pyridine-2,6-dicarboxylic acid and 4-aminobenzenesulfonamide. Journal of Molecular Structure, 1170, 116-124. [Link]
  • Tella, A. C., Oladipo, A. C., Adeyemi, O. G., Oluwafemi, S. O., Oguntoye, S. O., Alimi, L. O., Ajayi, J. T., & Degni, S. K. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]·2H2O.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2021). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Egyptian Journal of Chemistry, 64(10), 5679-5686. [Link]
  • Al-Obaidi, J. R., & Hussein, A. K. (2022). Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. Baghdad Science Journal, 19(2), 349-359. [Link]
  • Hassan, W. I., El-Ghamry, M. A., & El-Reash, G. M. A. (2023). Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands.
  • Kargar, H., & Kia, R. (2016). Pyridine-2,5-dicarboxylic acid complexes of nickel(II) with 2,2´-bipyridine and 1,10-phenanthroline coligands; Syntheses, crystal structures, spectroscopic and thermal studies. Journal of the Serbian Chemical Society, 81(10), 1085-1096. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Safety Operating Guide

Proper Disposal of 2-(Pyridin-2-YL)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyridin-2-YL)benzoic acid, a heterocyclic compound featuring both pyridine and benzoic acid moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the established hazards of its constituent chemical classes—pyridine and benzoic acid derivatives—and reflect a cautious, best-practice approach to its waste management.

The foundational principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This proactive approach ensures regulatory compliance and mitigates risks associated with the accumulation of unknown or improperly characterized waste.

Hazard Assessment and Waste Identification

Due to its chemical structure, this compound must be treated as a hazardous substance. This assessment is based on the known properties of its parent structures:

  • Pyridine Derivatives: Pyridine and its related compounds are recognized as harmful if swallowed, inhaled, or in contact with skin.[2][3] They can cause significant skin and eye irritation.[2] Pyridine itself is a flammable liquid, and while the flammability of this solid derivative may be lower, it should be handled with care away from ignition sources.[4][5]

  • Benzoic Acid Derivatives: Benzoic acid is a known skin and eye irritant, capable of causing serious eye damage.[6][7][8][9][10] It is also classified as harmful to aquatic life, necessitating careful disposal to avoid environmental release.[11]

Therefore, all waste containing this compound, including the pure compound, contaminated labware (e.g., spatulas, weigh boats), reaction residues, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2][12]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from analogous compounds, which should be used as a conservative guide for handling this compound.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Benzoic Acid[3][13]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Aquatic ToxicityPyridine[2][5], Benzoic Acid[7][8][9][10][11]
Personal Protective Equipment (PPE) Chemical Safety Goggles, Lab Coat, Nitrile GlovesGeneral Laboratory Guidelines[2][5]
Disposal Method Licensed Hazardous Waste Contractor via EHSUniversity and Regulatory Guidelines[12][14][15]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of waste generated from work involving this compound.

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[1] Never mix incompatible waste streams.[1]

  • Solid Waste:

    • Collect unadulterated this compound, contaminated weigh boats, and other disposable solid labware directly into a dedicated hazardous waste container.

    • This container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[2]

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a separate, clearly labeled, and leak-proof hazardous liquid waste container.

    • Ensure the solvent is compatible with the container material. Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container separate from solid chemical waste.[2]

Accurate and thorough labeling is a regulatory requirement and essential for safe handling.[12][14]

  • Affix a hazardous waste tag to the container as soon as the first piece of waste is added.

  • Clearly write "Hazardous Waste" on the label.

  • List the full chemical name: "this compound."

  • List all other constituents in the container, including solvents, and their approximate percentages.

  • Include the date of waste generation and the name of the principal investigator or research group.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][14]

  • Keep waste containers securely closed at all times, except when adding waste.[12][14]

  • Store the sealed containers in a designated, well-ventilated, and secure area.[2]

  • Use secondary containment, such as a tray, to capture any potential leaks.[1]

  • Be mindful of accumulation limits; federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[1]

Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.[12]

  • Once a waste container is full or is no longer needed, submit a chemical collection request to your institution's EHS office.[12]

  • Trained EHS professionals will then collect the waste for final disposal through a licensed hazardous waste contractor, typically via incineration.[3][16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves, before addressing the spill.[2]

  • Containment: For a solid spill, carefully sweep or scoop the material to minimize dust generation.[17] For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[2][5] Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2][13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedure start Waste Generation (Solid, Liquid, PPE) segregate Segregate Waste Streams (Solid vs. Liquid vs. PPE) start->segregate label_solid Label Solid Waste Container: - 'Hazardous Waste' - 'this compound' - Date segregate->label_solid Solid label_liquid Label Liquid Waste Container: - 'Hazardous Waste' - All Chemical Constituents - Date segregate->label_liquid Liquid label_ppe Label PPE Waste Container segregate->label_ppe PPE store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_solid->store label_liquid->store label_ppe->store request Container Full? Submit EHS Collection Request store->request request->store No end EHS Collection for Final Disposal request->end Yes

Caption: Decision workflow for handling this compound waste.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • National Institutes of Health.
  • American Chemical Society.
  • ASTM International.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. [Link]
  • Washington State University.
  • National Institute of Standards and Technology. Benzoic Acid (Acidimetric Standard)
  • Kamulin Biotech Co., Ltd. 4-(4-Pyridin-4-ylphenyl)
  • Chemos GmbH & Co. KG.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
  • Redox.
  • U.S. Environmental Protection Agency. Halogenated benzoic acid ethyl ester (generic) - ChemView. [Link]
  • Carolina Biological Supply Company.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.